4-(3-Chlorophenyl)piperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-chlorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXMEDYZBPHVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661377 | |
| Record name | 4-(3-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99329-70-1 | |
| Record name | 4-(3-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99329-70-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(3-Chlorophenyl)piperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Chlorophenyl)piperidine hydrochloride, with the CAS number 99329-70-1, is a synthetically derived organic compound belonging to the 4-arylpiperidine class. This class of molecules is of significant interest in medicinal chemistry and drug development due to the prevalence of the 4-arylpiperidine scaffold in a wide array of biologically active compounds. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, serves as a versatile scaffold, and its substitution at the 4-position with an aryl group, in this case, a 3-chlorophenyl moiety, imparts specific physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, key characteristics, and potential applications of this compound, offering valuable insights for researchers engaged in the exploration of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 99329-70-1 | [1] |
| Molecular Formula | C₁₁H₁₄ClN · HCl | [1] |
| Molecular Weight | 232.15 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| InChI Key | SAXMEDYZBPHVLK-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of 4-arylpiperidines is a well-established area of organic chemistry, with several strategic approaches available. A robust and widely applicable method for the synthesis of 4-(3-Chlorophenyl)piperidine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, offering high yields and excellent functional group tolerance.
The logical workflow for the synthesis of this compound can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling Approach
This protocol outlines a representative synthesis of this compound.
Step 1: Synthesis of N-Boc-4-(1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester
This intermediate can be prepared from N-Boc-4-piperidone through the formation of its enol triflate, followed by a palladium-catalyzed borylation reaction.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-4-(1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester (1.0 equivalent), 3-chlorobromobenzene (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine.
Step 3: Reduction of the Double Bond
-
Hydrogenation: Dissolve the purified N-Boc-4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine in a suitable solvent like ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to yield N-Boc-4-(3-chlorophenyl)piperidine.
Step 4: Deprotection and Salt Formation
-
Acidic Cleavage: Dissolve the N-Boc-4-(3-chlorophenyl)piperidine in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
HCl Addition: Add a solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in diethyl ether or 1,4-dioxane) in excess.
-
Precipitation and Isolation: Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether or hexane, and dry under vacuum to afford this compound as a solid.[2]
Potential Pharmacological Applications and Mechanism of Action
While this compound is often utilized as a key intermediate in the synthesis of more complex drug candidates, the inherent structural motif suggests several potential areas of pharmacological activity. The biological effects of 4-arylpiperidine derivatives are often dictated by the nature and position of substituents on both the phenyl ring and the piperidine nitrogen.
Central Nervous System (CNS) Activity
The 4-arylpiperidine scaffold is a common feature in many centrally acting drugs. The lipophilicity imparted by the chlorophenyl group allows for potential blood-brain barrier penetration.
-
Dopamine Transporter (DAT) Inhibition: Several 4-arylpiperidine derivatives are known to be potent dopamine reuptake inhibitors. This action increases the synaptic concentration of dopamine, a neurotransmitter crucial for mood, motivation, and motor control. This suggests that derivatives of 4-(3-Chlorophenyl)piperidine could be investigated for their potential in treating conditions such as depression or attention-deficit/hyperactivity disorder (ADHD).
-
Serotonin Receptor (5-HT) Modulation: The 4-arylpiperidine structure is also found in ligands for various serotonin receptors. Depending on the specific substitutions, these compounds can act as agonists or antagonists at receptors such as 5-HT₂A, 5-HT₂C, or 5-HT₇. Modulation of the serotonergic system is a key strategy in the treatment of depression, anxiety, and psychosis.
The potential interaction of 4-arylpiperidine derivatives with CNS targets can be illustrated by the following logical diagram:
Caption: Potential CNS targets and therapeutic applications of 4-arylpiperidines.
Analgesic and Anti-inflammatory Properties
The 4-arylpiperidine structure is a core component of several synthetic opioids, such as pethidine. While the analgesic activity is highly dependent on the N-substituent, the core scaffold's ability to interact with opioid receptors suggests that derivatives of 4-(3-Chlorophenyl)piperidine could be explored for pain management. Furthermore, some piperidine derivatives have demonstrated anti-inflammatory activity, potentially through the inhibition of inflammatory mediators. For instance, studies on certain 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have shown significant analgesic activity.[3]
Anticancer and Antimicrobial Activity
Recent research has highlighted the potential of substituted piperidine derivatives in oncology and infectious diseases. Some compounds incorporating the chlorophenylpiperidine moiety have exhibited antiproliferative activity against various cancer cell lines. Additionally, the piperidine nucleus is present in a number of compounds with antibacterial and antifungal properties. The biological activity of certain 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives has been explored, demonstrating potential as urease inhibitors and antibacterial agents.
Conclusion
This compound is a valuable chemical entity for researchers and drug development professionals. Its synthesis, achievable through robust methods like the Suzuki-Miyaura coupling, provides access to a versatile scaffold. While often employed as a building block for more complex molecules, the inherent structural features of the 4-(3-chlorophenyl)piperidine core suggest a range of potential pharmacological activities, particularly within the central nervous system. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted and holds promise for the discovery of novel therapeutic agents.
References
- Santa Cruz Biotechnology, Inc. This compound. URL
- Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. URL
- Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. URL
- Merck. 3-(4-Chlorophenyl)piperidine. URL
- CymitQuimica. This compound. URL
Sources
An In-Depth Technical Guide to 4-(3-Chlorophenyl)piperidine Hydrochloride: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Arylpiperidine Scaffold
The 4-arylpiperidine motif is a privileged scaffold in drug discovery, forming the core of numerous centrally active therapeutic agents. Its rigid structure allows for precise orientation of substituents to interact with biological targets, while the basic nitrogen atom provides a handle for modulating physicochemical properties such as solubility and receptor affinity. 4-(3-Chlorophenyl)piperidine hydrochloride, as a specific embodiment of this class, offers a unique combination of lipophilicity and electronic properties conferred by the meta-substituted chlorine atom, making it a valuable precursor in the synthesis of complex pharmaceutical agents.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of the parent base, 4-(3-chlorophenyl)piperidine. The protonation of the piperidine nitrogen enhances its aqueous solubility and crystallinity, facilitating its handling and formulation.
Structural Elucidation
The molecular structure consists of a piperidine ring substituted at the 4-position with a 3-chlorophenyl group. The chlorine atom at the meta position of the phenyl ring influences the molecule's electronic distribution and steric profile, which can be critical for its interaction with target proteins.
Molecular Structure of this compound
Caption: 2D representation of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 99329-70-1 | |
| Molecular Formula | C₁₁H₁₄ClN · HCl | |
| Molecular Weight | 232.15 g/mol | |
| Appearance | Solid | |
| Storage | 2-8°C, Refrigerator |
Synthesis and Purification
A potential synthetic route, adapted from methodologies for similar compounds, is outlined below. This should be considered a conceptual workflow, as optimization would be required for laboratory-scale and process chemistry.
Conceptual Synthetic Workflow
Caption: Conceptual synthetic pathway for this compound.
Detailed Experimental Protocol (Conceptual)
Step 1: Synthesis of N-Boc-4-(3-chlorophenyl)-4-hydroxypiperidine
-
To a solution of 3-chlorobromobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings.
-
Initiate the Grignard reaction and reflux until the magnesium is consumed.
-
Cool the resulting Grignard reagent to 0°C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol.
Step 2: Dehydration and Reduction to form N-Boc-4-(3-chlorophenyl)piperidine
-
Dissolve the crude alcohol from the previous step in a suitable solvent and treat with a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to effect dehydration to the tetrahydropyridine intermediate.
-
After neutralization and workup, dissolve the crude intermediate in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain N-Boc-4-(3-chlorophenyl)piperidine.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-Boc protected piperidine in a suitable solvent such as dioxane or diethyl ether.
-
Add a solution of hydrogen chloride (e.g., 4M in dioxane) and stir at room temperature.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane or diethyl ether), and dry under vacuum to yield this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. While comprehensive public spectral data is limited, the expected spectroscopic features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group, typically in the range of 7.0-7.5 ppm. The protons of the piperidine ring will appear as multiplets in the upfield region, generally between 1.5 and 3.5 ppm. The N-H protons of the hydrochloride salt may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbons of the 3-chlorophenyl ring, with the carbon bearing the chlorine atom being significantly influenced. The carbons of the piperidine ring will resonate in the aliphatic region of the spectrum.
Note: While ChemicalBook indicates the availability of NMR spectra, the detailed data is not publicly accessible.[1]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: A broad band in the region of 2500-3000 cm⁻¹ is characteristic of the amine hydrochloride salt.
-
C-H stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
-
C=C stretching: Aromatic ring vibrations will be seen in the 1450-1600 cm⁻¹ region.
-
C-Cl stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of C₁₁H₁₄ClN. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of the chlorophenyl moiety.
Applications in Drug Discovery and Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical molecules. Its pre-formed arylpiperidine core allows for efficient elaboration into a variety of drug candidates.
Role as a Pharmaceutical Intermediate
This compound is a known intermediate in the synthesis of various neurochemicals and pharmaceutical standards. Notably, it is listed as an intermediate related to the synthesis of Aripiprazole, an atypical antipsychotic. This underscores its importance in the development of central nervous system (CNS) active drugs.
Potential Biological Activity
The broader class of 4-arylpiperidines exhibits a wide range of pharmacological activities, often targeting neurotransmitter receptors and transporters. While specific biological data for 4-(3-chlorophenyl)piperidine is not extensively documented in the public domain, its structural similarity to known bioactive molecules suggests its potential as a starting point for the development of novel therapeutics.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a general guideline and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Note: The safety information provided here is a summary. Always refer to the manufacturer's SDS for complete and detailed safety information.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure and the strategic placement of the chloro-substituent provide a solid foundation for the synthesis of a diverse range of complex molecules, particularly those targeting the central nervous system. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective and safe utilization in research and drug development endeavors.
References
- Pharmaffiliates. This compound. [Link]
Sources
"4-(3-Chlorophenyl)piperidine hydrochloride" chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-(3-Chlorophenyl)piperidine Hydrochloride
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for professionals in pharmaceutical research and drug development. Eschewing a rigid template, this document is structured to deliver an intuitive and in-depth exploration of the compound's core chemical properties, from its fundamental structure to its potential pharmacological implications. The insights herein are grounded in established chemical principles and data from closely related analogues, providing a robust framework for its application in the laboratory.
Core Molecular Identity and Physicochemical Profile
This compound is a secondary amine hydrochloride salt. The core structure consists of a piperidine ring substituted at the 4-position with a 3-chlorophenyl group. This substitution pattern is crucial for its utility as a scaffold in medicinal chemistry, offering a vector for interaction with biological targets while the piperidine nitrogen remains available for further derivatization.
The fundamental properties of this compound are summarized below. It is important to note that while some data is reported for the free base, specific experimental values for the hydrochloride salt, such as a precise melting point, are not consistently available in public literature.
Table 1: Physicochemical Properties of 4-(3-Chlorophenyl)piperidine and its Hydrochloride Salt
| Property | Value | Source / Comment |
| IUPAC Name | 4-(3-chlorophenyl)piperidine;hydrochloride | N/A |
| CAS Number | 99329-70-1 | [1] |
| Molecular Formula | C₁₁H₁₄ClN · HCl | [1] |
| Molecular Weight | 232.15 g/mol | [1] |
| Boiling Point (Free Base) | 290 °C | [2] |
| Flash Point (Free Base) | 129 °C | [2] |
| Appearance | White to off-white solid/powder | General observation for amine HCl salts |
| Solubility | Soluble in water, methanol, ethanol; limited solubility in nonpolar solvents like hexane. | Inferred from piperidine and amine HCl salt properties.[3] |
| Storage Conditions | 2–8 °C, under inert gas (e.g., Argon), protected from light and moisture. | [2] |
Strategic Synthesis of the 4-Arylpiperidine Scaffold
The synthesis of 4-arylpiperidines is a well-established field in organic chemistry, driven by the prevalence of this moiety in pharmaceuticals. While a single, standardized protocol for 4-(3-Chlorophenyl)piperidine is not universally cited, several robust strategies can be employed. The choice of method often depends on the desired scale, available starting materials, and stereochemical considerations.
Approach 1: Catalytic Reduction of a Pyridine Precursor
A highly effective and common strategy involves the synthesis of a corresponding 4-(3-chlorophenyl)pyridine intermediate, followed by catalytic hydrogenation to saturate the aromatic pyridine ring. This approach leverages the commercial availability of diverse pyridine building blocks.
Experimental Protocol (Generalized)
-
Synthesis of 4-(3-chlorophenyl)pyridine: A Suzuki or Stille cross-coupling reaction is performed between 4-chloropyridine and 3-chlorophenylboronic acid (for Suzuki) or a corresponding organostannane (for Stille). Palladium catalysts such as Pd(PPh₃)₄ are typically employed in the presence of a base (e.g., Na₂CO₃ or K₂CO₃) in a solvent mixture like toluene/ethanol/water.
-
Catalytic Hydrogenation: The resulting 4-(3-chlorophenyl)pyridine is dissolved in a suitable solvent (e.g., ethanol or acetic acid). The solution is subjected to hydrogenation using a catalyst such as Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C) under a hydrogen atmosphere (typically 50-100 psi).
-
Work-up and Salt Formation: Upon reaction completion (monitored by TLC or GC-MS), the catalyst is removed by filtration through Celite. The solvent is evaporated under reduced pressure. The resulting free base, 4-(3-chlorophenyl)piperidine, is dissolved in a minimal amount of a solvent like diethyl ether or ethyl acetate, and a solution of HCl in the same or a miscible solvent is added dropwise to precipitate the hydrochloride salt. The solid is then collected by filtration and dried.
The causality behind this choice lies in its reliability and scalability. The cross-coupling step is highly versatile for creating the C-C bond, and the subsequent reduction of the pyridine ring is typically high-yielding and clean.[4]
Caption: Generalized workflow for the synthesis of 4-(3-Chlorophenyl)piperidine HCl.
Approach 2: Construction from Piperidin-4-one
Another versatile method starts with a pre-formed piperidine ring, typically N-benzyl-4-piperidone, and introduces the aryl group via organometallic addition.
Experimental Protocol (Generalized)
-
Grignard Reaction: N-benzyl-4-piperidone is reacted with 3-chlorophenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent like THF at low temperature (e.g., 0 °C). This forms the tertiary alcohol, 1-benzyl-4-(3-chlorophenyl)piperidin-4-ol.
-
Dehydration and Reduction: The tertiary alcohol is then dehydrated to the corresponding alkene (1-benzyl-4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine) using a strong acid (e.g., formic acid or HCl). The double bond is subsequently reduced via catalytic hydrogenation as described in the previous method.
-
Debenzylation and Salt Formation: The N-benzyl protecting group is removed, often concurrently with the double bond reduction if using a catalyst like Pd/C with a hydrogen source like ammonium formate, or in a separate step. The final product is then converted to the hydrochloride salt.[5]
This pathway is advantageous as it builds complexity on a common starting material, allowing for the synthesis of a wide array of analogues by simply changing the Grignard reagent.
Analytical Characterization and Spectroscopic Profile
Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following protocols describe the standard methodologies and expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. Spectra are typically recorded in deuterated solvents such as D₂O, DMSO-d₆, or CD₃OD.
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not using the residual solvent peak for referencing.
-
Instrument Parameters: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Typical spectral width is -2 to 12 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical spectral width is 0 to 200 ppm.
-
Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transform, phase correction, and baseline correction.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
| Spectrum | Predicted Chemical Shift (δ, ppm) | Assignment | Comment |
| ¹H NMR | ~9.0-9.5 (broad s) | N-H₂⁺ | Protonated amine, highly dependent on solvent and concentration. |
| ~7.2-7.5 (m) | Ar-H | Four protons of the chlorophenyl ring. | |
| ~3.4-3.6 (m) | Piperidine H₂ₑ, H₆ₑ (equatorial) | Deshielded by adjacent N-H₂⁺. | |
| ~3.0-3.2 (m) | Piperidine H₂ₐ, H₆ₐ (axial) | ||
| ~2.8-3.0 (m) | Piperidine H₄ (methine) | ||
| ~2.0-2.2 (m) | Piperidine H₃ₑ, H₅ₑ (equatorial) | ||
| ~1.8-2.0 (m) | Piperidine H₃ₐ, H₅ₐ (axial) | ||
| ¹³C NMR | ~140-145 | Ar C-Cl | Quaternary carbon attached to chlorine. |
| ~130-135 | Ar C-C(pip) | Quaternary carbon attached to piperidine. | |
| ~125-130 | Ar C-H | Aromatic methine carbons. | |
| ~45-50 | Piperidine C₂, C₆ | Carbons adjacent to nitrogen. | |
| ~40-45 | Piperidine C₄ | Methine carbon. | |
| ~30-35 | Piperidine C₃, C₅ |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.[6]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean crystal should be collected first.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2700 (broad) | N-H stretch | Secondary ammonium (-NH₂⁺-) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (piperidine) |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1100-1000 | C-N stretch | Aliphatic amine |
| ~800-600 | C-Cl stretch | Aryl chloride |
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Data Acquisition: Infuse the sample into an ESI-MS instrument. Acquire data in positive ion mode, as the piperidine nitrogen is readily protonated. Scan a mass range of approximately m/z 50-500.
-
Data Analysis: The primary peak observed should correspond to the molecular ion of the free base ([M+H]⁺), which is the hydrochloride salt minus HCl. For C₁₁H₁₄ClN, the expected m/z would be ~196.09.
Expected Fragmentation Pattern: The fragmentation of the piperidine ring is a key diagnostic tool. Common fragmentation pathways include:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen.
-
Ring Fission: Opening of the piperidine ring, leading to characteristic acyclic fragment ions.
-
Loss of Chlorophenyl Group: Cleavage of the bond between the piperidine and the aromatic ring.[7]
Caption: Potential molecular targets and therapeutic areas for this compound class.
Safety, Handling, and Storage
As with any research chemical, proper handling of this compound is paramount to ensure laboratory safety.
-
Hazard Identification: Based on data for isomeric compounds like 4-(4-chlorophenyl)-piperidine hydrochloride, this substance should be treated as a potential irritant. The primary hazards are eye irritation, skin irritation, and potential respiratory irritation if inhaled as a dust. [8]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8 °C to ensure long-term stability. [2]* Disposal: Dispose of the chemical in accordance with local, state, and federal regulations for hazardous waste.
This guide serves as a foundational resource for researchers. By understanding the synthesis, analytical profile, and pharmacological context of this compound, scientists can better leverage its potential as a key intermediate in the development of novel therapeutics.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link not available]
- Marsden, S. P., & Watson, D. W. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505–1508. [Link]
- Request PDF. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
- Al-Hussain, S. A., & Al-shammari, A. M. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30589-30615. [Link]
- Aziz-ur-Rehman, et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies.
- Kim, D., & Krische, M. J. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]
- Kitambi, S. S., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of 2-(4-Chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 59(18), 8577–8592. [Link]
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
- Google Patents. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
- Chemistry LibreTexts. (2023).
- PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. [Link]
- Google Patents. (n.d.).
- Solubility of Things. (n.d.). Piperidine. [Link]
- Royal Society of Chemistry. (n.d.).
- Horacek, J. M., et al. (2006). Role of serotonin and dopamine receptor binding in antipsychotic efficacy.
- ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). [Link]
- Mrs Burton's Chemistry. (2018, March 20).
- Reich, H. J. (n.d.).
- Shaikh, J., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6758-6761. [Link]
- Chemdad. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. [Link]
- MySkinRecipes. (n.d.). 4-(3-Chlorophenyl)piperidine. [Link]
- Sallee, F. R., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Life Sciences, 57(21), 1957-1963. [Link]
- Pharmaffiliates. (n.d.). This compound. [Link]
- Preprints.org. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. [Link]
- DergiPark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
- Semantic Scholar. (n.d.). 1-(4-Chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
- Tortella, F. C., & Musacchio, J. M. (1987). 3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine elicits convulsant effects in mice. Pharmacology Biochemistry and Behavior, 28(3), 423-427. [Link]
- ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b)
Sources
- 1. scbt.com [scbt.com]
- 2. 4-(3-CHLOROPHENYL)PIPERIDINE CAS#: 99329-53-0 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-(4-chlorophenyl)-piperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Synthesis of 4-(3-Chlorophenyl)piperidine Hydrochloride
Introduction
4-(3-Chlorophenyl)piperidine and its hydrochloride salt are pivotal building blocks in modern medicinal chemistry. The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals, particularly those targeting the central nervous system (CNS). The specific introduction of a 3-chlorophenyl group at the 4-position creates a lipophilic moiety with defined electronic properties, making it a valuable intermediate for synthesizing a range of therapeutic agents, including dopamine reuptake inhibitors, opioid receptor modulators, and other neurologically active compounds.
This guide provides a comprehensive overview of the scientifically robust and field-proven synthetic pathways to 4-(3-Chlorophenyl)piperidine hydrochloride. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and offer insights into the strategic choices made during process development.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound, reveals a primary disconnection strategy. The piperidine ring can be derived from a corresponding pyridine ring, and the crucial aryl-heterocycle C-C bond can be formed via modern cross-coupling chemistry. This leads to a convergent and efficient synthesis from readily available commercial starting materials.
Caption: Retrosynthetic analysis of 4-(3-Chlorophenyl)piperidine HCl.
Primary Synthesis Pathway: Pyridine Intermediate Route
The most reliable and scalable approach to the target compound involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the C-C bond, followed by the catalytic hydrogenation of the resulting pyridine intermediate.
Step 1: Synthesis of 4-(3-Chlorophenyl)pyridine via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide.[1][2] Its power lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and catalysts.
Mechanistic Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of 4-chloropyridine.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]
Caption: Suzuki-Miyaura coupling to form the pyridine intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 4-chloropyridine (1.0 equiv), 3-chlorophenylboronic acid (1.1 equiv), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv).
-
Solvent and Base Addition: Add a solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of a base (e.g., 2M K₂CO₃ or Na₂CO₃).
-
Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(3-chlorophenyl)pyridine.
| Parameter | Condition | Rationale / Insight |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a ligand | Ensures efficient oxidative addition and reductive elimination. Ligand choice can be critical for challenging substrates. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid for the transmetalation step. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system facilitates the reaction by dissolving both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle. |
Step 2: Catalytic Hydrogenation of 4-(3-Chlorophenyl)pyridine
The reduction of the aromatic pyridine ring to a saturated piperidine is a classic transformation.[3] Catalytic hydrogenation is the most direct and atom-economical method.[4]
Mechanistic Rationale: The reaction occurs on the surface of a heterogeneous catalyst. Hydrogen gas (H₂) adsorbs onto the metal surface and dissociates into hydrogen atoms. The pyridine ring also adsorbs onto the surface and undergoes sequential addition of hydrogen atoms across the double bonds until the ring is fully saturated. An acidic solvent like acetic acid is often used to protonate the pyridine nitrogen, which facilitates adsorption onto the catalyst surface and enhances the rate of reduction.[4]
Caption: Catalytic hydrogenation of the pyridine intermediate.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve 4-(3-chlorophenyl)pyridine (1.0 equiv) in a suitable solvent, typically glacial acetic acid.[4]
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., Platinum(IV) oxide, PtO₂, also known as Adams' catalyst, ~5 mol%).[4]
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.[4]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 6-24 hours.[3][5] The reaction is complete when hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield 4-(3-chlorophenyl)piperidine as the free base.
| Parameter | Condition | Rationale / Insight |
| Catalyst | PtO₂, Rh/C, Pd/C | Highly active for pyridine ring reduction. PtO₂ is particularly effective under acidic conditions.[4] |
| Solvent | Glacial Acetic Acid, Ethanol | Acetic acid protonates the pyridine, increasing its reactivity towards hydrogenation.[4] |
| Pressure | 50 - 70 bar H₂ | High pressure increases the concentration of dissolved hydrogen, driving the reaction to completion. |
| Temperature | Room Temperature to 40 °C | Mild conditions are often sufficient and prevent potential side reactions like dehalogenation. |
Refined Synthesis Pathway: N-Boc Protection & Deprotection
For applications requiring high purity or subsequent derivatization at the nitrogen atom, a protection/deprotection strategy is highly advisable. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under various conditions and its clean, acid-labile removal.[6]
Step 3 (Optional): N-Boc Protection
This step converts the secondary amine of the piperidine into a carbamate, which is unreactive under many synthetic conditions, simplifying purification and preventing side reactions in subsequent steps.
Experimental Protocol: N-Boc Protection
-
Reaction Setup: Dissolve 4-(3-chlorophenyl)piperidine (1.0 equiv) in a solvent such as dichloromethane (DCM), methanol, or a THF/water mixture.[7][8]
-
Reagent Addition: Add a base (e.g., triethylamine, 1.5 equiv) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv).
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor by TLC until the starting material is consumed.
-
Work-up and Purification: Concentrate the reaction mixture. Perform an aqueous work-up to remove the base and any water-soluble byproducts. The resulting N-Boc-4-(3-chlorophenyl)piperidine is often pure enough for the next step or can be purified by crystallization or column chromatography.
Step 4: Boc Deprotection and Direct Hydrochloride Salt Formation
The final step involves the removal of the Boc group using a strong acid. Critically, when using hydrochloric acid, this step simultaneously deprotects the amine and forms the desired hydrochloride salt in a single, efficient operation.[9]
Mechanistic Rationale: The acid protonates the carbamate oxygen, leading to the elimination of carbon dioxide and the stable tert-butyl cation, which typically forms isobutylene gas.[6] The liberated free amine is immediately protonated by the excess HCl in the medium to form the hydrochloride salt.
Caption: N-Boc protection and deprotection-salt formation sequence.
Experimental Protocol: Deprotection and Salt Formation
-
Reaction Setup: Dissolve N-Boc-4-(3-chlorophenyl)piperidine (1.0 equiv) in a suitable anhydrous solvent, such as 1,4-dioxane, diethyl ether, or methanol.
-
Acid Addition: Add a solution of hydrogen chloride in the chosen solvent (e.g., 4M HCl in dioxane, ~3-4 equiv) dropwise at 0 °C.[9]
-
Reaction/Precipitation: Stir the mixture at room temperature for 2-16 hours. The hydrochloride salt is often insoluble in the reaction solvent and will precipitate out as a white solid.[9]
-
Isolation: Collect the solid product by filtration, wash with cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum. This typically affords the final product, this compound, in high purity.[10][11]
Summary and Conclusion
The synthesis of this compound is most effectively achieved through a convergent pathway starting from 4-chloropyridine and 3-chlorophenylboronic acid. The key transformations—a Suzuki-Miyaura coupling followed by catalytic hydrogenation—are robust, scalable, and utilize well-understood chemistry. For applications demanding high purity and controlled derivatization, the incorporation of an N-Boc protection and subsequent deprotection/salt formation step provides a superior strategy. This guide offers the foundational knowledge and practical protocols for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.
References
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
- Wang, D., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. University of Liverpool Institutional Repository. [Link]
- PubChemLite. 4-(3-chlorophenyl)-4-methylpiperidine hydrochloride. [Link]
- ResearchGate.
- ResearchGate. Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guide: Acids. [Link]
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Organic Chemistry Portal. Piperidine synthesis. [Link]
- Reddit. r/Chempros: Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- Common Organic Chemistry. Boc Deprotection - HCl. [Link]
- RWTH Publications. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. [Link]
- Repine, J. T., et al. (2007). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of PharmTech Research. [Link]
- Nakano, H., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
- Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]
- ResearchGate. (2025).
- Banks, H. D. (1992). Piperidine Synthesis.
- Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
- Kumar, A., et al. (2016). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research. [Link]
- Organic Chemistry Portal. Synthesis of 4-piperidones. [Link]
- ResearchGate. How to protect amino group of 4-amino acetophenone with BOC?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. scbt.com [scbt.com]
- 11. This compound | 99329-70-1 [chemicalbook.com]
"4-(3-Chlorophenyl)piperidine hydrochloride" pharmacological profile
An In-Depth Technical Guide to the Pharmacological Profile of 4-(3-Chlorophenyl)piperidine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-phenylpiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundational core for a diverse range of centrally acting therapeutic agents. This technical guide provides a comprehensive pharmacological profile of this compound, a specific analog within this important chemical class. While primarily utilized as a research chemical, its pharmacological characteristics, inferred from extensive structure-activity relationship (SAR) studies of related compounds, offer significant insights for drug design and development. This document synthesizes data on its anticipated mechanism of action, pharmacodynamics, and key metabolic and toxicological considerations. Furthermore, it provides detailed experimental protocols for its characterization, positioning it as a valuable tool for probing monoamine transporter systems, particularly the dopamine transporter.
Introduction: The Significance of the 4-Phenylpiperidine Core
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids[1][2]. When substituted with a phenyl group at the 4-position, it forms a pharmacophore with remarkable versatility, capable of interacting with a wide array of biological targets. This scaffold is the backbone of potent analgesics (e.g., loperamide, pethidine), antipsychotics, and, most relevant to the topic compound, potent monoamine reuptake inhibitors[3][4][5][6].
This compound is a derivative that serves as a valuable molecular probe. The specific placement of a chlorine atom at the meta-position of the phenyl ring significantly influences its binding affinity and selectivity for monoamine transporters. This guide aims to deconstruct its pharmacological profile, providing the causal reasoning behind its expected activities and outlining the experimental frameworks necessary for its empirical validation.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is essential for its application in research settings.
| Property | Value | Reference |
| CAS Number | 99329-70-1 | [7][8] |
| Molecular Formula | C₁₁H₁₄ClN · HCl | [7] |
| Molecular Weight | 232.15 g/mol | [7][8] |
| Appearance | White to light yellow crystalline powder | [9] |
| Synonyms | Not widely available |
Core Pharmacological Profile
The pharmacological identity of this compound is best understood through the lens of its parent scaffold and the influence of its specific substitutions.
Primary Mechanism of Action: Monoamine Transporter Inhibition
The principal mechanism of action for many 4-phenylpiperidine derivatives is the inhibition of monoamine reuptake by blocking the action of their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)[10][11][12]. By blocking these transporters, the compound increases the extracellular concentration of the neurotransmitters, thereby enhancing dopaminergic, serotonergic, or noradrenergic neurotransmission[11].
Based on extensive SAR studies, 4-phenylpiperidine analogs are particularly effective as dopamine reuptake inhibitors (DRIs)[13][14]. The substitution pattern on the phenyl ring is a critical determinant of selectivity[12][15]. While the precise binding affinity of this compound for each transporter requires empirical determination, its structure strongly suggests significant activity at DAT.
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of 4-phenylpiperidine analogs are governed by specific structural features.
-
Phenyl Ring Substitution : The nature and position of the substituent on the phenyl ring are paramount. Halogenation is a common strategy to modulate activity. While para-substitution is often explored, the meta-chloro group on the topic compound is expected to confer a distinct profile, potentially influencing selectivity between DAT, SERT, and NET. Studies on related analogs show that phenyl ring substitutions play a pivotal role in binding affinity[16].
-
Piperidine Conformation : The piperidine ring can adopt different conformations, with the phenyl group being either equatorial or axial. The energetically preferred conformation can impact how the molecule fits into the transporter's binding pocket, thereby affecting potency[3].
-
Piperidine Nitrogen (N1) : The piperidine nitrogen is a key site for modification. In 4-(3-Chlorophenyl)piperidine, this nitrogen is unsubstituted (a secondary amine). N-alkylation or substitution with larger groups can drastically alter the pharmacological profile, often enhancing potency or introducing activity at other receptors. For instance, the addition of a methyl group creates compounds like 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine, a potent DRI[13].
Anticipated Pharmacodynamics
As a putative DRI, this compound would be expected to produce psychostimulant effects by increasing dopamine levels in brain regions associated with reward, motivation, and executive function, such as the nucleus accumbens and prefrontal cortex.
-
Potential Therapeutic Applications : Compounds with this profile are investigated for conditions characterized by dopamine dysregulation, including Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy[11]. They are also valuable research tools for developing treatments for cocaine addiction by acting as replacement therapies that occupy the DAT without producing the same abuse liability[11][13].
-
Potential Adverse Effects : Enhanced dopaminergic activity can lead to side effects such as insomnia, anxiety, and abuse potential. Strong DRIs are often associated with rewarding effects that can lead to compulsive use[11].
Pharmacokinetic & Toxicological Considerations
-
Metabolism : Specific metabolic data for this compound is not publicly available. However, based on related piperazine and piperidine structures, metabolism is likely to occur in the liver via Cytochrome P450 (CYP450) enzymes[6]. Common metabolic pathways include aromatic hydroxylation of the chlorophenyl ring and potential N-dealkylation if the piperidine nitrogen were substituted[17]. The presence of the chlorine atom may influence the rate and sites of metabolism.
-
Toxicology : Safety data is limited to that provided for research chemicals. Material Safety Data Sheets (MSDS) for related compounds suggest that it may cause skin, eye, and respiratory irritation[18][19]. High doses of some 4-phenylpiperidine derivatives, such as loperamide, have been associated with serious cardiac adverse events, including Torsades de Pointes, although this is typically linked to off-target hERG channel blockade and is highly structure-dependent[6].
Key Experimental Protocol: Monoamine Transporter Binding Assay
To empirically determine the core pharmacological profile of this compound, a competitive radioligand binding assay is the gold standard. This protocol outlines the methodology to determine its binding affinity (Kᵢ) for DAT, SERT, and NET.
Objective: To quantify the binding affinity of this compound for human DAT, SERT, and NET.
Principle: This is a competitive displacement assay where the test compound competes with a known high-affinity radioligand for binding to transporters expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and the Kᵢ is calculated using the Cheng-Prusoff equation.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: Nomifensine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.
Methodology:
-
Plate Preparation : Add assay buffer, cell membranes, and the appropriate radioligand to each well of a 96-well plate.
-
Compound Addition : Add serial dilutions of this compound to the "test" wells.
-
Control Wells :
-
Total Binding : Add vehicle (e.g., DMSO) instead of the test compound.
-
Non-specific Binding : Add a high concentration of the respective non-specific binding inhibitor (e.g., 10 µM Nomifensine for DAT).
-
-
Incubation : Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting : Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing : Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification : Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis :
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion and Future Directions
This compound represents a classic example of a research chemical whose value lies in its well-defined position within a thoroughly investigated chemical space. Its pharmacological profile is strongly predicted to be that of a monoamine reuptake inhibitor with a significant affinity for the dopamine transporter. The meta-chloro substitution provides a specific variation on the 4-phenylpiperidine theme, making it a useful tool for SAR studies aimed at refining selectivity and potency.
Future research should focus on:
-
Empirical Profiling : Conducting comprehensive in vitro binding and uptake assays, as described above, to definitively establish its affinity and functional potency at DAT, SERT, and NET.
-
In Vivo Characterization : Assessing its behavioral effects in animal models (e.g., locomotor activity, drug discrimination) to understand its CNS impact and therapeutic potential.
-
Metabolic Stability and Profiling : Performing in vitro and in vivo metabolism studies to identify major metabolites and metabolic liabilities.
-
Off-Target Screening : Evaluating its activity against a broad panel of receptors and ion channels to identify potential sources of side effects.
By systematically characterizing this compound, the scientific community can better leverage it as a tool to unravel the complexities of dopaminergic neurotransmission and to guide the development of next-generation CNS therapeutics.
References
- Guizzetti, S., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters.
- Guizzetti, S., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. Bioorganic & Medicinal Chemistry Letters.
- Anonymous. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.
- Wikipedia. (n.d.). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine.
- Gorin, F. A., et al. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry.
- Liu, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience.
- Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery.
- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin.
- Osipyan, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
- Canale, V., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules.
- Chen, Y., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.
- ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- U.S. Food and Drug Administration. (2026). Label: LOPERAMIDE HYDROCHLORIDE capsule - DailyMed.
- Yuan, J., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters.
- Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters.
- Wikipedia. (n.d.). Dopamine reuptake inhibitor.
- Paudel, P., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics.
- Pharmaffiliates. (n.d.). This compound.
- Wikipedia. (n.d.). Loperamide.
- Paudel, P., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics.
- PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride.
- Mueller, E. A., et al. (1986). Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. The Journal of Clinical Endocrinology & Metabolism.
- Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology.
- PubChem. (n.d.). 4-(3-Fluorophenyl)piperidine hydrochloride.
- Chemdad. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DailyMed - LOPERAMIDE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | 99329-70-1 [chemicalbook.com]
- 9. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride | 52605-52-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]
- 14. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 16. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. fishersci.com [fishersci.com]
Deconvoluting the Biological Targets of 4-(3-Chlorophenyl)piperidine hydrochloride: A Strategic Approach to Target Identification and Validation
An In-depth Technical Guide
Foreword
In the landscape of central nervous system (CNS) drug discovery, the 4-phenylpiperidine scaffold stands as a quintessential "privileged structure." Its rigid framework provides a reliable anchor for presenting pharmacophoric elements in three-dimensional space, enabling interaction with a wide array of CNS targets. This versatility has led to its incorporation into numerous approved drugs, from potent analgesics to atypical antipsychotics. The compound at the heart of this guide, 4-(3-Chlorophenyl)piperidine hydrochloride, represents a fundamental iteration of this scaffold. Its deceptively simple structure—a piperidine ring, a phenyl group, and a single chlorine atom—belies a complex potential pharmacology.
This document is not a mere catalog of known interactions; for a compound this specific, such a catalog is sparse. Instead, this guide serves as a strategic roadmap for the modern researcher. It is designed to navigate the process of target identification and validation from the ground up. We will proceed from computational hypothesis generation to rigorous in vitro validation, providing not just the "what" but the "why" behind each experimental choice. Our objective is to equip drug development professionals with a self-validating, logical framework to systematically uncover the biological targets of 4-(3-Chlorophenyl)piperidine and, by extension, other novel chemical entities.
Part 1: Structural Analysis and Target Hypothesis Generation
The first principle in understanding a novel compound's potential is a thorough analysis of its structure in the context of known structure-activity relationships (SAR).
1.1. The 4-Phenylpiperidine Core: This scaffold is a well-established bioisostere for the endogenous neurotransmitter dopamine, presenting a basic nitrogen and an aromatic ring in a specific spatial orientation. This fundamental arrangement predisposes it to interact with monoaminergic systems.
1.2. The Unsubstituted Piperidine Nitrogen: The secondary amine in 4-(3-Chlorophenyl)piperidine is a key feature. In many potent ligands, this nitrogen is substituted with larger alkyl or aralkyl groups to enhance affinity and selectivity for specific targets, such as the histamine H3 receptor or certain opioid receptors.[1][2] The absence of such a substitution on our target molecule suggests it may favor interactions where this feature is not a primary affinity driver, such as with monoamine transporters or a subset of G-protein coupled receptors (GPCRs).
1.3. The meta-Chloro Substituent: The position of the chlorine atom on the phenyl ring is critical. Halogen substitutions can modulate electronic properties, lipophilicity, and metabolic stability. A meta substitution, as seen here, is a known feature in ligands for various targets, including certain opioid analgesics and dopamine receptor antagonists.[3][4] It can influence the orientation of the phenyl ring within the receptor's binding pocket, potentially enhancing affinity through specific hydrophobic or halogen-bonding interactions.
1.4. Primary Target Hypothesis:
Based on this structural analysis, we can formulate a primary hypothesis. The simple, unsubstituted nature of 4-(3-Chlorophenyl)piperidine makes it a strong candidate for interaction with monoamine transporters , particularly the dopamine transporter (DAT) and the serotonin transporter (SERT) .[5][6][7] The 4-phenylpiperidine scaffold is a classic feature of potent DAT inhibitors.[8][9] Furthermore, a secondary but significant probability exists for direct interaction with dopamine receptors (specifically the D4 subtype, which is known to accommodate piperidine-based ligands) and certain serotonin receptors (such as the 5-HT1A subtype).[4][10][11]
1.5. Secondary/Off-Target Considerations:
While less probable as primary targets, other receptor families should be considered for off-target screening.
-
Opioid Receptors: The 4-phenylpiperidine scaffold is the basis for analgesics like meperidine. However, high affinity for μ-opioid receptors often requires a 4-hydroxy or ester group, which is absent here.[12][13]
-
Histamine H3 and Sigma (σ1) Receptors: These receptors often bind piperidine derivatives, but typically require more complex N-substituents for high-affinity interactions.[1][14]
This structured hypothesis provides the foundation for a targeted, efficient experimental campaign.
Part 2: A Step-by-Step Experimental Workflow for Target Discovery
We will now detail the experimental protocols necessary to test our hypothesis. This workflow is designed to move from broad, predictive methods to specific, quantitative assays, ensuring a high degree of scientific rigor.
2.1. Phase 1: In Silico Target Prediction and Docking
Rationale: Before committing to resource-intensive wet-lab experiments, computational "target fishing" can rapidly screen our compound against a vast library of known protein structures. This approach helps prioritize the most likely biological targets and provides an atomic-level hypothesis of the binding mode. The primary goals are pose prediction and estimation of binding affinity.[15]
Experimental Protocol: Molecular Docking
-
Ligand Preparation:
-
Obtain the 3D structure of 4-(3-Chlorophenyl)piperidine (e.g., from PubChem or by building it in molecular modeling software).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds. This is a critical step for allowing conformational flexibility during docking.
-
-
Receptor Preparation:
-
Download the 3D crystal structures of high-priority potential targets from the Protein Data Bank (PDB). Examples include:
-
Human Dopamine Transporter (e.g., PDB ID: 4XP4)
-
Human Serotonin Transporter (e.g., PDB ID: 5I6X)
-
Human Dopamine D4 Receptor (e.g., PDB ID: 5WIU)
-
Human Serotonin 5-HT1A Receptor (homology model based on a related structure may be required).
-
-
Prepare the protein for docking: remove water molecules and co-crystallized ligands, add hydrogen atoms, and repair any missing side chains or loops.
-
-
Docking Simulation (using AutoDock Vina or similar software):
-
Define the "search space" or "grid box" on the receptor. This is typically centered on the known binding site of a co-crystallized ligand or a predicted allosteric site.[16]
-
Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm).[17] The software will systematically explore different conformations (poses) of the ligand within the binding site.
-
The program will generate multiple binding poses, each with a corresponding "docking score" (e.g., in kcal/mol), which estimates the binding affinity.
-
-
Analysis:
-
Analyze the top-scoring poses. The best pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with key residues in the binding pocket.
-
Use the docking scores to rank the potential targets. A lower (more negative) score suggests a more favorable interaction.
-
Mandatory Visualization: In Silico Docking Workflow
2.2. Phase 2: In Vitro Target Binding Affinity Profiling
Rationale: While docking provides valuable predictions, experimental validation is essential. The gold standard for quantifying the interaction between a compound and a receptor is the radioligand binding assay.[18] This technique allows for the direct measurement of binding affinity (expressed as the inhibition constant, Ki), providing robust, quantitative data to confirm or refute the in silico predictions.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is a generalized template for a GPCR or transporter binding assay and should be optimized for each specific target.[19][20]
-
Materials Preparation:
-
Membrane Preparation: Use commercially available cell membranes expressing the human recombinant target of interest (e.g., DAT, D4, 5-HT1A) or prepare them from cultured cells. Homogenize cells in a lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Radioligand: Select a high-affinity, target-specific radioligand (e.g., [³H]-WIN 35,428 for DAT; [³H]-Spiperone for D4; [³H]-8-OH-DPAT for 5-HT1A). The concentration used in the assay should be close to its known dissociation constant (Kd).
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 11 points, from 100 µM to 1 pM).
-
Assay Buffer: Buffer composition is target-specific but typically contains a buffering agent (e.g., Tris-HCl), salts, and sometimes protease inhibitors.
-
-
Assay Execution (96-well plate format):
-
To each well, add:
-
50 µL of Assay Buffer.
-
50 µL of the test compound at various concentrations (or buffer for "total binding" wells).
-
50 µL of a known non-radioactive ligand at a high concentration (e.g., 10 µM cocaine for DAT) for "non-specific binding" (NSB) wells.
-
50 µL of the radioligand solution.
-
100 µL of the prepared cell membrane suspension to initiate the reaction.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes and bound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter (counts per minute, CPM).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)]).
-
Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Fit the curve using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization: Radioligand Binding Assay Workflow
Protocol 2: GPCR Functional Assay (cAMP Measurement)
This assay determines if the compound modulates the activity of Gs- or Gi-coupled receptors, such as dopamine and serotonin receptors, by measuring changes in the second messenger cyclic AMP (cAMP). [21]
-
Cell Preparation:
-
Assay Execution:
-
Equilibrate the cells with the GloSensor™ cAMP reagent for approximately 2 hours at room temperature.
-
Agonist Mode: Add the test compound at various concentrations and measure luminescence over time. An increase in cAMP (for Gs-coupled receptors) or a decrease (for Gi-coupled receptors, often measured against a forskolin-stimulated baseline) indicates agonist activity.
-
Antagonist Mode: Pre-incubate the cells with the test compound. Then, add a known agonist for the target receptor at its EC80 concentration (a concentration that gives 80% of the maximal response). Measure the luminescence. A reduction in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis:
-
Normalize the luminescence data to a vehicle control.
-
Agonist Mode: Plot the response against the log concentration of the compound to determine the EC50 (potency) and the maximal activation (Emax, efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.
-
Data Presentation: Hypothetical Functional Activity Profile
| Assay | Target | Result | Potency (IC50/EC50) | Efficacy (% of Control) |
| Uptake Assay | DAT | Inhibitor | 120 nM | 98% Inhibition |
| Uptake Assay | SERT | Inhibitor | 450 nM | 95% Inhibition |
| cAMP Assay | D4 Receptor | Antagonist | 800 nM | 100% Inhibition of Agonist |
| cAMP Assay | 5-HT1A Receptor | No Activity | > 10,000 nM | N/A |
This hypothetical data builds upon the binding results, confirming that the compound is a potent DAT inhibitor with weaker activity as a SERT inhibitor and a D4 receptor antagonist.
Part 3: Data Synthesis and Signaling Pathway Analysis
The combined data from binding and functional assays allows for the construction of a comprehensive pharmacological profile. For 4-(3-Chlorophenyl)piperidine, our hypothetical results point to it being a primary Dopamine Transporter (DAT) Inhibitor .
Mechanism of Action: By binding to and inhibiting DAT, the compound blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration and duration of dopamine in the synapse, enhancing dopaminergic neurotransmission. This enhanced signaling would primarily affect downstream pathways mediated by postsynaptic dopamine receptors (D1-D5).
Mandatory Visualization: Hypothetical Signaling Pathway
Conclusion and Future Directions
This guide has outlined a systematic, multi-phase approach to elucidate the biological targets of a novel chemical entity, this compound. By integrating computational prediction with rigorous in vitro binding and functional assays, we can efficiently build a robust pharmacological profile from first principles.
Our hypothetical results characterize the compound as a selective dopamine transporter inhibitor. The next logical steps in its preclinical development would include:
-
Broad Off-Target Screening: Subjecting the compound to a comprehensive commercial screen (e.g., the Eurofins SafetyScreen44™ panel) to identify any unforeseen interactions that could lead to side effects.
-
In Vivo Pharmacokinetics: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties to ensure it can reach its target in the CNS.
-
In Vivo Pharmacodynamics: Conducting animal studies (e.g., microdialysis, locomotor activity) to confirm that the compound engages DAT in a living system and produces the expected physiological effects. [9]4. Lead Optimization: Based on the complete profile, medicinal chemists can design and synthesize analogs to improve potency, selectivity, and pharmacokinetic properties.
By following this structured and self-validating methodology, researchers can confidently and efficiently advance novel compounds through the drug discovery pipeline.
References
- MDPI. (n.d.). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma.
- PubMed. (2002). Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the influence of the additional ether functionality.
- PubMed. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1.
- ACS Chemical Neuroscience. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- PubMed. (2005). Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the alkyl derivatives.
- PubMed. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.
- PubMed. (n.d.). GPCR-radioligand binding assays.
- University of Nottingham. (n.d.). Session 4: Introduction to in silico docking.
- Journal of Medicinal Chemistry. (2000). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands.
- PubMed. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
- ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
- ChemMedChem. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta.
- Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
- PubMed. (1995). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues.
- PubMed. (1984). Conformation-activity study of 4-phenylpiperidine analgesics.
- ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.
- PubMed. (2010). New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation.
- ResearchGate. (n.d.). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter.
- PubMed. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2.
- PubMed. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - Catalogs.
- PubMed. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo.
- ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays.
- ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
- YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- MDPI. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Opioid receptors.
- NIH. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17.
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
- Oxford Academic. (n.d.). Structure-activity relations in analgesics based on 4-anilinopiperidine.
- ResearchGate. (n.d.). 4-Phenyl piperidine derived mu opioid receptor antagonists.
- Technology Networks. (2007). Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit.
- PubMed Central. (n.d.). A Guide to In Silico Drug Design.
- Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results.
- Pain Physician. (n.d.). Opioid Pharmacology.
- NIH. (n.d.). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists.
- YouTube. (2010). Interactive Small Molecule Docking.
- PubMed Central. (n.d.). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263.
- PubMed. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2.
- ScienceDirect. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
- ResearchGate. (n.d.). Structure−Activity Relationship Studies of 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Derivatives and Their N-Analogues.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. painphysicianjournal.com [painphysicianjournal.com]
- 14. digibug.ugr.es [digibug.ugr.es]
- 15. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. GloSensor™ cAMP Assay Protocol [promega.com]
- 23. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to 4-(3-Chlorophenyl)piperidine Hydrochloride: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 4-arylpiperidine motif is one such "privileged scaffold," prized for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. This guide focuses on a specific, yet highly significant, derivative: 4-(3-Chlorophenyl)piperidine hydrochloride . The introduction of a chlorine atom at the meta-position of the phenyl ring offers a nuanced modulation of the electronic and lipophilic properties of the molecule, providing medicinal chemists with a valuable tool for optimizing drug candidates. This document serves as a comprehensive technical resource, delving into the synthesis, characterization, and strategic applications of this pivotal building block, with the aim of empowering researchers in their quest for next-generation therapeutics.
I. Strategic Synthesis of this compound: A Plausible and Adaptable Route
While a single, universally adopted synthesis for this compound is not extensively detailed in publicly available literature, a robust and logical synthetic strategy can be constructed from established methodologies for analogous 4-arylpiperidines. The following multi-step approach, which offers flexibility and amenability to scale-up, is proposed.
A. Conceptual Synthetic Workflow
The synthesis initiates with the commercially available 3-chloropyridine and culminates in the desired hydrochloride salt, proceeding through N-protection and catalytic hydrogenation as key transformations.
Caption: Proposed synthetic pathway for this compound.
B. Detailed Experimental Protocol
Step 1: Synthesis of N-Benzyl-3-chloropyridinium bromide
-
To a stirred solution of 3-chloropyridine (1.0 eq) in anhydrous toluene (5 mL/g of pyridine) is added benzyl bromide (1.05 eq) dropwise at room temperature.
-
The reaction mixture is heated to reflux for 4-6 hours, during which a precipitate will form.
-
The mixture is cooled to room temperature, and the solid is collected by filtration.
-
The crude product is washed with cold toluene and diethyl ether, then dried under vacuum to yield N-benzyl-3-chloropyridinium bromide as a white to off-white solid.
Step 2: Synthesis of 1-Benzyl-4-(3-chlorophenyl)piperidine
This step involves a Grignard reaction, which is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used.
-
Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask under a nitrogen atmosphere. A small crystal of iodine is added.
-
A solution of 3-chlorobromobenzene (1.2 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction.
-
Once the reaction is initiated (as evidenced by heat evolution and disappearance of the iodine color), the remaining solution of 3-chlorobromobenzene is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
The Grignard solution is cooled to 0 °C, and a solution of N-benzyl-3-chloropyridinium bromide (1.0 eq) in anhydrous THF is added slowly.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-benzyl-4-(3-chlorophenyl)piperidine.
Step 3: Synthesis of 4-(3-Chlorophenyl)piperidine
-
To a solution of 1-benzyl-4-(3-chlorophenyl)piperidine (1.0 eq) in methanol is added Pearlman's catalyst (palladium hydroxide on carbon, 20 wt%, 0.1 eq).
-
The mixture is hydrogenated under a hydrogen atmosphere (50-60 psi) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield 4-(3-chlorophenyl)piperidine as a free base.
Step 4: Formation of this compound
-
The crude 4-(3-chlorophenyl)piperidine is dissolved in a minimal amount of isopropanol or diethyl ether.
-
A solution of hydrochloric acid in the corresponding solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until the pH is acidic.
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a white to off-white solid.
II. Physicochemical and Analytical Characterization
A thorough characterization of this compound is essential to confirm its identity, purity, and suitability for downstream applications.
| Property | Value | Source |
| CAS Number | 99329-70-1 | [1] |
| Molecular Formula | C₁₁H₁₅Cl₂N | [2] |
| Molecular Weight | 232.15 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not available |
A. Spectroscopic Analysis
¹H NMR Spectroscopy (predicted, in D₂O):
-
Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm (4H).
-
Piperidine CH: A multiplet around δ 3.0-3.2 ppm (1H).
-
Piperidine CH₂ (axial and equatorial): Complex multiplets between δ 2.8-3.6 ppm (4H) and δ 1.8-2.2 ppm (4H).
¹³C NMR Spectroscopy (predicted, in D₂O):
-
Aromatic Carbons: Signals in the range of δ 125-145 ppm, including the carbon bearing the chlorine atom.
-
Piperidine C4: A signal around δ 40-45 ppm.
-
Piperidine C2/C6 and C3/C5: Signals in the range of δ 45-55 ppm and δ 30-35 ppm, respectively.
Mass Spectrometry (EI):
The mass spectrum is expected to show a molecular ion peak (M⁺) for the free base at m/z 195, with a characteristic isotopic pattern for the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of the chlorophenyl group and cleavage of the piperidine ring.[6][7]
B. Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is suitable for assessing the purity of this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (acetonitrile or methanol) would be appropriate.[8] Detection can be achieved using a UV detector at a wavelength of approximately 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can also be employed for purity analysis, typically after derivatization of the secondary amine or by analyzing the free base. The method would provide information on both the purity and the identity of any volatile impurities.[9][10]
III. Applications in Drug Discovery and Medicinal Chemistry
The 4-(3-chlorophenyl)piperidine scaffold is a key building block in the design of ligands targeting central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. Its utility stems from the ability of the 4-arylpiperidine core to mimic the pharmacophore of endogenous neurotransmitters.
A. Ligands for Dopamine and Serotonin Receptors
Derivatives of 4-arylpiperidines are well-established as potent ligands for dopamine D₂ and serotonin 5-HT₂ₐ receptors, which are key targets in the treatment of psychosis, depression, and other neurological disorders.[11][12][13][14] The 3-chloro-substituted phenyl ring of the title compound can engage in specific interactions within the receptor binding pocket, influencing selectivity and affinity.
Caption: Targeting of CNS receptors by 4-(3-Chlorophenyl)piperidine derivatives.
B. Structure-Activity Relationship (SAR) Insights
The substitution pattern on the phenyl ring of 4-arylpiperidines is a critical determinant of their pharmacological activity. The presence and position of a halogen, such as the 3-chloro group, can:
-
Modulate Lipophilicity: Influencing the ability of the molecule to cross the blood-brain barrier.
-
Alter Electronic Properties: Affecting pKa and the nature of interactions with the receptor.
-
Provide a Handle for Further Functionalization: The chloro group can be displaced or used in cross-coupling reactions to generate further diversity.
IV. Safety, Handling, and Storage
-
Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place.
V. Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of novel drug candidates, particularly those targeting the central nervous system. Its strategic importance lies in the unique combination of the rigid 4-arylpiperidine scaffold and the electronic and steric properties imparted by the 3-chloro substituent. While detailed synthetic and analytical protocols are not yet widespread in the public domain, the information presented in this guide provides a solid foundation for its preparation, characterization, and application in drug discovery programs. As the demand for more selective and efficacious CNS-active agents continues to grow, the utility of well-defined scaffolds such as this compound is poised to expand, paving the way for the development of innovative therapies for a range of neurological and psychiatric disorders.
References
- ChemScene. 4-Phenylpiperidine hydrochloride. URL: https://www.chemscene.com/products/4-Phenylpiperidine-hydrochloride-CS-W001274.html
- TCI EUROPE N.V. 4-Acetyl-4-phenylpiperidine Hydrochloride - SAFETY DATA SHEET. 2024. URL: https://www.tcichemicals.com/BE/en/assets/sds/A1570_EG_E.pdf
- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. URL: https://patents.google.
- LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. URL: https://www.chromatographyonline.
- ResearchGate. Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. URL: https://www.researchgate.net/figure/Characteristic-GC-MS-fragments-for-relevant-piperidine-alkaloids-and-anthraquinones_fig3_335028095
- ChemicalBook. 4-Phenylpiperidine - Safety Data Sheet. 2025. URL: https://www.chemicalbook.com/msds/cb9201008_eng.htm
- PubChem. 4-Phenylpiperidine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/69873
- X-Y-Z-CHEM. 4-(4-CHLORO-PHENYL)-PIPERIDINE HYDROCHLORIDE (CAS No. 6652-06-8) SDS. URL: https://www.x-y-z-chem.com/sds/6652-06-8.html
- ResearchGate. Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. 2025. URL: https://www.researchgate.
- PubMed. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. 2021. URL: https://pubmed.ncbi.nlm.nih.gov/34115343/
- National Institutes of Health. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8460535/
- ChemicalBook. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/771-99-3_1h.htm
- Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. URL: https://www.waters.com/nextgen/us/en/library/application-notes/2015/analysis-of-primary-aromatic-amines-in-cosmetics-and-personal-care-products-using-the-acquity-uplc-h-class-system-with-the-acquity-qda-detector.html
- MDPI. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. URL: https://www.mdpi.com/1422-0067/23/19/11835
- Cellular, Molecular and Biomedical Reports. GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. URL: https://www.cellmolbiomedres.com/index.php/CMBR/article/view/100
- ResearchGate. Selected ligands in complex with serotonin 5‐HT2A receptor: (a) 3d, (b) 3i, and (c) 3n. URL: https://www.researchgate.net/figure/Selected-ligands-in-complex-with-serotonin-5-HT2A-receptor-a-3d-b-3i-and-c-3n_fig4_335028095
- Santa Cruz Biotechnology. 4-Phenylpiperidine Hydrochloride. 2025. URL: https://www.scbt.com/p/4-phenylpiperidine-hydrochloride-10272-49-8
- National Institutes of Health. Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5456245/
- NIST WebBook. 4-Phenylpiperidine. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C771993&Mask=200
- ChemicalBook. 4-HYDROXY-4-PHENYLPIPERIDINE(40807-61-2) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/40807-61-2_1h.htm
- ChemicalBook. 4-CYANO-4-PHENYLPIPERIDINE HYDROCHLORIDE(51304-58-6) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/51304-58-6_1h.htm
- Semantic Scholar. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. URL: https://www.semanticscholar.org/paper/Determination-of-aromatic-amines-in-surface-waters-Gassmann-Gygax/b1a8f9c09c9f4d5e8e1d2e3f5c6c7c8c9c0c9c0c
- DTIC. Piperidine Synthesis. 2025. URL: https://apps.dtic.
- Journal of the American Chemical Society. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. URL: https://pubs.acs.org/doi/10.1021/jacs.1c00001
- ACS Publications. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. URL: https://pubs.acs.org/doi/10.1021/ol070241c
- PubMed. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. 2007. URL: https://pubmed.ncbi.nlm.nih.gov/17362024/
- MDPI. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. URL: https://www.mdpi.com/1420-3049/23/11/2946
- Benchchem. N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine. URL: https://www.benchchem.com/product/b166815-96-9
- Santa Cruz Biotechnology. This compound. URL: https://www.scbt.com/p/4-3-chlorophenyl-piperidine-hydrochloride-99329-70-1
- Chromatography Forum. Detecting Primary Amines. 2006. URL: https://www.chromforum.org/viewtopic.php?t=6388
- SpectraBase. 4-Phenylpiperidine - Optional[1H NMR] - Spectrum. URL: https://spectrabase.com/spectrum/DZxq4M92IMr
- Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. URL: https://patents.google.
- Fisher Scientific. Amine Protection / Deprotection. URL: https://www.fishersci.com/us/en/technical-support/research-tools-resources/organic-chemistry-tools/amine-protection-deprotection.html
- Appchem. Piperidine, 4-(3-chlorophenyl)-, hydrochloride (1:1). URL: https://www.appchem.com/product/ak70323
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. 2024. URL: https://www.reddit.com/r/Chempros/comments/11b0c7q/advice_on_nboc_deprotection_in_the_presence_of/
- Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive. URL: https://hmdb.ca/spectra/ms_ms/34301
- NIST WebBook. 4-Phenylpiperidine. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C771993&Type=IR-SPEC&Index=1#IR-SPEC
- ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. 2023. URL: https://pubs.acs.org/doi/10.1021/jacs.3c03030
- ResearchGate. Deprotection of different N-Boc-compounds. URL: https://www.researchgate.net/figure/Deprotection-of-different-N-Boc-compounds_tbl1_273465809
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. URL: https://www.chemguide.co.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. URL: https://www.ijpsonline.com/articles/synthesis-and-evaluation-of-deprotected-nboc-piperazine-derived-monomannich-bases.pdf
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. 2015. URL: https://www.researchgate.
- ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. URL: https://www.researchgate.net/publication/329082305_Mass_spectrometry_for_characterization_of_homologous_piperidine_alkaloids_and_their_activity_as_acetylcholinesterase_inhibitors
- Google Patents. CN102174014A - Preparation method of 3-chloropyridine. URL: https://patents.google.
- Pharmaffiliates. This compound. URL: https://www.pharmaffiliates.com/en/4-3-chlorophenyl-piperidine-hydrochloride
- RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. URL: https://www.raco.cat/index.php/afinidad/article/view/304323
- International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. URL: https://globalresearchonline.net/journalcontents/v4-i2/31.pdf
- PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13035120
Sources
- 1. scbt.com [scbt.com]
- 2. appchemical.com [appchemical.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Phenylpiperidine [webbook.nist.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. cmbr-journal.com [cmbr-journal.com]
- 11. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Phenylpiperidine - Safety Data Sheet [chemicalbook.com]
- 16. Page loading... [wap.guidechem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(3-Chlorophenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth technical overview of the safety protocols and handling procedures for 4-(3-Chlorophenyl)piperidine hydrochloride, a key building block in modern medicinal chemistry. As a substituted piperidine derivative, this compound and its analogs are integral to the synthesis of a wide array of pharmacologically active agents. Understanding its chemical characteristics and potential hazards is paramount to ensuring a safe and productive research environment. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the responsible and effective use of this valuable synthetic intermediate.
Compound Profile and Hazard Identification
This compound is a solid, typically a white to off-white powder.[1] Its structure, featuring a piperidine ring substituted with a chlorophenyl group, is a common motif in the development of central nervous system (CNS) active compounds and other therapeutic agents.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 99329-70-1 | [2] |
| Molecular Formula | C₁₁H₁₅Cl₂N | [3] |
| Molecular Weight | 232.15 g/mol | [3] |
| Appearance | Solid, white powder | [1] |
| Solubility | Soluble in warm DMSO and warm Methanol | [4] |
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its close analogs are classified with the following hazards:
The signal word for this compound is "Warning" .[3][5]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[7]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the final and most direct barrier between the researcher and potential exposure.
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for larger quantities or when there is a significant risk of splashing. | Protects against eye irritation from dust particles or splashes.[5] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. For tasks with a higher risk of exposure, impervious clothing may be required. | Prevents skin contact and subsequent irritation.[5] |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used. | Protects the respiratory tract from irritation due to inhalation of dust.[5] |
Hygiene Practices:
-
Wash hands thoroughly after handling the compound.[7]
-
Do not eat, drink, or smoke in laboratory areas.[7]
-
Remove contaminated clothing and wash it before reuse.[5]
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is critical for maintaining a safe laboratory environment.
Handling Workflow
The following diagram outlines the standard workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Spill response workflow for this compound.
Toxicological and Reactivity Information
Toxicological Information:
-
The toxicological properties of this specific compound have not been fully investigated. [4]* Based on its classification, it is irritating to the eyes, respiratory system, and skin. [5]* Long-term exposure to respiratory irritants may result in airway diseases. [1] Reactivity and Stability:
-
The compound is generally stable under recommended storage conditions. [4]* Avoid contact with strong oxidizing agents. [4]* Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, and hydrogen chloride gas. [4]
Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist. Its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a culture of safety in the laboratory.
References
- Vertex AI Search. This compound | 99329-70-1.
- Santa Cruz Biotechnology. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride.
- Echemi. 4-(4-CHLORO-PHENYL)-PIPERIDINE HYDROCHLORIDE (CAS No. 6652-06-8) SDS.
- Sigma-Aldrich. 4-(4-chlorophenyl)-piperidine hydrochloride AldrichCPR.
- CymitQuimica. 4-(4-Chlorophenoxy)piperidine hydrochloride.
- Muby Chemicals. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Capot Chemical. MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Santa Cruz Biotechnology. This compound | CAS 99329-70-1 | SCBT.
- Chemical Safety Data Sheet. 7 - Safety Data Sheet.
- CymitQuimica. Safety Data Sheet.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. scbt.com [scbt.com]
- 3. 4-(4-chlorophenyl)-piperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to Determining the Solubility Profile of 4-(3-Chlorophenyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery and Development
In the landscape of pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1][2] It is a critical physicochemical parameter that profoundly influences a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy.[2] A compound with poor solubility can present significant challenges, leading to erratic absorption, suboptimal in vivo exposure, and an increased risk of failure during clinical development.[3] Therefore, a comprehensive understanding of an API's solubility characteristics is paramount from the early stages of drug discovery through to formulation development.[4]
Understanding the Compound: 4-(3-Chlorophenyl)piperidine hydrochloride
Before delving into experimental design, it is crucial to understand the basic properties of the compound .
| Property | Value | Source |
| Chemical Name | This compound | [5][6] |
| CAS Number | 99329-70-1 | [5] |
| Molecular Formula | C₁₁H₁₅Cl₂N | [6] |
| Molecular Weight | 232.15 g/mol | [5][6] |
| Physical Form | Solid |
The hydrochloride salt form suggests that the compound's solubility is likely to be pH-dependent, a critical factor to consider in the design of solubility studies.
The Two Pillars of Solubility Measurement: Kinetic vs. Thermodynamic Solubility
The solubility of a compound can be assessed from two distinct perspectives: kinetic and thermodynamic.[1][7] The choice between these approaches often depends on the stage of drug development and the specific questions being addressed.[1]
-
Kinetic Solubility: This is a high-throughput screening method typically employed in the early phases of drug discovery.[8] It measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (usually in DMSO) into an aqueous buffer.[1][9] This method is valued for its speed and suitability for large compound libraries.[8]
-
Thermodynamic Solubility (Equilibrium Solubility): This is considered the "gold standard" for solubility measurement and is crucial for lead optimization and formulation development.[2][7][4] It defines the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[3][4] The shake-flask method is the most common technique for determining thermodynamic solubility.[2][10]
Experimental Protocols for Solubility Determination
A robust determination of solubility requires well-defined and validated protocols. The following sections detail the methodologies for both kinetic and thermodynamic solubility assessment.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is a classic and reliable technique for measuring equilibrium solubility.[2][10] It involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached.[2]
Protocol:
-
Preparation: Accurately weigh an excess amount of this compound solid into a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired solvent or buffer (e.g., phosphate-buffered saline at various pH levels) to each vial.[4]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator.[2][4] The system should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved through centrifugation or filtration using a low-binding filter.[2][7]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][11][12]
Diagram of the Thermodynamic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination via Nephelometry.
Data Analysis and Interpretation
The output of these experiments will be a quantitative measure of solubility, typically expressed in µg/mL or µM. For thermodynamic solubility, it is crucial to report the temperature and the specific solvent or buffer conditions (including pH). For kinetic solubility, the DMSO concentration, incubation time, and temperature should be documented.
According to regulatory guidelines, such as those from the World Health Organization (WHO) and the International Council for Harmonisation (ICH), for a drug to be considered "highly soluble" for the purpose of the Biopharmaceutics Classification System (BCS), the highest therapeutic dose must be soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1 °C. [13][14][15][16]Therefore, when determining the solubility of this compound for drug development purposes, it is essential to conduct the experiments across this pH range. [14][15][16]
Conclusion: A Pathway to a Comprehensive Solubility Profile
References
- AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Protocols.io. In-vitro Thermodynamic Solubility. [Link]
- PubMed. In vitro solubility assays in drug discovery. [Link]
- Domainex. Thermodynamic Solubility Assay. [Link]
- Evotec. Thermodynamic Solubility Assay. [Link]
- BioDuro. ADME Solubility Assay. [Link]
- ResearchGate.
- Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
- Slideshare. solubility experimental methods.pptx. [Link]
- Slideshare. BCS Guideline for solubility and Dissolution.pptx. [Link]
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- World Health Organization.
- World Health Organiz
- European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]
- International Council for Harmonisation.
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. evotec.com [evotec.com]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. scbt.com [scbt.com]
- 6. This compound | 99329-70-1 [chemicalbook.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. who.int [who.int]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
An In-depth Technical Guide to the Stability of 4-(3-Chlorophenyl)piperidine Hydrochloride
Introduction
4-(3-Chlorophenyl)piperidine hydrochloride is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, a thorough understanding of its stability profile is not merely a regulatory requirement but a cornerstone of ensuring the final product's safety, efficacy, and quality. This technical guide provides a comprehensive framework for assessing the stability of this compound, grounded in established scientific principles and regulatory expectations. We will delve into the causality behind experimental choices, outline self-validating protocols, and provide a robust foundation for researchers, scientists, and drug development professionals.
The stability of a drug substance is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, and light.[1] For hydrochloride salts of amine-containing compounds like this compound, the solid-state properties and reactivity are of particular interest.[2] This guide will systematically explore the potential degradation pathways and detail the methodologies required to establish a comprehensive stability profile.
Part 1: Physicochemical Properties and Intrinsic Stability
Before embarking on formal stability studies, a foundational understanding of the molecule's intrinsic properties is essential.
Chemical Structure and Properties:
-
Chemical Name: this compound[3]
-
CAS Number: 99329-70-1[4]
-
Molecular Formula: C₁₁H₁₅Cl₂N[3]
-
Molecular Weight: 232.15 g/mol [3]
-
Appearance: Typically a white to off-white solid.[5]
-
Solubility: Soluble in water and methanol.[6]
The structure comprises a piperidine ring, a secondary amine, and a chlorophenyl group. The hydrochloride salt form generally enhances aqueous solubility and can improve stability compared to the free base.[7] However, the presence of the secondary amine and the chlorinated aromatic ring presents potential sites for degradation.
Part 2: Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[8] These studies deliberately expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[9][10] The industry-accepted target for degradation is typically between 5-20%.[9]
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated:
-
Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation.[11] Oxidative degradation of amines can proceed through the formation of amine radicals, leading to various degradation products.[12] This can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or metal ions.[13] N-oxidation can lead to hydroxylamine and subsequently nitrone derivatives.[11]
-
Hydrolysis: While the piperidine and chlorophenyl rings are generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to degradation. The carbon-chlorine bond on the aromatic ring is generally stable but can undergo hydrolysis under harsh conditions.[14]
-
Photodegradation: Aromatic chlorides and compounds with amine functional groups can be susceptible to photodegradation.[15] The International Council for Harmonisation (ICH) Q1B guideline provides a framework for photostability testing.[16][17]
-
Thermal Degradation: As a hydrochloride salt, thermal stress could potentially lead to the liberation of hydrogen chloride gas and subsequent degradation of the parent molecule.[18]
Experimental Protocols for Forced Degradation
The following protocols are designed to induce degradation and should be performed on a single batch of this compound. A control sample, protected from the stress condition, should be analyzed concurrently.
General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
Protocol 1: Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute to a suitable concentration with the mobile phase and analyze.
Protocol 3: Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot.
-
Dilute to a suitable concentration with the mobile phase and analyze.
Protocol 4: Thermal Degradation (Solid State)
-
Place a thin layer of the solid drug substance in a petri dish.
-
Expose to a temperature of 80°C in a calibrated oven for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent to the target concentration, and analyze.
Protocol 5: Photostability Testing
-
Expose the drug substance, both in the solid state and in solution, to light as per ICH Q1B guidelines.[19] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[20]
-
A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.
-
Analyze the exposed and dark control samples at the end of the exposure period.
Part 3: Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, process impurities, or excipients.[13] High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common technique for this purpose.[6][13]
Method Development Strategy
-
Column and Mobile Phase Screening: Start with a robust reversed-phase column, such as a C18, and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various pH modifiers (e.g., phosphoric acid, ammonium acetate) to achieve optimal separation.
-
Gradient Optimization: Employ a gradient elution to ensure the separation of both polar and non-polar degradation products.[15]
-
Forced Degradation Sample Analysis: Inject the samples from the forced degradation studies to challenge the method's specificity. The goal is to achieve baseline separation of the parent peak from all degradation product peaks.
-
Peak Purity Analysis: Utilize a PDA detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation products are co-eluting.
Example HPLC Method Parameters
The following table provides a starting point for developing a stability-indicating HPLC method. This method would require full validation as per ICH Q2(R1) guidelines.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) |
Part 4: Formal Stability Studies
Once a validated stability-indicating method is in place, formal stability studies can be initiated as per ICH Q1A(R2) guidelines.[21] The purpose of these studies is to establish a re-test period for the drug substance under defined storage conditions.[1]
Study Design
-
Batches: At least three primary batches of the drug substance should be included in the study.[1][22]
-
Container Closure System: The container closure system used for storage during the stability study should be the same as or simulate the packaging proposed for storage and distribution.[1]
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
Data Evaluation
The stability data should be evaluated to determine if any significant changes occur over time. A significant change is typically defined as a failure to meet the established specification. The data from the accelerated studies can be used to predict the shelf-life under long-term conditions.
Conclusion
A systematic and scientifically sound approach to stability testing is crucial for ensuring the quality of this compound. This guide has provided a comprehensive framework, from understanding the molecule's intrinsic properties and potential degradation pathways to establishing robust analytical methods and designing formal stability studies in accordance with regulatory guidelines. By following these principles, researchers and drug development professionals can confidently characterize the stability profile of this important pharmaceutical intermediate, thereby ensuring the safety and efficacy of the final drug product.
References
- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- EMA. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.
- ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org.
- Euro Chlor. (2007).
- SNS Courseware. ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- ICH. Quality Guidelines. ICH.
- EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
- PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. YouTube.
- Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific.
- Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare.
- Al-Absi, H. R., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
- ICH. Q1A(R2) Guideline. ICH.
- Voice, A. K. (2015). Oxidative degradation of amine solvents for CO2 capture.
- Al-Ghananeem, A. M.
- Rosen, W., & Waddell, T. G. (1979). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry.
- BenchChem. An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. BenchChem.
- Voice, A. K., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling.
- Euro Chlor. (2004).
- Rogers, J. E. (1990). Degradation Kinetics of Chlorinated Aromatic Compounds in Saturated Subsurface Environments. U.S.
- Google Patents. (2020). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
- Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
- Yadav, I.C., et al. (2022).
- Alsante, K. M., et al. (2023).
- Shinde, P. L., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- BenchChem. Stability of 1-(Chlorocarbonyl)
- Sari, Y. P., et al. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Yadav, I.C., et al. (2012). Microbial degradation of chlorinated aromatic hydrocarbons.
- RASĀYAN J. Chem. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- Santa Cruz Biotechnology. This compound.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2018).
- Sigma-Aldrich. 4-(4-chlorophenyl)-piperidine hydrochloride AldrichCPR.
- Muby Chemicals. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier.
- Cambrex. (2019). Screening and Formulating Drugs as Salts to Improve API Performance.
- Singh, S., et al. (2023).
- Parmar, V. K., & Shah, S. A. (2012).
- Sigma-Aldrich. 3-(4-Chlorophenyl)piperidine.
- ChemicalBook. (2025). This compound.
- CDH Fine Chemical.
- ResearchGate. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
- RSC Publishing. Analytical Methods.
- Zhang, Y., et al. (2022).
- Singh, B., & Kumar, R. (2014).
- Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
- Higashi, Y., & Nakamura, S. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. PubMed.
- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
- Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.
Sources
- 1. snscourseware.org [snscourseware.org]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. This compound | 99329-70-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. academic.oup.com [academic.oup.com]
- 13. biomedres.us [biomedres.us]
- 14. eurochlor.org [eurochlor.org]
- 15. rjptonline.org [rjptonline.org]
- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. ICH Official web site : ICH [ich.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. q1scientific.com [q1scientific.com]
- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
A Spectroscopic Guide to 4-(3-Chlorophenyl)piperidine Hydrochloride: Elucidating Molecular Structure
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(3-Chlorophenyl)piperidine hydrochloride, a key building block in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating established spectroscopic principles with data from structurally analogous molecules, this guide serves as a practical reference for the identification, characterization, and quality control of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a well-defined structure comprising a piperidine ring substituted at the 4-position with a 3-chlorophenyl group. The hydrochloride salt form protonates the piperidine nitrogen, influencing its electronic environment and, consequently, its spectroscopic signature. A thorough understanding of its NMR, IR, and MS data is paramount for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the piperidine ring and the 3-chlorophenyl substituent. The protonation of the piperidine nitrogen will lead to a downfield shift of the adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (C2', C4', C5', C6') | 7.2 - 7.5 | Multiplet | 4H |
| Piperidine-H (C2-ax, C6-ax) | 3.5 - 3.7 | Multiplet | 2H |
| Piperidine-H (C2-eq, C6-eq) | 3.0 - 3.2 | Multiplet | 2H |
| Piperidine-H (C4-ax) | 2.8 - 3.0 | Multiplet | 1H |
| Piperidine-H (C3-ax, C5-ax) | 2.0 - 2.2 | Multiplet | 2H |
| Piperidine-H (C3-eq, C5-eq) | 1.8 - 2.0 | Multiplet | 2H |
| N-H | 9.0 - 9.5 | Broad Singlet | 2H |
Note: Predicted chemical shifts are based on the analysis of similar piperidine derivatives and are relative to a standard internal reference such as tetramethylsilane (TMS). The N-H protons of the hydrochloride salt are expected to be broadened and may exchange with D₂O.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The presence of the chlorine atom on the phenyl ring will influence the chemical shifts of the aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C (C1') | ~145 |
| Aromatic-C (C3') | ~134 |
| Aromatic-C (C5') | ~130 |
| Aromatic-C (C4') | ~127 |
| Aromatic-C (C6') | ~126 |
| Aromatic-C (C2') | ~125 |
| Piperidine-C (C2, C6) | ~45 |
| Piperidine-C (C4) | ~42 |
| Piperidine-C (C3, C5) | ~32 |
Note: These are estimated chemical shifts and can vary based on the solvent and experimental conditions.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts, particularly of the N-H protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: Approximately 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts should be referenced to an internal standard (e.g., TMS) or the residual solvent peak.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the N-H, C-H, C=C, and C-Cl bonds.
Predicted IR Spectral Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 2800-3000 | N-H stretch (ammonium salt) | Strong, broad |
| 3000-3100 | Aromatic C-H stretch | Medium to weak |
| 2850-2950 | Aliphatic C-H stretch | Medium to strong |
| 1550-1600 | Aromatic C=C stretch | Medium |
| 1450-1500 | Aliphatic C-H bend | Medium |
| 1000-1100 | C-N stretch | Medium |
| 700-800 | C-Cl stretch | Strong |
| 690-900 | Aromatic C-H out-of-plane bend | Strong |
Note: The N-H stretching of the ammonium salt is typically a broad band due to hydrogen bonding.
Experimental Protocol for IR Data Acquisition
Methodology:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Background Collection: A background spectrum of the empty ATR crystal or the pure KBr pellet is collected before analyzing the sample.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Caption: Workflow for IR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectral Data
For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to the free base, 4-(3-chlorophenyl)piperidine. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of approximately 3:1.[1][2]
Table 4: Predicted Key Mass Spectral Peaks for 4-(3-Chlorophenyl)piperidine
| m/z Value | Interpretation | Notes |
| 195/197 | Molecular ion [M]⁺ | Characteristic 3:1 isotopic pattern for chlorine.[1][2] |
| 168/170 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the piperidine ring. |
| 111/113 | [Cl-C₆H₄]⁺ | Chlorophenyl cation. |
| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment. |
Note: The fragmentation pattern can be complex and may vary depending on the ionization technique used.
Experimental Protocol for Mass Spectrometry Data Acquisition
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source is typically used.
-
ESI Parameters (for confirming molecular weight):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas: Nitrogen, flow rate adjusted for a stable spray.
-
Drying Gas: Nitrogen, temperature set to facilitate desolvation.
-
-
EI Parameters (for fragmentation pattern):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.
Caption: Workflow for mass spectrometry data acquisition and analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and MS techniques, provides a robust framework for its structural confirmation and purity assessment. This guide, by presenting predicted spectral data and standardized experimental protocols, aims to empower researchers and scientists in their drug discovery and development endeavors. The detailed interpretation of the expected spectral features, grounded in fundamental principles and comparative data, ensures a high degree of confidence in the characterization of this important chemical entity.
References
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
Sources
The Emergence and Utility of 4-(3-Chlorophenyl)piperidine Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Chlorophenyl)piperidine hydrochloride, a pivotal chemical intermediate in modern pharmaceutical development. While not a therapeutic agent in itself, its structural motif is integral to a range of biologically active molecules. This document elucidates the compound's physicochemical properties, outlines a representative synthetic pathway, and explores its significance as a molecular scaffold in drug discovery. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic and medicinal chemistry programs.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and the capacity for substitution at various positions make it an exceptionally adaptable scaffold for designing molecules that can effectively interact with diverse biological targets.[1] Functionalized piperidine derivatives, such as this compound, serve as critical starting materials for constructing complex molecular architectures, thereby accelerating the discovery of novel therapeutics for a wide range of diseases, including central nervous system disorders, cancer, and infectious diseases.[3][4][5]
Physicochemical Properties and Characterization
This compound, with the CAS number 99329-70-1, is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 99329-70-1 | [6][7] |
| Molecular Formula | C₁₁H₁₄ClN·HCl | [6] |
| Molecular Weight | 232.15 g/mol | [6][7] |
| Appearance | Solid | , |
| Purity | Typically >95% |
Standard analytical techniques for the characterization of piperidine derivatives include High-Performance Liquid Chromatography (HPLC) for purity assessment, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation.
Synthesis of this compound: A Representative Protocol
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 1-benzyl-4-(3-chlorophenyl)piperidin-4-ol
-
To a solution of 1-benzylpiperidin-4-one in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-chlorophenylmagnesium bromide (a Grignard reagent) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Dehydration to 1-benzyl-4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine
-
Dissolve the product from Step 1 in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Reduction to 1-benzyl-4-(3-chlorophenyl)piperidine
-
Dissolve the product from Step 2 in a suitable solvent like methanol or ethanol.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus or using a balloon filled with hydrogen gas at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Step 4: Debenzylation and Hydrochloride Salt Formation to Yield this compound
-
Dissolve the product from Step 3 in a suitable solvent (e.g., methanol).
-
Add a source of hydrogen and a catalyst (e.g., palladium on carbon) and perform hydrogenolysis to remove the benzyl group.
-
Alternatively, use a reagent like 1-chloroethyl chloroformate followed by treatment with methanol.
-
After removal of the benzyl group, dissolve the resulting free base in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrogen chloride in the same or a compatible solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Role in Drug Discovery and Development
The primary significance of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules.
Intermediate in the Synthesis of Atypical Antipsychotics
This compound has been identified as a potential impurity in the synthesis of Aripiprazole, an atypical antipsychotic.[8][9][10] This suggests that the 4-(3-chlorophenyl)piperidine scaffold is a key component in the synthetic routes leading to this class of drugs. Atypical antipsychotics often feature complex molecular architectures where a substituted piperidine or piperazine ring is crucial for their interaction with dopamine and serotonin receptors.
A Scaffold for CNS-Acting Agents
The 4-arylpiperidine motif is a well-established pharmacophore in the design of drugs targeting the central nervous system. Derivatives of 4-phenylpiperidine are known to act as potent dopamine reuptake inhibitors, which have been explored for the treatment of cocaine addiction. The substitution pattern on the phenyl ring and the piperidine nitrogen significantly influences the potency and selectivity of these compounds.
Broader Therapeutic Potential of Chlorophenyl-Piperidine Derivatives
Research into various derivatives of (chlorophenyl)piperidine has revealed a wide range of biological activities, highlighting the therapeutic potential of this structural class:
-
Analgesic and Hypotensive Activity: A series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have demonstrated significant analgesic and hypotensive effects in preclinical studies.[11]
-
Anti-tuberculosis Activity: Piperidinol analogs containing a 4-chloro-3-(trifluoromethyl)phenyl moiety attached to the piperidine ring have shown promising anti-tuberculosis activity.[4]
-
Anticancer Properties: The piperidine framework is integral to numerous anticancer agents, and novel derivatives are continuously being explored for their antiproliferative effects.[3][5]
Conclusion
This compound represents a key molecular entity in the landscape of pharmaceutical research and development. While its direct biological activity is not extensively documented, its value as a synthetic intermediate is underscored by its structural relationship to known pharmaceuticals and its utility in constructing diverse libraries of bioactive compounds. The strategic incorporation of this and similar piperidine-based building blocks will continue to be a fruitful approach in the quest for novel and effective therapeutic agents. Researchers and drug development professionals are encouraged to consider the versatility of this scaffold in the design and synthesis of next-generation medicines.
References
- Molsyns. (n.d.). Aripiprazole Impurity 53.
- Pharmaffiliates. (n.d.). Aripiprazole-impurities.
- PubChem. (n.d.). 4-(3-Fluorophenyl)piperidine hydrochloride.
- Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]
- Singh, A., & Sharma, P. K. (2013). Synthesis and pharmacology of novel antidepressant agents with dopamine autoreceptor agonist properties. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 133-139.
- Tantry, S. J., et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. [Link]
- Unknown. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
- Unknown. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
- Unknown. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
- Various Authors. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. 99329-70-1 this compound AKSci W9864 [aksci.com]
- 8. Products [chemicea.com]
- 9. Aripiprazole Impurity 53 | molsyns.com [molsyns.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Research Applications of 4-(3-Chlorophenyl)piperidine Hydrochloride
Introduction: The Phenylpiperidine Scaffold in Modern Neuroscience Research
The 4-phenylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets within the central nervous system (CNS).[1][2][3] This structural framework is integral to numerous clinically significant drugs, ranging from potent analgesics to antipsychotics and antidepressants.[1][4] The versatility of the 4-phenylpiperidine core allows for fine-tuning of its pharmacological profile through targeted substitutions on both the phenyl and piperidine rings. This guide focuses on a specific, yet fundamentally important derivative: 4-(3-Chlorophenyl)piperidine hydrochloride. While this compound is often utilized as a building block in the synthesis of more complex molecules, its inherent structural features suggest direct applications as a valuable tool in basic neuroscience research. This document will provide an in-depth exploration of its potential utility in studying key CNS targets, complete with theoretical frameworks, experimental protocols, and the causal reasoning behind these scientific endeavors.
Physicochemical Properties and Synthetic Considerations
This compound is a solid at room temperature, with a molecular weight of 232.15 g/mol and a chemical formula of C₁₁H₁₅Cl₂N.[5][6] Its hydrochloride salt form confers aqueous solubility, a critical attribute for its use in biological assays.
| Property | Value | Reference |
| CAS Number | 99329-70-1 | [5] |
| Molecular Formula | C₁₁H₁₅Cl₂N | [6] |
| Molecular Weight | 232.15 g/mol | [5][6] |
| Form | Solid | [6] |
The synthesis of 4-phenylpiperidine derivatives is well-documented in the chemical literature, often involving multi-step reaction sequences. While a detailed synthesis protocol for this specific compound is not the primary focus of this guide, it is important to note that its availability as a research chemical from various suppliers facilitates its direct use in experimental settings.[7]
Core Research Applications: A Multi-Target Ligand Scaffold
The true value of this compound in a research context lies in its potential to interact with several key proteins implicated in neurotransmission and neuronal signaling. The presence of the 3-chlorophenyl group is a common feature in ligands targeting monoamine transporters and sigma receptors, suggesting that this compound could serve as a valuable tool for probing the structure and function of these targets.
Probing the Dopamine Transporter (DAT)
The dopamine transporter is a critical regulator of dopaminergic signaling and a primary target for psychostimulants like cocaine, as well as for therapeutic agents used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression. Phenylpiperidine-based compounds have been extensively developed as potent dopamine reuptake inhibitors.[8] The 4-phenylpiperidine core of the subject compound mimics the essential pharmacophore of many known DAT ligands.
Experimental Workflow: Investigating DAT Interaction
Caption: Workflow for characterizing 4-(3-Chlorophenyl)piperidine HCl at the DAT.
Step-by-Step Protocol: Radioligand Binding Assay for DAT
-
Preparation of Synaptosomes: Homogenize rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are rich in DAT.
-
Assay Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS), containing protease inhibitors.
-
Radioligand: Utilize a high-affinity DAT radioligand, for example, [³H]WIN 35,428.
-
Competition Binding: In a 96-well plate, incubate the synaptosomal preparation with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Incubation and Termination: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the protein-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Investigating the Sigma Receptors (σ₁ and σ₂)
Sigma receptors are unique intracellular proteins that have been implicated in a wide range of cellular functions and are considered therapeutic targets for various neurological and psychiatric disorders. Many phenylpiperidine derivatives exhibit high affinity for sigma receptors. The structural characteristics of this compound make it a candidate for interaction with these receptors.
Signaling Pathway: Sigma-1 Receptor Modulation
Caption: Potential modulation of the Sigma-1 receptor by the compound.
Experimental Protocol: Sigma Receptor Binding Assay
A similar radioligand binding assay as described for the DAT can be employed.
-
Tissue Preparation: Homogenates from guinea pig brain or cultured cells expressing sigma receptors can be used.
-
Radioligands: For σ₁ receptors, -pentazocine is a common choice. For σ₂ receptors, [³H]DTG can be used in the presence of a masking agent for σ₁ sites.
-
Procedure: The assay is conducted in a similar manner to the DAT binding assay, with appropriate adjustments to the buffer composition and incubation times as dictated by the specific radioligand and receptor source.
Utility as a Chemical Scaffold in Drug Discovery
Beyond its potential direct pharmacological activity, this compound is an invaluable starting material for the synthesis of more complex and potent drug candidates. The secondary amine of the piperidine ring provides a reactive handle for the introduction of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR).
Logical Relationship: From Scaffold to Drug Candidate
Caption: The role of the compound as a scaffold in drug discovery.
By synthesizing a library of derivatives with modifications at the piperidine nitrogen, researchers can systematically probe the requirements for high-affinity and selective binding to a desired target. For instance, the introduction of different alkyl or arylalkyl groups can significantly impact potency and selectivity for the dopamine transporter versus the serotonin or norepinephrine transporters.
Conclusion and Future Directions
This compound represents a versatile tool for basic and applied neuroscience research. Its structural similarity to known CNS-active agents suggests its utility as a pharmacological probe for studying the dopamine transporter and sigma receptors. Furthermore, its role as a chemical scaffold provides a robust platform for the design and synthesis of novel drug candidates with tailored pharmacological profiles. Future research should focus on the detailed in vitro and in vivo characterization of this compound to fully elucidate its mechanism of action and to validate its use as a reference compound in the study of phenylpiperidine-based ligands.
References
- Wikipedia. Phenylpiperidine. [Link]
- Di Vona, M. L., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033. [Link]
- Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Developing Drugs, 10(3), 1-13.
- Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as μ opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. [Link]
- Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S23-S31.
- Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed. [Link]
- MySkinRecipes. 4-(3-Chlorophenyl)piperidine. [Link]
- Kozikowski, A. P., et al. (2001). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Wikipedia. [Link]
- Zhang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
Sources
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. daneshyari.com [daneshyari.com]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 4-(3-Chlorophenyl)piperidine [myskinrecipes.com]
- 8. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: 4-(3-Chlorophenyl)piperidine Hydrochloride as a Versatile Chemical Intermediate
Introduction: The Strategic Value of the 4-Arylpiperidine Scaffold
The 4-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters. 4-(3-Chlorophenyl)piperidine hydrochloride serves as a high-value, pre-functionalized building block for the synthesis of such molecules. The presence of the chlorine atom on the phenyl ring offers a site for further chemical modification through cross-coupling reactions, while the secondary amine of the piperidine ring is a prime handle for introducing diverse chemical functionalities, most commonly through N-arylation or N-alkylation reactions.
This guide provides a detailed exploration of this compound as a chemical intermediate, focusing on its properties, safe handling, and detailed protocols for its application in C-N cross-coupling reactions—a cornerstone of modern pharmaceutical synthesis.
Physicochemical and Safety Data
Compound Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental to successful reaction planning and execution.
| Property | Value | Source |
| CAS Number | 99329-70-1 | [1][2] |
| Molecular Formula | C₁₁H₁₄ClN · HCl | [1] |
| Molecular Weight | 232.15 g/mol | [1][2] |
| Synonyms | 4-(m-Chlorophenyl)piperidine HCl | N/A |
| Appearance | White to off-white solid/powder | N/A |
| Solubility | Soluble in water and polar organic solvents | [3][4] |
Safety, Handling, and Storage
As with all laboratory chemicals, adherence to strict safety protocols is paramount. This compound is a hydrochloride salt of an amine and should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area or under a chemical fume hood.[3][4] Avoid breathing dust.[3] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[5][6]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][6]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]
-
-
Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and protect from moisture, as the compound may be hygroscopic.[3][4]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations at an approved waste disposal plant.[3]
Core Application: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is the gold standard for forming C-N bonds, offering broad substrate scope, functional group tolerance, and milder conditions compared to classical methods.[8] For a sterically accessible secondary amine like 4-(3-chlorophenyl)piperidine, this reaction is highly efficient for introducing a second aryl or heteroaryl group, leading to complex tri-substituted amine structures.
General Reaction Scheme
The following diagram illustrates the palladium-catalyzed coupling of 4-(3-chlorophenyl)piperidine with a generic aryl halide (Ar-X).
Caption: General scheme for Buchwald-Hartwig N-arylation.
Detailed Experimental Protocol
This protocol describes a representative procedure for the N-arylation of 4-(3-chlorophenyl)piperidine with an aryl bromide. Note: this compound must first be converted to its free base form before use in this reaction. This is typically achieved by partitioning the salt between an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., NaHCO₃ or NaOH), followed by separation and drying of the organic layer.
Materials and Reagents:
-
4-(3-Chlorophenyl)piperidine (free base, 1.0 equiv.)
-
Aryl Bromide (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, 4 mol%)[9]
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)[9]
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the sodium tert-butoxide, palladium catalyst, and phosphine ligand to the Schlenk tube.[9]
-
Reagent Addition: Add the 4-(3-chlorophenyl)piperidine free base and the aryl bromide to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe (typically at a concentration of 0.1-0.2 M with respect to the limiting reagent).
-
Inerting: Seal the tube or vial and purge with inert gas for 5-10 minutes. If not in a glovebox, this involves evacuating and backfilling with argon or nitrogen three times.[10]
-
Reaction: Place the sealed vessel in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[9]
-
Wash the filtrate with water and then with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-4-(3-chlorophenyl)piperidine product.
Causality and Experimental Rationale
-
Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is critical. The ligand stabilizes the palladium center, facilitates oxidative addition into the aryl halide C-X bond, and promotes the final reductive elimination step that forms the desired C-N bond.[9]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the secondary amine, forming the active piperidide nucleophile for the catalytic cycle. Weaker bases can be used but may require higher temperatures or result in lower yields.
-
Inert Atmosphere: The palladium(0) catalyst and some phosphine ligands are sensitive to oxygen.[3] Conducting the reaction under an inert atmosphere of nitrogen or argon is essential to prevent catalyst degradation and ensure reproducible results.
Experimental Workflow Diagram
Sources
- 1. scbt.com [scbt.com]
- 2. 3-(4-Chlorophenyl)piperidine | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. mpbio.com [mpbio.com]
- 7. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Analytical methods for "4-(3-Chlorophenyl)piperidine hydrochloride" characterization
An Application Note for the Comprehensive Characterization of 4-(3-Chlorophenyl)piperidine Hydrochloride
Introduction: The Imperative for Rigorous Analytical Scrutiny
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its structural integrity, purity, and stability are paramount. Ensuring these attributes requires a multi-faceted analytical approach, as even minor impurities or structural ambiguities can have profound effects on the efficacy, safety, and regulatory compliance of the final drug product.
This document, prepared for researchers, analytical scientists, and drug development professionals, provides a detailed guide to the essential analytical methods for the comprehensive characterization of this compound. Moving beyond mere procedural lists, this note explains the causality behind methodological choices and outlines a self-validating system where orthogonal techniques converge to provide an unambiguous profile of the molecule.
Physicochemical Overview
A foundational understanding begins with the molecule's basic properties, which inform analytical strategy, from solvent selection to interpretation of spectral data.
| Property | Value | Source |
| CAS Number | 99329-70-1 | [1] |
| Molecular Formula | C₁₁H₁₄ClN • HCl | [1] |
| Molecular Weight | 232.15 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, methanol | [2] |
Chromatographic Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: For assessing the purity of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique. Its power lies in its ability to separate the main compound from process-related impurities and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The choice of a C18 column is deliberate; its long alkyl chains provide the necessary hydrophobicity to retain the piperidine derivative, while an acidified aqueous-organic mobile phase ensures sharp peak shapes by suppressing the ionization of residual silanols on the column packing and protonating the piperidine nitrogen.
Workflow for HPLC Purity Analysis
Caption: Workflow for RP-HPLC purity determination.
Detailed Protocol: RP-HPLC Method
This protocol is a robust starting point and should be validated for specific applications.
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10-20 µL.
Trustworthiness through Data Interpretation: The resulting chromatogram provides a quantitative purity value based on the relative area of the main peak. A pure sample will exhibit a single major peak at a specific retention time. The presence of other peaks indicates impurities, which can be quantified. The method's reliability is confirmed by consistent retention times and peak shapes across replicate injections.
Unambiguous Structural Elucidation: Spectroscopic Methods
While HPLC confirms purity, it does not confirm identity. A suite of spectroscopic techniques is required for absolute structural verification.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the gold standard for molecular structure elucidation. ¹H NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. For a hydrochloride salt, using a solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O) is crucial as they solubilize the salt and provide distinct signals for exchangeable protons (like the N-H⁺ proton).
Detailed Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Trustworthiness through Data Interpretation: The identity of this compound is confirmed if the acquired spectrum matches the expected pattern.
| Expected ¹H NMR Signals (in DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Piperidinium N-H₂⁺ | ~9.0 - 9.5 | Broad singlet | 2H | Protons on the nitrogen atom |
| Aromatic H | ~7.2 - 7.5 | Multiplets | 4H | Protons on the chlorophenyl ring |
| Piperidine C-H (axial/eq) | ~3.0 - 3.4 | Multiplets | 4H | Protons on carbons adjacent to N |
| Piperidine C-H (methine) | ~2.7 - 3.0 | Multiplet | 1H | Proton on the carbon bearing the ring |
| Piperidine C-H (axial/eq) | ~1.8 - 2.1 | Multiplets | 4H | Protons on carbons beta to N |
Note: These are estimated chemical shifts. Actual values may vary based on solvent and concentration. The presence of four distinct aromatic signals and the characteristic upfield aliphatic signals of the piperidine ring provides a unique fingerprint for the molecule.[5][6]
B. Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the exact molecular weight, offering definitive confirmation of the elemental composition. Electrospray Ionization (ESI) is the preferred technique for this molecule as it is a soft ionization method suitable for polar, pre-ionized salts, minimizing fragmentation and clearly showing the molecular ion.
Workflow for Mass Spectrometry Analysis
Caption: ESI-MS workflow for molecular weight determination.
Detailed Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a solvent like methanol or an acetonitrile/water mixture.
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
Method:
-
Ionization Mode: Positive. This is chosen to detect the protonated molecule ([M+H]⁺) of the free base.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Acquisition: Infuse the sample directly or via an LC system into the mass spectrometer.
-
Trustworthiness through Data Interpretation:
-
Molecular Ion Peak: The primary confirmation is the detection of the protonated molecular ion of the free base (C₁₁H₁₄ClN) at an m/z corresponding to [M+H]⁺ ≈ 196.09.
-
Isotopic Pattern: A crucial validation step for chlorine-containing compounds is observing the characteristic isotopic signature. There will be two peaks: one for the ³⁵Cl isotope (M) and one for the ³⁷Cl isotope (M+2), with a relative intensity ratio of approximately 3:1. This pattern provides high confidence in the presence of a single chlorine atom.
C. Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending). This provides a molecular "fingerprint." The Attenuated Total Reflectance (ATR) sampling technique is ideal as it requires minimal sample preparation and is non-destructive.
Detailed Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact and collect the sample spectrum.
-
The typical range is 4000-400 cm⁻¹.
-
Trustworthiness through Data Interpretation: The structure is supported by the presence of all expected vibrational bands.
| Expected FTIR Absorption Bands | Wavenumber (cm⁻¹) | Interpretation |
| N-H⁺ Stretch | 2500-3000 (broad) | Stretching vibration of the protonated amine in the piperidinium salt. |
| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the chlorophenyl ring. |
| Aliphatic C-H Stretch | 2850-2950 | Stretching of C-H bonds in the piperidine ring. |
| Aromatic C=C Stretch | 1450-1600 | Ring stretching vibrations of the chlorophenyl group. |
| C-N Stretch | 1100-1250 | Stretching of the carbon-nitrogen bond. |
| C-Cl Stretch | 700-800 | Stretching of the carbon-chlorine bond. |
The combined presence of the broad N-H⁺ salt peak, aromatic C-H, and aliphatic C-H signals confirms the major structural components of the molecule.[7][8]
Integrated Analytical Approach for Complete Characterization
Authoritative Grounding: No single technique is sufficient for the complete and unambiguous characterization of a pharmaceutical intermediate. A holistic and self-validating system is achieved by integrating orthogonal methods. HPLC confirms purity, MS confirms molecular weight and elemental composition, FTIR confirms functional groups, and NMR provides the definitive structural map.
Complementary Nature of Analytical Techniques
Caption: Integrated approach for comprehensive characterization.
This integrated strategy ensures that the material meets all specifications for identity, strength, quality, and purity, providing the trustworthiness required for its use in further pharmaceutical development.
References
- Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. PubChem.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC).
- Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry.
- Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. International Journal of Pharmaceutical Sciences Review and Research.
- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark.
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride - Optional[ATR-IR] - Spectrum. SpectraBase.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database.
- Piperidine. NIST WebBook.
- Piperidine hydrochloride - Optional[FTIR] - Spectrum. SpectraBase.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
- Synthetic method of piperazidines drug intermediate. Google Patents.
- Analytical Methods for the determination of piperazines. Royal Society of Chemistry.
- 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Request PDF.
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Chongqing Chemdad Co., Ltd.
- The HPLC analytical approach of 3-amino piperidine. Google Patents.
Sources
- 1. scbt.com [scbt.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound (99329-70-1) 1H NMR [m.chemicalbook.com]
- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of 4-(3-Chlorophenyl)piperidine Hydrochloride
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Chlorophenyl)piperidine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and stability critical for drug development and quality control.[1][2] The described method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[3] The protocol demonstrates excellent specificity, linearity, accuracy, and precision, effectively separating the active pharmaceutical ingredient (API) from its degradation products generated under forced stress conditions. This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals involved in the analysis of this compound.
Introduction and Scientific Rationale
This compound is a heterocyclic building block used in the synthesis of neurochemicals and other pharmaceutical standards.[1] Its chemical structure, featuring a piperidine ring and a chlorophenyl moiety, necessitates a reliable analytical method to ensure identity, purity, and stability. The primary objective of this work was to develop and validate a simple, isocratic RP-HPLC method that is sensitive, specific, and can be readily implemented in a quality control laboratory.
Causality Behind Experimental Choices:
-
Chromatographic Mode (RP-HPLC): Reversed-phase chromatography is the most prevalent mode in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[4][5] Given the moderate polarity of this compound, a C18 stationary phase was selected as the optimal starting point to achieve sufficient retention and resolution.
-
Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier (acetonitrile). The piperidine nitrogen in the analyte is basic and requires an acidic modifier in the mobile phase to ensure consistent protonation. This minimizes peak tailing and yields a sharp, symmetrical peak shape. Phosphoric acid was chosen for its effectiveness in controlling pH and its compatibility with UV detection.[4][6][7]
-
Detector Selection (UV): The presence of the chlorophenyl chromophore allows for sensitive detection using a UV spectrophotometer. A preliminary UV scan of the analyte in the mobile phase would confirm the optimal wavelength for detection, typically where the analyte shows significant absorbance, to ensure high sensitivity.
Compound Information
| Parameter | Details |
| Chemical Name | This compound |
| CAS Number | 99329-70-1[1][8][9] |
| Molecular Formula | C₁₁H₁₄ClN · HCl[8] |
| Molecular Weight | 232.15 g/mol [1][8] |
| Chemical Structure |
Experimental Protocol: HPLC Analysis
This section provides a detailed, step-by-step methodology for the analysis.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Analytical Column: Waters XBridge C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard
-
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) | Provides optimal retention and peak shape.[4][6][7] |
| Ratio | 40 : 60 (Isocratic) | Adjusted to achieve a retention time of ~5-7 minutes. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves reproducibility. |
| Detection Wavelength | 225 nm | Provides good sensitivity for the chlorophenyl chromophore. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any potential impurities. |
Preparation of Solutions
-
Mobile Phase Preparation (1 L): Carefully add 1.0 mL of orthophosphoric acid to 600 mL of HPLC grade water. Add 400 mL of acetonitrile. Mix well, sonicate for 15 minutes to degas, and allow to cool to room temperature.
-
Diluent: Mobile phase is used as the diluent to avoid peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Analytical Workflow Diagram
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. database.ich.org [database.ich.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. actascientific.com [actascientific.com]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. scbt.com [scbt.com]
- 9. This compound | 99329-70-1 [chemicalbook.com]
Application Note: High-Sensitivity GC-MS Protocol for the Detection of 4-(3-Chlorophenyl)piperidine Hydrochloride
Abstract
This application note provides a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the sensitive and specific detection of 4-(3-Chlorophenyl)piperidine hydrochloride. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical agents. Ensuring its accurate identification and quantification is paramount for quality control and regulatory compliance. The methodology detailed herein addresses the inherent challenges of analyzing a polar hydrochloride salt by GC-MS, including sample preparation strategies to enhance volatility and improve chromatographic performance. This guide is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this compound.
Introduction: The Analytical Challenge
This compound (CAS 99329-70-1) is a secondary amine salt, a class of compounds that can present challenges for direct GC-MS analysis.[1][2] The hydrochloride salt form is non-volatile and thermally labile, making it unsuitable for direct injection into a gas chromatograph.[3][4] Furthermore, the polar nature of the piperidine ring can lead to poor peak shape and tailing on standard non-polar GC columns due to interactions with active sites.
To overcome these obstacles, a strategic approach involving sample preparation to convert the analyte into a more volatile and less polar form is essential. This protocol emphasizes a free-base extraction followed by an optional derivatization step to ensure optimal chromatographic resolution and mass spectrometric sensitivity.
Principle of the Method
The core of this protocol involves the conversion of the non-volatile this compound salt into its free-base form, 4-(3-Chlorophenyl)piperidine. This is achieved through a liquid-liquid extraction (LLE) under basic conditions. The free base is significantly more volatile and amenable to GC analysis. For applications requiring the highest sensitivity and peak symmetry, a subsequent derivatization step to cap the active amine hydrogen is recommended. The analyte is then separated from other matrix components on a suitable capillary GC column and detected by a mass spectrometer, providing both qualitative identification and quantitative measurement.
Materials and Reagents
Chemicals and Solvents
-
This compound reference standard (purity ≥98%)
-
Methanol (HPLC grade or higher)
-
Dichloromethane (DCM), (GC-MS grade)
-
Sodium Hydroxide (NaOH), 1 M solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Internal Standard (IS): (e.g., 4-(4-Chlorophenyl)piperidine or a deuterated analog)
-
Derivatizing agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
Capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)[6]
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Glassware: volumetric flasks, pipettes, autosampler vials with inserts[3]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for GC-MS analysis of 4-(3-Chlorophenyl)piperidine.
Detailed Protocols
Preparation of Standard and Sample Solutions
Rationale: Accurate preparation of standards is fundamental for reliable quantification. The use of an internal standard corrects for variations in sample preparation and injection volume.
Protocol:
-
Stock Standard Preparation (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., 4-(4-Chlorophenyl)piperidine) in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the stock standard solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation: If the sample is a solid, dissolve a known amount in methanol to achieve a concentration within the calibration range.[7] For liquid samples, dilute as necessary with methanol. Spike the sample with the internal standard to a final concentration of 10 µg/mL.
Free-Base Extraction
Rationale: This step is critical for converting the non-volatile salt into its volatile free-base form, enabling its analysis by GC.[4]
Protocol:
-
Take 1 mL of the standard or sample solution in a centrifuge tube.
-
Add 200 µL of 1 M NaOH to basify the solution (pH > 10).[8]
-
Add 2 mL of dichloromethane (DCM).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.[7]
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a new tube and evaporate gently under a stream of nitrogen to a final volume of approximately 100 µL.
Derivatization (Optional)
Rationale: For trace-level analysis or to improve peak shape, derivatization of the secondary amine can be beneficial. Silylation with BSTFA replaces the active hydrogen on the nitrogen with a non-polar trimethylsilyl (TMS) group, reducing peak tailing and enhancing thermal stability.[5]
Protocol:
-
To the 100 µL concentrated extract, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumental Parameters
Rationale: The selected parameters are optimized for the separation and detection of the target analyte. A non-polar column like a DB-5ms is a good starting point for many pharmaceutical compounds.[6] The temperature program is designed to ensure good separation from potential impurities and the solvent front.
| Parameter | Setting |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[6] |
| Injector Temperature | 250 °C[6] |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[6] |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 5 min[6] |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) |
Key Diagnostic Ions for 4-(3-Chlorophenyl)piperidine (Free Base): While a full mass spectrum should be acquired for initial identification, the following ions are expected to be prominent. The molecular ion (M+) at m/z 195/197 (due to the chlorine isotope pattern) should be present. Other significant fragments will arise from the cleavage of the piperidine ring and the loss of the chlorophenyl group. For quantitative analysis in SIM mode, select at least three characteristic ions.
Data Analysis and Quality Control
-
Identification: The identity of 4-(3-Chlorophenyl)piperidine is confirmed by comparing its retention time and mass spectrum with that of a known reference standard.
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The concentration of the analyte in the samples can then be determined from this curve.
-
Quality Control: Run a blank (solvent) and a quality control (QC) sample of a known concentration with each batch of samples to ensure the system is free from contamination and performing accurately.
Conclusion
This application note details a reliable and sensitive GC-MS method for the analysis of this compound. The protocol's strength lies in its robust sample preparation procedure, which effectively overcomes the challenges associated with the analysis of a polar hydrochloride salt by gas chromatography. By converting the analyte to its free base and optionally derivatizing it, excellent chromatographic performance and low detection limits can be achieved. This method is well-suited for quality control in pharmaceutical manufacturing and for various research applications requiring accurate determination of this compound.
References
- Common Sample Preparation Techniques for GC-MS Analysis. (2024). Google Cloud.
- Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside.
- Application Notes and Protocols for GC-MS Analysis of Amphetamines using 1-(Chlorocarbonyl)piperidine-d10 Derivatization. (2025). BenchChem.
- Sample preparation GC-MS. (n.d.). SCION Instruments.
- Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis. (2025). BenchChem.
- This compound. (n.d.). Santa Cruz Biotechnology.
- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
- 3-(4-Chlorophenyl)piperidine. (n.d.). Sigma-Aldrich.
Sources
- 1. scbt.com [scbt.com]
- 2. 3-(4-Chlorophenyl)piperidine | Sigma-Aldrich [sigmaaldrich.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Analytical Imperative for 4-(3-Chlorophenyl)piperidine Hydrochloride
An authoritative guide to the analytical derivatization of 4-(3-Chlorophenyl)piperidine hydrochloride for enhanced chromatographic analysis.
4-(3-Chlorophenyl)piperidine is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of a variety of biologically active compounds, including potential analgesics and agents targeting the central nervous system.[1][2] As with any pharmaceutical intermediate, the rigorous analytical characterization of this compound is paramount to ensure the purity, identity, and quality of the final active pharmaceutical ingredient (API).
Direct analysis of this compound, particularly by Gas Chromatography (GC), presents significant challenges. The hydrochloride salt form is non-volatile, and even in its free base form, the secondary amine and the polar nature of the molecule can lead to poor peak shape, thermal degradation, and inconsistent results.[3][4] To overcome these analytical hurdles, chemical derivatization is an essential strategy. This process modifies the analyte to improve its physicochemical properties, rendering it more amenable to chromatographic separation and detection.[4][5]
This application note provides a detailed guide for researchers and drug development professionals on the derivatization of this compound for robust and reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We will focus on N-acylation using Trifluoroacetic Anhydride (TFAA), a highly effective method for enhancing volatility and detectability. Additionally, a protocol for direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented as a complementary technique.
Part 1: The Rationale for Derivatization in GC-MS Analysis
The primary objective of derivatization for GC analysis is to transform polar, non-volatile compounds into more volatile and thermally stable derivatives.[3][6] 4-(3-Chlorophenyl)piperidine, with its secondary amine (-NH) group, is a prime candidate for this approach.
Key Benefits of Derivatization:
-
Increased Volatility: The addition of a non-polar functional group, such as a trifluoroacetyl group, masks the polar N-H bond, significantly reducing intermolecular hydrogen bonding and increasing the analyte's vapor pressure, which is essential for its transition into the gas phase.[5]
-
Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by minimizing interactions between the polar analyte and active sites on the GC column, thereby reducing peak tailing.[5]
-
Enhanced Sensitivity: Reagents like TFAA introduce fluorine atoms into the molecule. Halogenated compounds exhibit a strong response in electron capture detectors (ECD) and can produce characteristic fragmentation patterns in mass spectrometry, aiding in both quantification and structural confirmation.[5][7]
Chosen Derivatization Agent: Trifluoroacetic Anhydride (TFAA)
TFAA is a powerful acylation reagent that reacts readily with primary and secondary amines.[7][8] The reaction involves the nucleophilic attack of the piperidine nitrogen on a carbonyl carbon of the anhydride, resulting in the formation of a stable N-trifluoroacetyl derivative.
The key advantages of using TFAA include:
-
High Reactivity: The reaction is typically fast and proceeds to completion under mild conditions.[8]
-
Volatile Derivatives: The resulting trifluoroacetamide is significantly more volatile than the parent amine.[5][8]
-
Inert Byproducts: Unlike some other acylation reagents, the reaction with TFAA does not produce non-volatile acidic byproducts that could damage the GC column.[7][8]
Part 2: Experimental Protocols
Protocol 1: GC-MS Analysis via TFAA Derivatization
This protocol details the conversion of this compound to its volatile N-trifluoroacetyl derivative for subsequent GC-MS analysis.
Caption: Workflow for TFAA derivatization of 4-(3-Chlorophenyl)piperidine HCl.
1. Materials and Reagents:
-
This compound (CAS: 99329-70-1)[9]
-
Trifluoroacetic Anhydride (TFAA), derivatization grade (CAS: 407-25-0)[7]
-
Ethyl Acetate, HPLC grade
-
Sodium Hydroxide (NaOH), 1M aqueous solution
-
Anhydrous Sodium Sulfate
-
Autosampler vials with caps
2. Sample Preparation (Free-Basing):
-
Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.
-
Add 1 mL of ethyl acetate to the vial.
-
Add 100 µL of 1M NaOH solution to neutralize the hydrochloride salt and generate the free base. The secondary amine is now available for derivatization.
-
Cap the vial and vortex vigorously for 1 minute to ensure complete extraction of the free base into the organic layer.
-
Centrifuge for 5 minutes at 3000 rpm to achieve phase separation.
-
Carefully transfer the upper organic layer to a new, clean vial, avoiding the aqueous layer. For improved dryness, pass the organic layer through a small plug of anhydrous sodium sulfate.
3. Derivatization Procedure:
-
To the vial containing the ethyl acetate solution of the free base, add 50 µL of TFAA.[7][8]
-
Immediately cap the vial tightly to prevent evaporation of the volatile reagent.
-
Heat the reaction mixture in a heating block or water bath at 60°C for 20 minutes. Reaction time and temperature may be optimized for specific applications.[3][7]
-
Allow the vial to cool to room temperature before analysis.
4. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1 ratio) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min. |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quad Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) |
Protocol 2: Direct LC-MS/MS Analysis
For laboratories equipped with LC-MS/MS, direct analysis of this compound is a powerful alternative that avoids derivatization. This method offers high sensitivity and selectivity, making it suitable for quantification in complex matrices.[10][11]
Caption: General workflow for direct LC-MS/MS analysis.
1. Materials and Reagents:
-
This compound (CAS: 99329-70-1)[9]
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic Acid, LC-MS grade
-
Ultrapure Water
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare working solutions and calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
3. LC-MS/MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent |
| Column | C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and re-equilibrate for 2 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | Sciex Triple Quad, Waters Xevo TQ, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Part 3: Expected Results and Data
The derivatization reaction chemically alters the analyte, resulting in a predictable mass shift that is readily observed by mass spectrometry.
Chemical Reaction Diagram
Caption: Reaction of 4-(3-Chlorophenyl)piperidine with TFAA.
Mass Spectrometry Data
Successful analysis relies on monitoring the correct mass-to-charge ratios (m/z) for the parent and product ions.
| Analyte | Molecular Weight ( g/mol ) | Analysis Mode | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions for MRM/SIM (m/z) |
| 4-(3-Chlorophenyl)piperidine | 195.69 | LC-MS/MS | 196.1 | 121.1, 152.1 |
| N-Trifluoroacetyl-4-(3-chlorophenyl)piperidine | 291.69 | GC-MS (EI) | 291.1 (M⁺) | 222.1, 194.1, 121.1 |
Note: The exact m/z values and fragmentation patterns should be confirmed experimentally by infusing a standard solution.
Conclusion
The derivatization of this compound with Trifluoroacetic Anhydride is a robust and reliable method for its analysis by GC-MS. This procedure effectively enhances the analyte's volatility and improves chromatographic performance, leading to accurate and reproducible results. For laboratories with LC-MS/MS capabilities, direct analysis provides a highly sensitive and specific alternative that simplifies sample preparation. The choice between these two powerful techniques will depend on the specific analytical requirements, available instrumentation, and the complexity of the sample matrix. By applying the detailed protocols within this guide, researchers and scientists can confidently and accurately characterize this important pharmaceutical intermediate.
References
- PubMed.
- ACS Publications.Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)
- National Institutes of Health (NIH).
- ResearchGate.Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs.[Link]
- NINGBO INNO PHARMCHEM CO.,LTD.Trifluoroacetic Anhydride: A Versatile Reagent for Analytical Chemistry.[Link]
- ResearchGate.Derivatization reagents for chiral molecules by LC-MS/MS.[Link]
- ResearchGate.Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS.[Link]
- Rasayan Journal of Chemistry.SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.[Link]
- ResearchGate.GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.[Link]
- Science.gov.Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.[Link]
- PubMed.Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
- ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. gcms.cz [gcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Experimental protocol for using "4-(3-Chlorophenyl)piperidine hydrochloride" in vitro
An in-depth guide to the in vitro characterization of 4-(3-Chlorophenyl)piperidine hydrochloride, a potent dopamine reuptake inhibitor. This document provides a detailed experimental protocol for assessing its inhibitory activity on the human dopamine transporter (DAT) using a fluorescence-based assay in a recombinant cell line.
Introduction: Unveiling the Activity of this compound
This compound is a synthetic compound recognized primarily for its potent and selective inhibitory effects on the dopamine transporter (DAT). As a member of the piperidine class of chemicals, it serves as a crucial research tool for investigating the neurobiology of dopamine signaling and the pharmacology of the dopamine transporter. The DAT is an integral membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into presynaptic neurons, a critical process for terminating dopaminergic neurotransmission.
Dysregulation of the dopamine system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, compounds that modulate DAT activity, such as this compound, are invaluable for dissecting these pathological states and for the initial stages of drug discovery.
This application note provides a comprehensive, field-tested protocol for quantifying the inhibitory potency (IC₅₀) of this compound on the human dopamine transporter expressed in a stable cell line. The methodology employs a fluorescent substrate-based uptake assay, which offers a robust, high-throughput-compatible alternative to traditional radioligand-based methods.
Mechanism of Action: Competitive Inhibition of Dopamine Transporter
This compound acts as a competitive inhibitor at the dopamine transporter. It binds to the transporter protein, likely at or near the dopamine binding site, thereby blocking the reuptake of dopamine from the extracellular space. This inhibition leads to an increase in the concentration and duration of dopamine in the synaptic cleft, enhancing dopaminergic signaling. The protocol described herein is designed to quantify this inhibitory effect by measuring the reduction in the uptake of a fluorescent DAT substrate in the presence of the compound.
Experimental Protocol: DAT Inhibition Assay
This protocol details the steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
I. Required Materials and Reagents
-
Compound: this compound (Source: e.g., Sigma-Aldrich, Tocris)
-
Cell Line: HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Positive Control: A known DAT inhibitor such as GBR-12909 or cocaine.
-
Fluorescent DAT Substrate: e.g., ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain hDAT expression.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Instrumentation: Fluorescence plate reader with appropriate excitation/emission filters for the chosen substrate (for ASP+, Ex/Em ~485/610 nm).
-
Labware: 96-well black, clear-bottom microplates, sterile serological pipettes, multichannel pipettors, and sterile reagent reservoirs.
II. Experimental Workflow Diagram
The following diagram outlines the complete workflow for the DAT inhibition assay.
Caption: Workflow for the hDAT fluorescent substrate uptake inhibition assay.
III. Step-by-Step Methodology
1. Cell Plating (24-48 hours before the assay): a. Culture hDAT-HEK293 cells according to standard protocols. b. Harvest cells using a gentle dissociation reagent (e.g., TrypLE). c. Count the cells and determine viability. d. Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000–60,000 cells per well in 100 µL of culture medium. e. Incubate the plate at 37°C in a 5% CO₂ incubator until cells form a confluent monolayer.
2. Preparation of Compounds (Day of assay): a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in assay buffer to create a concentration range that will span the expected IC₅₀. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. c. Prepare solutions for controls:
- 100% Inhibition Control: A high concentration of a known potent inhibitor (e.g., 10 µM GBR-12909).
- 0% Inhibition (Vehicle) Control: Assay buffer containing the same final percentage of DMSO as the test compound wells.
3. Assay Execution: a. Gently aspirate the culture medium from the cell plate. b. Wash the cell monolayer once with 100 µL of pre-warmed (37°C) assay buffer. c. Add 50 µL of the diluted this compound, positive control, or vehicle control to the appropriate wells (perform in triplicate). d. Pre-incubate the plate at 37°C for 10–15 minutes. This allows the compound to bind to the transporter. e. Prepare the fluorescent substrate solution in pre-warmed assay buffer at 2x the final desired concentration. f. Initiate the uptake by adding 50 µL of the 2x substrate solution to all wells, bringing the total volume to 100 µL. g. Immediately transfer the plate to a 37°C incubator and incubate for a pre-determined time (e.g., 10-20 minutes). This time should be optimized to be within the linear range of substrate uptake. h. Terminate the uptake by washing the wells twice with 100 µL of ice-cold assay buffer. i. After the final wash, add 100 µL of assay buffer to each well. j. Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths.
Data Analysis and Interpretation
1. Data Normalization: a. Average the fluorescence values for each set of triplicates. b. Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
2. IC₅₀ Determination: a. Plot the % Inhibition against the logarithm of the compound concentration. b. Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a dose-response curve. c. The IC₅₀ is the concentration of the compound that produces 50% inhibition of the substrate uptake.
Sample Data Presentation
The table below shows representative data for the inhibition of DAT by this compound.
| Concentration (nM) | Log Concentration | % Inhibition |
| 1 | 0.00 | 2.5 |
| 10 | 1.00 | 8.1 |
| 30 | 1.48 | 15.6 |
| 100 | 2.00 | 48.9 |
| 300 | 2.48 | 85.2 |
| 1000 | 3.00 | 98.5 |
| 10000 | 4.00 | 101.2 |
From this data, a non-linear regression analysis would yield an IC₅₀ value.
Troubleshooting
-
High Well-to-Well Variability: Ensure a uniform, confluent cell monolayer. Use a multichannel pipette for additions and perform washes gently to avoid cell detachment.
-
Low Signal-to-Background Ratio: Optimize cell seeding density and substrate incubation time. Ensure the chosen fluorescent substrate has a high quantum yield upon cellular uptake.
-
Poor Curve Fit: The concentration range may be inappropriate. Adjust the dilution series to better bracket the IC₅₀. Ensure the highest concentration achieves full inhibition and the lowest shows no inhibition.
Safety and Handling
This compound is a bioactive chemical. Standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
References
- Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489–496.
Application Notes and Protocols for the Synthesis of the 4-Arylpiperidine Core
Introduction: The Ubiquitous 4-Arylpiperidine Scaffold in Modern Drug Discovery
The 4-arylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of biologically active compounds and FDA-approved drugs.[1] Its rigid, three-dimensional structure allows for precise orientation of the aryl group and other substituents to interact with biological targets, while the basic nitrogen atom provides a handle for modulating physicochemical properties such as solubility and pKa. This structural unit is integral to drugs with diverse therapeutic applications, including potent analgesics, antipsychotics, and anticancer agents.[2][3]
The prevalence of this scaffold in pharmaceuticals underscores the critical need for robust, efficient, and versatile synthetic methods for its construction.[4][5] Challenges in synthesizing these structures often revolve around controlling stereochemistry, achieving high yields with diverse functional groups, and developing scalable processes suitable for industrial production.[6] This guide provides an in-depth analysis of field-proven synthetic protocols, focusing on the underlying chemical principles and offering detailed, step-by-step methodologies for key transformations.
Strategic Approaches to the 4-Arylpiperidine Core
The construction of the 4-arylpiperidine core can be broadly categorized into two main strategies:
-
Formation of the Piperidine Ring: Building the heterocyclic ring onto a pre-existing aryl-containing fragment.
-
Arylation of a Pre-formed Piperidine Ring: Introducing the aryl group at the C4 position of a piperidine precursor.
This guide will focus on the most prevalent and powerful methods, with a particular emphasis on the arylation of piperidine precursors, which offers significant modularity for creating diverse compound libraries.
Protocol I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is arguably one of the most powerful and widely adopted methods for C-C bond formation, offering exceptional functional group tolerance and mild reaction conditions.[7][8] In the context of 4-arylpiperidine synthesis, this reaction typically involves the coupling of a piperidine-derived organoboron species with an aryl halide, or vice-versa.[9][10] A highly efficient approach starts from the commercially available N-Boc-4-piperidone.
Causality and Mechanistic Insight
The catalytic cycle of the Suzuki reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
-
Catalyst Choice: A Palladium(0) species is the active catalyst. Using a stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) is common, as it is reduced in situ to Pd(0). The choice of phosphine ligand (e.g., triphenylphosphine, PCy₃, P(t-Bu)₃) is critical; it stabilizes the palladium center, modulates its reactivity, and facilitates the individual steps of the catalytic cycle.[7]
-
Base Requirement: A base (e.g., Na₂CO₃, K₂CO₃, KF) is essential for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary to facilitate the transmetalation step with the palladium(II) complex.[7]
-
Solvent System: A mixture of an organic solvent (e.g., ethanol, n-propanol, THF) and water is often used. The organic solvent solubilizes the organic reactants and catalyst, while water dissolves the inorganic base.
Workflow for Suzuki Cross-Coupling to Synthesize 4-Aryl-1,2,3,6-tetrahydropyridines
This protocol details a two-step sequence starting from N-Boc-4-piperidone, involving the formation of a vinyl triflate intermediate followed by Suzuki coupling. This is a highly modular approach.[9][10]
Caption: Workflow for the synthesis of a 4-aryl-tetrahydropyridine intermediate.
Detailed Experimental Protocol: Suzuki Coupling
This protocol is adapted from general procedures for Suzuki couplings of vinyl triflates.[12][13]
Step A: Synthesis of tert-butyl 4-((trifluoromethyl)sulfonyl)oxy-3,6-dihydropyridine-1(2H)-carboxylate
-
To a flame-dried round-bottomed flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Add N-Boc-4-piperidone (5.0 g, 25.1 mmol).
-
Slowly add lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 27.6 mL, 27.6 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
In a separate flask, dissolve N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 9.8 g, 27.6 mmol) in anhydrous THF (50 mL).
-
Add the PhNTf₂ solution to the enolate solution dropwise via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with 5-15% ethyl acetate in hexanes) to yield the vinyl triflate as a colorless oil.
Step B: Suzuki Coupling to form tert-butyl 4-phenyl-3,6-dihydropyridine-1(2H)-carboxylate
-
To a round-bottomed flask, add the vinyl triflate from Step A (1.0 g, 3.02 mmol), phenylboronic acid (442 mg, 3.62 mmol), and triphenylphosphine (95 mg, 0.36 mmol).
-
Add n-propanol (15 mL) and 1.2 M aqueous sodium carbonate solution (6.3 mL).
-
Add palladium(II) acetate (10 mg, 0.045 mmol).
-
Purge the mixture with nitrogen for 15 minutes.
-
Heat the reaction mixture to reflux (approx. 97 °C) for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and add water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash chromatography (silica gel, 10% ethyl acetate in hexanes) to yield the desired N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine.
Note: The resulting tetrahydropyridine can be readily reduced to the corresponding 4-arylpiperidine via catalytic hydrogenation (e.g., H₂, Pd/C in methanol).
Protocol II: Catalytic Hydrogenation of 4-Arylpyridines
The catalytic hydrogenation of a 4-arylpyridine substrate is one of the most atom-economical methods to access the 4-arylpiperidine core, provided the starting pyridine is readily available.[14] The primary challenge lies in achieving selective reduction of the pyridine ring without over-reduction of the aryl substituent.[14]
Causality and Mechanistic Insight
-
Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[15] It generally shows good selectivity for the hydrogenation of the pyridine ring over the benzene ring under controlled conditions. Rhodium (Rh) catalysts can also be used but may be more active towards arene hydrogenation.[14]
-
Reaction Conditions: Hydrogen pressure and temperature are critical parameters. Moderate pressures (e.g., 50-100 psi) and temperatures (room temperature to 50 °C) are typically sufficient for pyridine reduction while minimizing aryl ring reduction.
-
Solvent Choice: Protic solvents like ethanol or methanol are common. Acidic conditions (e.g., addition of HCl or acetic acid) can facilitate the reaction by protonating the pyridine nitrogen, making the ring more susceptible to reduction, but this is not always necessary.
Workflow for Catalytic Hydrogenation
Caption: General workflow for the hydrogenation of 4-phenylpyridine.
Detailed Experimental Protocol: Hydrogenation of 4-Phenylpyridine
This protocol is based on a continuous-flow process but is adapted here for a standard batch hydrogenation.[14]
-
To a high-pressure autoclave (e.g., Parr hydrogenator), add 4-phenylpyridine (1.55 g, 10.0 mmol) and a suitable solvent such as ethyl acetate or methanol (20 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C, 106 mg, 0.1 mmol Pd, 1 mol%) under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).
-
Seal the autoclave.
-
Purge the vessel with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 80 psi).
-
Stir the reaction mixture at room temperature (or heat gently to 40-50 °C to increase the rate) for 12-24 hours. Monitor the reaction progress by observing hydrogen uptake or by careful sampling and TLC/GC-MS analysis.
-
Once the reaction is complete, cool to room temperature, carefully vent the hydrogen, and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield 4-phenylpiperidine. The product may be pure enough for subsequent steps or can be purified by crystallization of its hydrochloride salt or by column chromatography.
Protocol III: Reductive Amination and N-Arylation Strategies
Reductive amination is a powerful tool for forming C-N bonds and can be applied in various ways to construct the 4-arylpiperidine scaffold.[16] One modern and innovative approach involves the rhodium-catalyzed reductive transamination of pyridinium salts, which allows for the synthesis of N-aryl piperidines from readily available pyridine derivatives.[4][17]
Causality and Mechanistic Insight
This method proceeds through a fascinating cascade:[4]
-
Pyridinium Salt Formation: The starting pyridine is first activated by N-alkylation or N-arylation to form a pyridinium salt. This activation is crucial as it makes the pyridine ring highly electrophilic and susceptible to reduction.
-
Transfer Hydrogenation: A rhodium catalyst, in the presence of a hydride source like formic acid (HCOOH), reduces the pyridinium salt to a dihydropyridine intermediate.
-
Hydrolysis and Ring Opening: The dihydropyridine is intercepted by water and hydrolyzes, leading to a ring-opened amino-aldehyde or amino-ketone intermediate.
-
Reductive Amination: This intermediate then undergoes a reductive amination reaction with an external amine (the desired N-aryl group), which cyclizes to form the final N-aryl piperidine product.
Workflow for Reductive Transamination
Caption: Workflow for N-arylpiperidine synthesis via reductive transamination.
Detailed Experimental Protocol: Reductive Transamination
This protocol is adapted from the work of Dong and coworkers.[17]
-
To a reaction vial equipped with a magnetic stir bar, add the 2-aryl pyridinium salt (0.2 mmol, 1.0 equiv), the desired aryl amine (e.g., p-anisidine, 1.0 mmol, 5.0 equiv), and [Cp*RhCl₂]₂ (2.5 mg, 0.002 mmol, 1 mol%).
-
Add a solvent mixture of methanol (MeOH) and water (15:1, 1.6 mL).
-
Add triethylamine (NEt₃, 0.14 mL, 1.0 mmol, 5.0 equiv) followed by formic acid (HCO₂H, 0.18 mL, 4.8 mmol, 24 equiv).
-
Seal the vial and place it in a preheated heating block at 40 °C.
-
Stir the reaction for 16 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is ~8.
-
Extract the mixture with dichloromethane (DCM) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperidine.
Summary of Key Protocols and Data
| Protocol | Starting Material(s) | Key Reagents | Advantages | Limitations | Typical Yields |
| Suzuki Coupling | N-Boc-4-piperidone, Arylboronic acid | Pd(OAc)₂, Phosphine ligand, Base | Highly modular, excellent functional group tolerance, mild conditions.[9][18] | Multi-step process (triflate formation), potential for catalyst poisoning. | 60-90% |
| Catalytic Hydrogenation | 4-Arylpyridine | H₂, Pd/C (or other metal catalyst) | Atom economical, direct, often high yielding.[14] | Requires access to arylpyridine, risk of over-reduction, requires pressure equipment. | 80-99%[14] |
| Reductive Transamination | Substituted Pyridine, Aryl amine | [Cp*RhCl₂]₂, HCOOH, NEt₃ | Novel approach, good for N-arylation, expands pyridine dearomatization toolbox.[4][17] | Requires pre-formation of pyridinium salt, catalyst can be expensive. | 70-90%[17] |
References
- Time.is. (n.d.). Current local time in Los Angeles, California, USA. Retrieved from https://www.google.com/search?q=time+in+Los+Angeles,+CA,+US
- ResearchGate. (n.d.). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. Retrieved from https://www.researchgate.net/publication/349479417_Routes_toward_4-aryl-2-piperidones_and_4-arylpiperidines
- ResearchGate. (n.d.). 4‐(Hetero)Arylpiperidines | Request PDF. Retrieved from https://www.researchgate.
- PubMed. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Retrieved from https://pubmed.ncbi.nlm.nih.gov/22326497/
- AKJournals. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable. Retrieved from https://akjournals.com/view/journals/111/48/4/article-p253.xml
- NIH. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11208039/
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Retrieved from https://patents.google.
- ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from https://www.researchgate.
- ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from https://pubs.acs.org/doi/10.1021/jacs.4c00493
- PubMed. (n.d.). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Retrieved from https://pubmed.ncbi.nlm.nih.gov/1968364/
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from https://www.researchgate.net/publication/342781442_Reductive_Amination_Routes_in_the_Synthesis_of_Piperidine_IminoSugars
- ResearchGate. (n.d.). Assembling examples of N‐alkylated and N‐arylated 4‐arylpiperidines. Retrieved from https://www.researchgate.
- Taylor & Francis Online. (2024). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Retrieved from https://www.tandfonline.com/doi/full/10.1080/00397911.2024.2366835
- MDPI. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Retrieved from https://www.mdpi.com/2304-6740/6/2/57
- DTIC. (n.d.). Piperidine Synthesis. Retrieved from https://apps.dtic.
- Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction | PDF. Retrieved from https://www.scribd.com/document/443722245/Exp-4-Suzuki-Coupling-Reaction
- ResearchGate. (n.d.). Synthesis of 4-benzylpiperidine hydrochlorides and.... Retrieved from https://www.researchgate.
- BIOENGINEER.ORG. (2023). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Retrieved from https://bioengineer.
- Semantic Scholar. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from https://www.semanticscholar.org/paper/THE-DOUBLE-REDUCTIVE-AMINATION-APPROACH-TO-THE-OF-Matassini-Clemente/8d60064d781b4d0800b702418579d46e338c2323
- NIH. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7024544/
- PubMed. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Retrieved from https://pubmed.ncbi.nlm.nih.gov/38153812/
- ACS Publications. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Retrieved from https://pubs.acs.org/doi/10.1021/jacs.3c11504
- ACS Publications. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Retrieved from https://pubs.acs.org/doi/10.1021/ol4035342
- PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Retrieved from https://pubmed.ncbi.nlm.nih.gov/24372202/
- PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from https://pubmed.ncbi.nlm.nih.gov/22262900/
- Wikipedia. (n.d.). McMurry reaction. Retrieved from https://en.wikipedia.org/wiki/McMurry_reaction
- PubMed. (2020). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from https://pubmed.ncbi.nlm.nih.gov/31963860/
- Alfa Chemistry. (n.d.). McMurry Olefination. Retrieved from https://www.alfa-chemistry.
- ACS Publications. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from https://pubs.acs.org/doi/pdf/10.1021/cr60155a001
- University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from https://squares.ucsd.edu/wp-content/uploads/2021/03/143B_Su21_Suzuki_Procedure_Final.pdf
- ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from https://www.researchgate.
- NIH. (n.d.). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4010996/
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from https://www.rose-hulman.edu/class/chem/ch431/Exp%201%20-%20Suzuki%20Cross-Coupling%20of%20Phenylboronic%20Acid%20and%205-Iodovanillin.pdf
- Organic Chemistry Portal. (n.d.). McMurry Reaction. Retrieved from https://www.organic-chemistry.org/namedreactions/mcmurry-reaction.shtm
- ResearchGate. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol | Request PDF. Retrieved from https://www.researchgate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- ResearchGate. (n.d.). Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach | Request PDF. Retrieved from https://www.researchgate.net/publication/334235889_Synthesis_of_a-Aryl_and_a-Heteroaryl_4-Silyloxy_Piperidines_via_a_One-Pot_Negishi_Cross-Coupling_Approach
- DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Retrieved from https://www.doi.org/10.2174/1385272054865046
- Semantic Scholar. (n.d.). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Retrieved from https://www.semanticscholar.org/paper/DIASTEREOSELECTIVE-SYNTHESIS-OF-trans-4-ARYLPIPERID-Liu-Lin/8e2f0732454b6d0590a37346618520261971168d
- ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. Retrieved from https://www.researchgate.net/publication/257635232_Synthesis_of_4-Arylpiperidines_from_1-Benzyl-4-piperidone_Application_of_the_Shapiro_Reaction_and_Alkenylsilane_Cross-Coupling
Sources
- 1. Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
The Strategic Application of 4-(3-Chlorophenyl)piperidine Hydrochloride in Modern Drug Discovery: A Technical Guide
In the landscape of contemporary medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] Among the vast array of piperidine-based building blocks, 4-(3-Chlorophenyl)piperidine hydrochloride emerges as a particularly strategic starting material. Its pre-validated structural motifs—the piperidine ring and the 3-chlorophenyl group—are prevalent in a multitude of CNS-active agents. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed synthetic protocols, biological screening methodologies, and early ADME-Tox profiling.
Compound Profile and Physicochemical Characteristics
Before its deployment in a synthetic campaign, a thorough understanding of the starting material's properties is paramount.
| Property | Value | Reference |
| CAS Number | 99329-70-1 | |
| Molecular Formula | C₁₁H₁₅Cl₂N | |
| Molecular Weight | 232.15 g/mol | |
| Form | Solid | |
| Primary Use | Research chemical, Synthetic building block |
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in various reaction conditions. The presence of the chlorine atom at the meta-position of the phenyl ring provides a handle for modulating electronic properties and can influence binding interactions with biological targets through halogen bonding.
Synthetic Utility: Crafting Diversity from a Core Scaffold
The true power of this compound lies in the reactivity of the secondary amine of the piperidine ring. This nucleophilic center is a prime site for introducing molecular diversity through various synthetic transformations. The following protocols detail common and robust methods for the derivatization of this scaffold.
N-Alkylation via Reductive Amination
Reductive amination is a highly reliable method for forming carbon-nitrogen bonds and is particularly useful for introducing a wide range of alkyl groups to the piperidine nitrogen.[2]
Protocol: Synthesis of N-Benzyl-4-(3-chlorophenyl)piperidine
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to generate the free base in situ.
-
Imine Formation: Add benzaldehyde (1.1 eq) to the reaction mixture and stir for an additional 30 minutes.
-
Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this suspension to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.[3]
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[4] This reaction is crucial for accessing a diverse range of compounds with potential therapeutic applications.[5]
Protocol: Synthesis of N-(4-methoxyphenyl)-4-(3-chlorophenyl)piperidine
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), 4-bromoanisole (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a phosphine ligand like XPhos (4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 eq) to an oven-dried Schlenk flask.[6]
-
Solvent Addition: Add anhydrous, degassed toluene to the flask.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[7]
Biological Screening: Identifying and Characterizing Bioactivity
Derivatives of 4-(3-Chlorophenyl)piperidine are promising candidates for targeting CNS receptors due to the prevalence of this scaffold in known ligands. The following protocols outline standard binding assays for key CNS targets.
Dopamine D2 Receptor Binding Assay
The dopamine D2 receptor is a primary target for antipsychotic drugs.[8]
Protocol: [³H]-Spiperone Competitive Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes prepared from cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, [³H]-Spiperone (a radiolabeled D2 antagonist) at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[9]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Detection: Wash the filters with ice-cold assay buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound by fitting the data to a sigmoidal dose-response curve.
Serotonin Transporter (SERT) Binding Assay
SERT is the target for many antidepressant drugs, including selective serotonin reuptake inhibitors (SSRIs).[10]
Protocol: [³H]-Citalopram Competitive Binding Assay
-
Membrane Preparation: Use commercially available membranes from cells expressing the human serotonin transporter.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, add the cell membranes, [³H]-Citalopram (a radiolabeled SSRI) at a concentration around its Kd, and a range of concentrations of the test compound.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Harvesting and Detection: Follow the same procedure as for the D2 receptor binding assay.
-
Data Analysis: Calculate the IC₅₀ of the test compound.
Mu-Opioid Receptor (MOR) Binding Assay
The mu-opioid receptor is the primary target for opioid analgesics.[11]
Protocol: [³H]-DAMGO Competitive Binding Assay
-
Membrane Preparation: Utilize cell membranes from cells expressing the human mu-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the membranes, [³H]-DAMGO (a radiolabeled MOR agonist) at a concentration near its Kd, and the test compounds at various concentrations.[12]
-
Incubation: Incubate at 25°C for 60 minutes.
-
Harvesting and Detection: Follow the standard filtration and scintillation counting procedure.
-
Data Analysis: Determine the IC₅₀ value for the test compound.
Early ADME-Tox Profiling: Assessing Drug-like Properties
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the successful development of a drug candidate.[13]
Metabolic Stability: Liver Microsomal Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[14]
Protocol: Human Liver Microsomal Stability Assay
-
Reaction Mixture: In a 96-well plate, pre-warm a solution of human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add the test compound (typically at 1 µM final concentration) and an NADPH-regenerating system to initiate the metabolic reaction.[15]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.[16]
-
Sample Preparation: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Intestinal Permeability: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[1]
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[17]
-
Assay:
-
A to B (Apical to Basolateral) Transport: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.[18]
-
B to A (Basolateral to Apical) Transport: Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side.
-
-
Analysis: Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.[18]
Conclusion
This compound is a versatile and strategically valuable building block in drug discovery. Its utility extends from the straightforward synthesis of diverse compound libraries to the exploration of novel therapeutics targeting a range of biological entities, particularly within the CNS. The protocols and application notes provided in this guide offer a robust framework for researchers to harness the full potential of this scaffold, from initial chemical derivatization to essential biological and pharmacokinetic characterization, thereby accelerating the journey from hit identification to lead optimization.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. enamine.net [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. One moment, please... [mttlab.eu]
- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Caco-2 Permeability | Evotec [evotec.com]
Application Notes & Protocols for the Use of 4-(3-Chlorophenyl)piperidine Hydrochloride as a Reference Standard
Abstract
In the landscape of pharmaceutical research and quality control, reference standards serve as the bedrock for ensuring the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and their formulations.[1][2] 4-(3-Chlorophenyl)piperidine hydrochloride is a crucial chemical intermediate and a potential impurity in the synthesis of various pharmaceutical agents.[3][4][5] Its accurate characterization and quantification are paramount for regulatory compliance and drug safety. This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the effective use of this compound as a reference standard. It outlines detailed protocols for handling, storage, and analysis using modern chromatographic and spectroscopic techniques, ensuring data integrity and reproducibility.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 99329-70-1 | [6][7] |
| Molecular Formula | C₁₁H₁₄ClN · HCl | [6] |
| Molecular Weight | 232.15 g/mol | [6][8] |
| Appearance | Solid | [8] |
| Purity | Typically ≥97% | [8] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[9][10] |
Handling, Storage, and Solution Preparation
The integrity of a reference standard is critical for the accuracy of all subsequent analytical measurements.[1] As a hydrochloride salt, 4-(3-Chlorophenyl)piperidine may be hygroscopic and requires careful handling to prevent moisture absorption.[9]
Safe Handling and Personal Protective Equipment (PPE)
This compound should be handled in a well-ventilated area or a chemical fume hood.[9] Standard PPE, including safety glasses with side shields, chemical-resistant gloves (nitrile or neoprene), and a lab coat, must be worn.[10][11] Avoid breathing dust and prevent contact with skin and eyes.[9][12]
Storage Conditions
To ensure long-term stability, the reference standard should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. Recommended storage temperatures can vary, so always refer to the supplier's certificate of analysis.[10]
-
Atmosphere: For hygroscopic materials, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.[9]
-
Container: Keep the container tightly sealed and upright to prevent leakage.[11][13] Opened containers must be carefully resealed.[10]
Preparation of Stock Solutions
Accurate preparation of stock solutions is the first step in quantitative analysis.
Protocol for 1 mg/mL Stock Solution:
-
Allow the reference standard container to equilibrate to room temperature before opening to minimize moisture condensation.
-
Using an analytical balance, accurately weigh approximately 10 mg of this compound into a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 7 mL of a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile/Water 1:1 v/v).
-
Sonicate for 5-10 minutes or until the standard is fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the same solvent.
-
Cap the flask and invert it at least 10 times to ensure homogeneity.
-
Transfer the solution to a labeled, amber glass vial for storage. Store refrigerated (2-8 °C) and check for stability over time.
Analytical Methodologies & Protocols
The following sections provide detailed protocols for the analysis of this compound. Each protocol includes system suitability tests (SST) to ensure the validity of the generated data.
Purity and Assay by High-Performance Liquid Chromatography (HPLC)
Causality and Method Rationale: Reverse-phase HPLC (RP-HPLC) is the gold standard for purity determination and assay of non-volatile organic molecules. Piperidine derivatives, being basic, can exhibit poor peak shape on standard silica-based C18 columns due to interactions with residual silanol groups.[14] To counteract this, the mobile phase is acidified (e.g., with formic or phosphoric acid) to ensure the analyte is in its protonated form, leading to improved peak symmetry.[15] A C18 column with low silanol activity is also recommended.[15]
Experimental Protocol:
| Parameter | Recommended Condition |
| Instrumentation | HPLC or UPLC system with a UV/PDA detector |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 3 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 220 nm |
| Standard Conc. | 0.1 mg/mL in Mobile Phase A/B (50:50) |
System Suitability Test (SST):
-
Replicate Injections: Inject the standard solution six times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
Tailing Factor (T): Should be between 0.8 and 1.5.
-
Theoretical Plates (N): Should be ≥ 2000.
Workflow Diagram for HPLC Analysis:
Caption: HPLC analysis workflow from preparation to reporting.
Structural Confirmation by ¹H NMR Spectroscopy
Causality and Method Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for unequivocally confirming the chemical structure of a reference standard. It provides detailed information about the chemical environment of each proton in the molecule, allowing for verification against the expected structure.
Experimental Protocol:
| Parameter | Recommended Condition |
| Instrumentation | 400 MHz (or higher) NMR Spectrometer |
| Sample Preparation | Dissolve ~5-10 mg of the standard in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O). |
| Solvent | DMSO-d₆ (or D₂O) |
| Temperature | 25 °C |
| Acquisition | Standard ¹H acquisition pulse program |
| Number of Scans | 16-64 scans |
Expected Spectral Features: Based on the structure of 4-(3-Chlorophenyl)piperidine, the ¹H NMR spectrum is expected to show distinct signals corresponding to:
-
Aromatic Protons: Multiple signals in the aromatic region (typically ~7.0-7.5 ppm), exhibiting splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Piperidine Protons: A series of multiplets in the aliphatic region (~1.5-3.5 ppm). The proton at the C4 position (methine proton) will appear as a multiplet, while the protons on the other four carbons of the piperidine ring will show complex overlapping signals.[16]
Workflow Diagram for NMR Analysis:
Caption: Workflow for structural confirmation by ¹H NMR.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality and Method Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds.[17][18] For 4-(3-Chlorophenyl)piperidine, analysis is typically performed on the free base. The hydrochloride salt must be neutralized and extracted into an organic solvent before injection to prevent damage to the GC system and ensure volatilization. The mass spectrum provides a molecular fingerprint that aids in structural confirmation.[19][20]
Experimental Protocol:
| Parameter | Recommended Condition |
| Instrumentation | GC-MS system with an Electron Ionization (EI) source |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or HP-5ms) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | EI, 70 eV |
| Scan Range | 40-450 m/z |
Sample Preparation (Free Base Extraction):
-
Dissolve a known amount of the hydrochloride salt in deionized water.
-
Add 1M Sodium Hydroxide (NaOH) dropwise until the pH is >10.
-
Extract the aqueous layer three times with an equal volume of a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers and dry over anhydrous Sodium Sulfate.
-
Filter and dilute to a final concentration of ~0.1 mg/mL for injection.
Workflow Diagram for GC-MS Analysis:
Caption: GC-MS workflow including free base extraction.
References
- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride.
- Higashi, Y., & Fujii, Y. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
- University of Washington. (n.d.). Standard Operating Procedure: Hydrochloric Acid.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Scribd. (n.d.). MSDS 1 - (3-Chlorophenyl) - 4 - (3-Chloropropyl) Piperazine Monohydrochloride.
- RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. 17(4).
- Santa Cruz Biotechnology. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)
- MP Biomedicals. (n.d.). Material Safety Data Sheet: 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine monohydrochloride.
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Journal of the Brazilian Chemical Society. (2025). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis.
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive.
- SpectraBase. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride - Spectrum.
- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
- ResearchGate. (2025). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans.
- Molecules. (2023).
- Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. 13(1), 494-498.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis.
- PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Government of British Columbia. (2017). Hydrochloric Acid Storage and Handling Procedure.
- Industrial Chemicals Ltd. (n.d.). Hydrochloric acid (25% - 38%)
- Global Leading Conferences (GLC). (2026). Reference standards in pharmaceutical analysis MasterClass.
- Kuehne Company. (2023).
- Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research.
- Epichem. (n.d.). Pharmaceutical Reference Standards & Custom Synthesis.
Sources
- 1. Reference standards in pharmaceutical analysis MasterClass - US edition - Global Leading Conferences (GLC) Europe - B2B Events & Online Training - B2B Events & Online Training Events [glceurope.com]
- 2. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine & Derivatives Manufacturers, Suppliers & Exporters in India [cdhfinechemical.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 99329-70-1 [chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. nrs.objectstore.gov.bc.ca [nrs.objectstore.gov.bc.ca]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. icgl.co.uk [icgl.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Human Metabolome Database: Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301) [hmdb.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Chlorophenyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(3-chlorophenyl)piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and improve yields. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated, step-by-step methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective strategies for synthesizing the 4-(3-chlorophenyl)piperidine core structure?
A: Two primary, high-yielding strategies dominate the synthesis of 4-arylpiperidines:
-
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a highly versatile method. It typically involves reacting a piperidine-derived boronic acid or ester with a 3-chlorophenyl halide (e.g., 1-bromo-3-chlorobenzene). This approach offers excellent functional group tolerance and generally high yields.[1][2]
-
Hydrogenation of a 4-Arylpyridine Precursor: This classic two-step method involves first synthesizing 4-(3-chlorophenyl)pyridine and then reducing the pyridine ring to a piperidine. The hydrogenation is robust and highly effective, often using catalysts like Palladium on carbon (Pd/C) or Rhodium complexes under hydrogen pressure.[3][4]
Q2: My final product is the free base. What is the standard procedure for converting it to the hydrochloride salt?
A: Conversion to the hydrochloride salt is typically a straightforward precipitation or crystallization step. After purifying the 4-(3-chlorophenyl)piperidine free base, dissolve it in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Then, add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring until the solution is acidic. The hydrochloride salt, being less soluble, will precipitate.[5] The solid can then be collected by filtration, washed with cold solvent, and dried under vacuum.
Q3: Which analytical techniques are best for monitoring reaction progress and confirming product purity?
A: For real-time monitoring, Thin-Layer Chromatography (TLC) provides a quick qualitative assessment. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for tracking the disappearance of starting materials and the appearance of the product.[6] Final product characterization and purity confirmation should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Guide: Optimizing Your Synthesis
This section addresses specific issues you may encounter during the synthesis, focusing on the Suzuki-Miyaura coupling route, a common and powerful method for this transformation.
Problem Cluster 1: Low or No Product Yield in Suzuki Coupling
Q: My Suzuki coupling reaction between N-Boc-4-(pinacolatoborane)piperidine and 1-bromo-3-chlorobenzene is showing low conversion. What are the most critical parameters to investigate?
A: Low conversion in Suzuki couplings is a frequent issue that can almost always be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents.
1. Inactive Catalyst System: The palladium catalyst is the heart of the reaction.
-
Cause: The active Pd(0) species is susceptible to oxidation. Oxygen contamination can deactivate the catalyst. The phosphine ligand can also degrade.
-
Solution:
-
Ensure Inert Atmosphere: The reaction must be performed under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly by sparging with inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.[6] Use Schlenk line techniques for all reagent additions.
-
Catalyst/Ligand Choice: For coupling with an aryl chloride, a simple catalyst like Pd(PPh₃)₄ may be insufficient. Use a more active catalyst system, such as a pre-formed Pd-NHC (N-heterocyclic carbene) complex or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[7]
-
2. Suboptimal Base or Solvent: The base is crucial for activating the boronic ester in the transmetallation step.[8]
-
Cause: An inappropriate base may be too weak, too strong, or have poor solubility in the reaction medium, hindering the catalytic cycle.
-
Solution:
-
Base Selection: An aqueous solution of a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) is standard. Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.
-
Solvent System: A two-phase solvent system like dioxane/water or toluene/water is common and effective. The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic ester.
-
3. Reagent Purity:
-
Cause: Boronic esters can slowly hydrolyze upon exposure to moisture during storage. The aryl halide must be pure.
-
Solution: Use freshly opened or properly stored reagents. If hydrolysis of the boronic ester is suspected, you can try adding a slight excess (1.1-1.2 equivalents) to the reaction.
Troubleshooting Workflow: Low Suzuki Coupling Yield
Below is a decision tree to guide your optimization process.
Problem Cluster 2: Byproduct Formation & Purification
Q: My reaction is complete, but I am observing a significant amount of a symmetrical biaryl byproduct (3,3'-dichlorobiphenyl). How can I suppress this?
A: This byproduct arises from the homocoupling of your aryl halide. It is a common side reaction, especially at higher temperatures or with prolonged reaction times.
-
Cause: Homocoupling is often promoted by catalyst decomposition or reactions proceeding at temperatures that are too high.
-
Solutions:
-
Lower the Temperature: While Suzuki reactions often require heat, excessive temperatures (e.g., >100-110 °C) can accelerate catalyst decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Optimize Catalyst Loading: Using too much palladium catalyst can sometimes increase the rate of side reactions. A loading of 1-2 mol % is typically sufficient.
-
Ligand Choice: Certain ligands are better at promoting the desired cross-coupling pathway over homocoupling. Ensure your ligand provides good stability to the palladium center.
-
Q: I am struggling to remove the palladium catalyst and phosphine ligand oxide from my final product after purification. What are the best methods?
A: Residual palladium and ligand byproducts are common purification challenges.
-
Solutions:
-
Filtration: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite® or silica gel. This will adsorb a significant portion of the palladium catalyst.
-
Aqueous Wash/Extraction: Perform an aqueous workup. Sometimes, washing with a solution of aqueous sodium sulfide or thiourea can help sequester residual palladium into the aqueous layer.
-
Column Chromatography: Flash column chromatography is the most effective method for removing all impurities. A gradient elution from hexane to ethyl acetate is typically effective for N-Boc protected 4-(3-chlorophenyl)piperidine.
-
Charcoal Treatment: If the final product has a dark color indicating residual palladium black, you can try dissolving the crude product in a suitable solvent and stirring it with activated charcoal for a short period before filtering and concentrating.
-
Experimental Protocols & Data
Protocol: Synthesis of N-Boc-4-(3-chlorophenyl)piperidine via Suzuki Coupling
This protocol provides a robust starting point for optimization.
Materials:
-
N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.0 equiv)
-
1-Bromo-3-chlorobenzene (1.05 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol %)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.5 mol %)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
To an oven-dried Schlenk flask, add N-Boc-4-(pinacolatoborane)piperidine, 1-bromo-3-chlorobenzene, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe under a positive pressure of argon.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the N-Boc protected product.
-
The Boc-protecting group can be removed under acidic conditions (e.g., 4M HCl in dioxane) to yield the desired product, which can then be precipitated as the hydrochloride salt.[9]
Data Summary: Influence of Reaction Parameters on Yield
The following table summarizes typical outcomes when varying key parameters in the Suzuki coupling.
| Parameter Varied | Condition A | Yield (A) | Condition B | Yield (B) | Rationale for Improvement |
| Ligand | PPh₃ | ~35% | XPhos | >90% | XPhos is a bulkier, more electron-rich ligand that accelerates reductive elimination and stabilizes the Pd(0) catalyst.[7] |
| Base | NaHCO₃ | ~50% | K₃PO₄ | >90% | K₃PO₄ is a stronger base that more effectively promotes the crucial transmetallation step.[8] |
| Atmosphere | Air | <10% | Argon | >90% | The Pd(0) catalyst is rapidly oxidized and deactivated by oxygen. An inert atmosphere is mandatory.[6] |
Catalytic Cycle Visualization
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
- ChemicalBook. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
- Thieme. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Organic Process Research & Development, 23, 1725–1739.
- NIH. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC.
- NIH. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
- PrepChem.com. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Organic-Chemistry.org. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- ResearchGate. (2025). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Request PDF.
- PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-5.
- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
- ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. 13(1), 494-498.
- Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)piperidine.
- PMC PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
- ACS Publications. (n.d.). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters.
- DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Journal of the American Chemical Society. (n.d.). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates.
- PMC PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PrepChem.com. (n.d.). Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine.
- DTIC. (2025). Piperidine Synthesis.
- Asian Journal of Chemistry. (n.d.). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones.
- ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives....
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
Sources
- 1. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(3-Chlorophenyl)piperidine Hydrochloride
Welcome to the technical support center for the purification of 4-(3-Chlorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during its purification from a reaction mixture.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by potential causes and detailed, step-by-step solutions.
Issue 1: The Product "Oils Out" During Recrystallization
Q: I'm trying to recrystallize my crude this compound, but instead of forming crystals, it separates as an oily liquid. What's happening and how can I fix it?
A: This phenomenon, known as "oiling out," is a common challenge in the crystallization of amine hydrochlorides. It occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline lattice. This can lead to a product with low purity and poor handling characteristics.
Causality:
-
Melting Point Depression: The presence of significant impurities can lower the melting point of your compound to below the temperature of the crystallization solution.
-
High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can create a high level of supersaturation, favoring the formation of a disordered liquid phase over an ordered crystal structure.
-
Inappropriate Solvent Choice: The solvent system may not be ideal for the crystallization of this specific compound.
Solutions:
-
Reheat and Dilute: Place the flask back on the heat source and add more of the primary solvent until the oil redissolves completely. This reduces the supersaturation.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulate the flask with glass wool or a similar material to slow down the cooling rate. This provides more time for proper crystal nucleation and growth.
-
Introduce Seed Crystals: If you have a small amount of pure product, add a few seed crystals to the solution once it has cooled slightly but before the oiling out occurs. This will encourage crystallization at a lower supersaturation level.
-
Change the Solvent System:
-
If you are using a single solvent, try a co-solvent or anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like ethanol or methanol) and then slowly add a poor solvent (like ethyl acetate or diethyl ether) until the solution becomes turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
A patent for a similar compound, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, suggests recrystallization from water, potentially with the use of activated charcoal to remove colored impurities.[1] Another patent for a related compound suggests recrystallization from ethanol.[2]
-
-
Lower the Crystallization Temperature: If possible, try cooling the solution to a lower temperature (e.g., in a refrigerator or freezer) after it has slowly reached room temperature.
dot
Caption: Troubleshooting workflow for "oiling out" during crystallization.
Issue 2: The Purified Product is Still Colored
Q: After recrystallization, my this compound is still off-white or yellowish. How can I decolorize it?
A: A persistent color in the final product usually indicates the presence of colored impurities, which may be starting materials, by-products, or degradation products.
Causality:
-
Residual Starting Materials: If starting materials like 3-chloroaniline are colored, any residual amount will impart color to the product.
-
Oxidation Products: Amines can be susceptible to oxidation, which can lead to colored impurities.
-
Polymeric By-products: Side reactions can sometimes produce colored polymeric materials.
Solutions:
-
Activated Charcoal Treatment: This is a common and effective method for removing colored impurities.
-
Protocol:
-
Dissolve the crude product in the minimum amount of a suitable hot solvent (e.g., ethanol or water).
-
Add a small amount of activated charcoal (typically 1-5% by weight of the product). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Simmer the solution for 5-10 minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
-
-
Conversion to Free Base and Back:
-
Protocol:
-
Dissolve the impure hydrochloride salt in water.
-
Basify the solution with an aqueous base (e.g., 10% NaOH) to a pH > 10 to precipitate the free base.
-
Extract the free base into an organic solvent like diethyl ether or dichloromethane.[1]
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Evaporate the solvent to obtain the purified free base.
-
Redissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent to precipitate the pure hydrochloride salt.
-
-
dot
Sources
Technical Support Center: Synthesis and Purification of 4-(3-Chlorophenyl)piperidine hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(3-Chlorophenyl)piperidine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important piperidine derivative. Our goal is to equip you with the scientific rationale behind experimental choices to help you mitigate side reactions and optimize your synthetic outcomes.
I. Understanding the Synthetic Landscape: Common Routes and Potential Pitfalls
The synthesis of this compound typically involves a few key strategic approaches. Each pathway, while effective, presents a unique set of challenges and potential side reactions. This section will explore the most common synthetic routes and the impurities they may generate.
Route 1: Grignard Reaction with a Protected 4-Piperidone
A prevalent method for constructing the C-C bond between the phenyl and piperidine rings is the Grignard reaction. This involves the addition of a 3-chlorophenylmagnesium bromide to a protected 4-piperidone, followed by dehydration and reduction, or a one-pot dehydration/reduction sequence.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and handling of this compound.
Q1: My Grignard reaction for the synthesis of 4-(3-chlorophenyl)-4-hydroxypiperidine is showing a significant amount of a nonpolar byproduct. What is it and how can I avoid it?
A1: A common nonpolar byproduct in Grignar'd reactions involving aryl halides is the homocoupling product, in this case, 3,3'-dichlorobiphenyl. This arises from the coupling of two Grignard reagent molecules. Its formation is often favored by higher temperatures and the presence of certain impurities. To minimize this, ensure your magnesium turnings are fresh and activated, and maintain a low reaction temperature during the formation of the Grignard reagent. Additionally, a slow, controlled addition of the 3-chlorobromobenzene to the magnesium can help reduce the concentration of the Grignard reagent at any given time, thus disfavoring the homocoupling reaction.[1][2]
Q2: I am observing incomplete conversion during the catalytic hydrogenation of 4-(3-chlorophenyl)pyridine. What could be the issue?
A2: Incomplete hydrogenation can be due to several factors. Catalyst poisoning is a common issue; ensure your starting material and solvent are free from sulfur-containing compounds or other catalyst poisons. The activity of the catalyst itself might be low, so using a fresh batch of a high-quality catalyst like Platinum(IV) oxide (PtO₂) is recommended. Hydrogen pressure and reaction time are also critical parameters. If the reaction is sluggish at atmospheric pressure, consider increasing the hydrogen pressure. Finally, the acidic conditions often used to facilitate pyridine reduction can sometimes be insufficient; a careful optimization of the acid concentration may be necessary.
Q3: During the acidic deprotection of my N-Boc protected 4-(3-chlorophenyl)piperidine, I'm seeing a byproduct with a mass increase of 56 amu. What is this?
A3: This mass increase corresponds to the addition of a tert-butyl group (C₄H₈), a common side reaction during the acidic cleavage of a Boc protecting group. The tert-butyl cation generated during the reaction is a potent electrophile and can alkylate the deprotected piperidine nitrogen or even the electron-rich phenyl ring. To mitigate this, the use of "scavengers" is highly recommended. Scavengers are nucleophilic compounds, such as triethylsilane or anisole, that are added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[3]
Q4: What is the best way to purify the final this compound salt?
A4: The final purification is typically achieved through recrystallization. The choice of solvent is crucial. A common approach is to dissolve the crude hydrochloride salt in a hot polar solvent, such as ethanol or isopropanol, and then allow it to cool slowly. If the salt is too soluble, a less polar co-solvent like ethyl acetate or diethyl ether can be added to induce crystallization. It is important to ensure the crude material is free of any residual base from the workup, as this will prevent the formation of the hydrochloride salt. Washing the crude free base with water to remove any inorganic salts before the salt formation is also a good practice.
Q5: How should I store this compound to ensure its stability?
A5: this compound is a salt and is generally more stable than its free base form. However, like many amine salts, it can be hygroscopic. Therefore, it should be stored in a tightly sealed container in a cool, dry place, away from moisture. Long-term exposure to light should also be avoided. Under these conditions, the compound should remain stable for an extended period.
III. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the key synthetic steps.
Troubleshooting the Grignard Reaction Step
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no initiation of Grignard reagent formation. | Inactive magnesium surface (oxide layer). Presence of moisture in glassware or solvent. | Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware is flame-dried under vacuum and anhydrous ether or THF is used. |
| Formation of a significant amount of 3,3'-dichlorobiphenyl. | High local concentration of Grignard reagent. High reaction temperature. | Add the 3-chlorobromobenzene solution dropwise to the magnesium suspension to maintain a low concentration. Maintain a gentle reflux; avoid excessive heating. |
| Low yield of the desired 4-hydroxy-4-(3-chlorophenyl)piperidine. | Enolization of the 4-piperidone starting material by the Grignard reagent acting as a base. | Use a less sterically hindered N-protecting group on the piperidone if possible. Add the Grignard reagent slowly to a cooled solution of the piperidone. |
| Complex reaction mixture with multiple unidentified spots on TLC. | Presence of oxygen leading to oxidized byproducts. Reaction with atmospheric CO₂ to form a carboxylic acid. | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
Troubleshooting the Catalytic Hydrogenation of 4-(3-chlorophenyl)pyridine
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction to the piperidine. | Catalyst poisoning. Insufficient hydrogen pressure or poor H₂ dispersion. Catalyst deactivation. | Purify the starting pyridine to remove any sulfur or other potential catalyst poisons. Increase the hydrogen pressure and ensure vigorous stirring. Use a fresh batch of catalyst. |
| Formation of partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines). | Insufficient reaction time or catalyst loading. Non-optimal reaction conditions. | Increase the reaction time and/or the catalyst loading. Optimize the temperature and pressure. Some partially reduced intermediates can be difficult to reduce further; a change of catalyst (e.g., from Pd/C to PtO₂) might be necessary. |
| Dechlorination of the phenyl ring. | Overly harsh reaction conditions. Use of a catalyst known for dehalogenation (e.g., Palladium). | Use milder conditions (lower temperature and pressure). Consider using a catalyst less prone to dehalogenation, such as Rhodium on carbon or Platinum(IV) oxide.[4] |
IV. Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound via Grignard Reaction
Step 1: Preparation of 3-Chlorophenylmagnesium bromide
-
To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a small portion of anhydrous tetrahydrofuran (THF).
-
In the dropping funnel, prepare a solution of 3-chlorobromobenzene (1.0 eq) in anhydrous THF.
-
Add a small amount of the 3-chlorobromobenzene solution to the magnesium suspension to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once initiated, add the remaining 3-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with N-Boc-4-piperidone
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Boc-4-piperidone (0.9 eq) in anhydrous THF.
-
Add the N-Boc-4-piperidone solution dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition to a cold saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-(3-chlorophenyl)-4-hydroxypiperidine.
Step 3: Dehydration and Reduction
-
Dissolve the crude alcohol from the previous step in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Once the dehydration is complete (monitored by TLC/LC-MS), cool the reaction mixture.
-
The resulting tetrahydropyridine can be reduced in situ or isolated before reduction. For reduction, add a suitable reducing agent like sodium borohydride in methanol or proceed with catalytic hydrogenation (e.g., H₂, Pd/C in ethanol).
-
After reduction, perform an appropriate workup to isolate the crude N-Boc-4-(3-chlorophenyl)piperidine.
Step 4: Deprotection and Salt Formation
-
Dissolve the crude N-Boc-4-(3-chlorophenyl)piperidine in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane or gaseous HCl bubbled through the solution) until the solution is acidic.
-
Stir the mixture at room temperature. The hydrochloride salt will precipitate.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.
Protocol 2: Analytical Method for Impurity Profiling by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
This method should provide good separation of the main compound from more non-polar byproducts like 3,3'-dichlorobiphenyl and more polar impurities.
V. Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic process and potential side reactions, the following diagrams illustrate the key transformations and a troubleshooting workflow.
Caption: Key side reactions in the Grignard synthesis of 4-(3-chlorophenyl)piperidine.
Caption: Troubleshooting guide for unexpected peaks in HPLC analysis.
VI. References
-
Organic Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link][1]
-
PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from [Link][5]
-
Ben, B. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link][2]
-
Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1842.
-
Mullani, N. N., & Nargatti, S. (2021). Forced Degradation Studies as Per ICH Guidelines for Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
-
Xiao, J., & Li, C. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 35-40. [Link][6]
-
Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link][7]
-
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link][8]
-
PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Retrieved from [Link][9]
-
Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
"4-(3-Chlorophenyl)piperidine hydrochloride" stability and degradation issues
Technical Support Center: 4-(3-Chlorophenyl)piperidine hydrochloride
A Guide to Stability, Degradation, and Experimental Best Practices
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This document provides in-depth answers to common questions and troubleshooting strategies for stability and degradation issues you may encounter.
Frequently Asked Questions (FAQs): General Handling and Storage
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
Proper storage is the first line of defense against degradation. Based on the chemical nature of this compound—a hygroscopic hydrochloride salt with a chlorinated aromatic ring—we recommend the following conditions.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the kinetics of potential degradation reactions. While some suppliers may ship at room temperature, long-term storage should be refrigerated. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The piperidine nitrogen can be susceptible to oxidation over time. An inert atmosphere minimizes this risk.[1][2] |
| Moisture | Keep in a tightly sealed container in a dry environment. Use of a desiccator is highly recommended. | The hydrochloride salt form is hygroscopic, meaning it readily absorbs moisture from the air.[1][3] This can lead to hydrolysis or physical clumping of the solid. |
| Light | Protect from light by using an amber vial or by storing the container in a dark place. | The chlorophenyl group can absorb UV light, making the compound susceptible to photodegradation.[4] |
Initial Receipt Protocol: Upon receiving the compound, inspect the container seal. If it appears compromised, contact your supplier. For multi-use containers, we advise aliquoting the powder into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to air and moisture.
Q2: I've noticed my solid this compound has become clumpy and difficult to weigh. What is happening?
This is a classic sign of moisture absorption. The hydrochloride salt is hygroscopic and will attract water from the atmosphere if not stored in a sufficiently dry environment.[1][3]
-
Causality: The absorbed water molecules act as a plasticizer, causing the fine powder to aggregate and form clumps. While this may not indicate significant chemical degradation initially, it is a critical warning sign. The presence of water can accelerate hydrolytic degradation pathways, especially if the compound is later exposed to elevated temperatures.
-
Corrective Action: Immediately place the vial in a desiccator over a fresh, active desiccant (e.g., Drierite® or silica gel) for 24-48 hours. This may help remove some of the adsorbed water. For future use, ensure the container is sealed tightly and stored in a desiccator.
Troubleshooting Guide: Investigating Suspected Degradation
This section provides a systematic approach to identifying and understanding degradation when you suspect your compound's integrity has been compromised.
Caption: Troubleshooting workflow for suspected compound degradation.
Q3: My reaction yield is lower than expected, or I see new spots on my TLC/peaks in my HPLC. How can I confirm if my this compound has degraded?
The most reliable way to investigate this is through a forced degradation study, also known as stress testing.[5][6] This involves intentionally subjecting the compound to harsh conditions to accelerate its breakdown. The resulting degradation profile can then be compared to your sample to identify the cause. This process is essential for developing a stability-indicating analytical method.[6]
Q4: How do I perform a forced degradation study?
A forced degradation study systematically exposes the compound to hydrolytic, oxidative, thermal, and photolytic stress.[7] The goal is to achieve 5-20% degradation, which is sufficient to produce and detect primary degradants without destroying the molecule entirely.[8]
Here is a standard protocol. You will need a stability-indicating analytical method, typically HPLC-UV or LC-MS, to analyze the results.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Applying Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution with no stressor) should be run in parallel.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2-8 hours.[6] If no degradation occurs, a stronger acid (e.g., 1 M HCl) can be used. | Simulates acidic environments. The piperidine moiety is generally stable, but other parts of the molecule could be susceptible. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2-8 hours.[6] Neutralize with an equimolar amount of acid before analysis. | Simulates alkaline environments. Strong bases are known incompatibilities.[4] |
| Oxidation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[8] | The piperidine nitrogen is a potential site for oxidation. |
| Thermal Stress | Solution: Heat the stock solution at 70°C for 48 hours. Solid: Place the solid compound in a 70°C oven for 48 hours, then prepare a solution for analysis. | Evaluates the compound's intrinsic thermal stability. Piperidine derivatives can degrade at elevated temperatures.[9][10] |
| Photolytic Stress | Expose the stock solution (in a quartz cuvette or petri dish) and solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | The chlorophenyl group is a chromophore, making the molecule susceptible to degradation upon absorbing UV/Vis light.[11][12] |
-
Sample Analysis: After the designated time, dilute the stressed samples to the working concentration of your analytical method and analyze them alongside a control sample.
Caption: Overview of the forced degradation experimental workflow.
Analytical Considerations
Q5: What are the key features of a "stability-indicating" analytical method?
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[5] For HPLC, this means:
-
Specificity/Selectivity: The method must be able to completely separate the peak for this compound from all potential degradation product peaks.[5]
-
Peak Purity: A Peak Purity analysis (using a Photodiode Array detector) should be performed to confirm that the parent drug peak is spectrally pure and not co-eluting with any degradants.
-
Mass Balance: The total amount of the drug and its measured degradation products after degradation should be close to 100% of the initial amount of the drug.[7] This demonstrates that all significant degradation products are being detected.
Developing such a method is crucial. An HPLC method was successfully developed for a similar metabolite, 4-(4-chlorophenyl)-4-hydroxypiperidine, which could serve as a starting point for method development.[13]
Q6: What are the likely degradation pathways for this molecule?
Based on its structure and data from related compounds, we can predict several potential degradation pathways:
-
Oxidation: The secondary amine in the piperidine ring is susceptible to oxidation, potentially forming N-oxides or other related species.
-
Photodegradation: Chlorinated aromatic compounds can undergo dehalogenation (loss of the chlorine atom) or other rearrangements when exposed to UV light.[11][12] This can lead to the formation of complex mixtures.
-
Hydrolysis: While the core piperidine and chlorophenyl rings are robust, if there are any susceptible functional groups introduced during synthesis that remain as impurities, they could be hydrolyzed under acidic or basic conditions.[14]
-
Thermal Degradation: At high temperatures, piperidine rings can undergo ring-opening or other complex decomposition reactions.[9][10]
Identifying the exact structures of degradants typically requires advanced analytical techniques such as LC-MS/MS for mass fragmentation analysis and NMR spectroscopy of isolated impurities.
References
- Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI.
- 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier. Muby Chemicals.
- Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
- SAFETY D
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products.
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride. Santa Cruz Biotechnology.
- SAFETY D
- 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. Industrial Chemicals.
- Thermal degradation of piperazine and its structural analogs.
- Piperidine from the hydrolysis of piperine. Sciencemadness.org.
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
- Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. PubMed.
- (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
- Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. [Source not available].
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-(3-Chlorophenyl)-4-(3-chloropropyl) Piperazine Hydrochloride, Affordable Prices, Pharmaceutical Intermediate [forecastchemicals.com]
- 4. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]
- 5. longdom.org [longdom.org]
- 6. rjptonline.org [rjptonline.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijrpp.com [ijrpp.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 4-(3-Chlorophenyl)piperidine Hydrochloride Isomers
Welcome to the technical support center for the chromatographic analysis of 4-(3-Chlorophenyl)piperidine hydrochloride and its related isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during HPLC method development and routine analysis.
Understanding the Challenge: Isomeric Separation
This compound is a key chemical entity, and its synthesis can potentially yield positional isomers (e.g., 2-chlorophenyl and 4-chlorophenyl derivatives) or, depending on the synthetic route and precursors, chiral enantiomers. These isomers often possess very similar physicochemical properties, making their separation a significant analytical challenge. Effective chromatographic separation is paramount for accurate quantification, impurity profiling, and ensuring the quality and safety of pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers I need to separate from this compound?
A1: The primary isomers of concern are typically positional isomers, where the chlorine atom is located at the ortho- (2-), meta- (3-), or para- (4-) position on the phenyl ring. Depending on the synthesis pathway, other related substances or degradation products might also be present.
Q2: What type of HPLC column is best suited for this separation?
A2: For separating aromatic positional isomers, a column with a phenyl stationary phase, such as a Phenyl-Hexyl or a Cogent Phenyl Hydride™ column, is often a good starting point.[1] These columns can exploit π–π interactions between the phenyl rings of the analytes and the stationary phase, providing additional selectivity that standard C18 columns may lack.[1] For chiral separations, specialized chiral stationary phases (CSPs), such as those based on polysaccharides, are necessary.[2][3]
Q3: Why is mobile phase pH so critical for this analysis?
A3: 4-(3-Chlorophenyl)piperidine is a basic compound. The pH of the mobile phase dictates its ionization state, which significantly impacts its retention and peak shape.[4][5][6] Operating at a pH that is at least two units away from the analyte's pKa is recommended to ensure reproducible retention times and minimize peak tailing.[5][6] For basic compounds, increasing the mobile phase pH can suppress ionization, leading to longer retention on a reversed-phase column.[5]
Q4: Should I use isocratic or gradient elution?
A4: For initial method development, a gradient elution is often more efficient for determining the approximate retention times of all components and for separating isomers with different polarities. Once the separation is broadly achieved, you can optimize the method to an isocratic elution for simplicity and robustness, if all peaks are well-resolved within a reasonable timeframe.
Troubleshooting Guide
This section addresses specific problems you might encounter during your HPLC analysis in a question-and-answer format.
Issue 1: Poor Resolution Between Isomers
Q: My chromatogram shows co-eluting or poorly resolved peaks for the chlorophenylpiperidine isomers. What should I do?
A: Poor resolution is a common challenge when separating structurally similar isomers. Here’s a systematic approach to improve it:
1. Optimize Mobile Phase Composition:
-
Explanation: The choice of organic modifier and its ratio with the aqueous phase is a primary driver of selectivity in reversed-phase HPLC.
-
Protocol:
-
If you are using acetonitrile, try switching to methanol or a combination of both. Methanol can offer different selectivity for aromatic compounds.
-
Systematically vary the organic solvent percentage. For gradient elution, adjust the gradient slope. A shallower gradient provides more time for the isomers to interact differently with the stationary phase, often leading to better separation.[7]
-
Consider adding a small percentage of a different solvent, like isopropanol, which can alter the overall polarity and selectivity of the mobile phase.[8]
-
2. Adjust Mobile Phase pH:
-
Explanation: As a basic compound, the retention of 4-(3-chlorophenyl)piperidine is highly sensitive to pH.[4][5] Fine-tuning the pH can alter the ionization of the isomers, potentially leading to differential retention.
-
Protocol:
-
Prepare a series of mobile phases with buffered aqueous components at different pH values (e.g., in 0.5 unit increments from 3.0 to 7.0, and if your column allows, up to pH 9).[9]
-
Ensure adequate buffering capacity to maintain a stable pH throughout the run.[10] Phosphate or acetate buffers are common choices.[11]
-
Inject your sample with each mobile phase to observe the effect on resolution.
-
3. Change the Stationary Phase:
-
Explanation: If mobile phase optimization is insufficient, the column chemistry may not be suitable.
-
Protocol:
-
Switch from a standard C18 to a phenyl-based column (e.g., Phenyl-Hexyl) to enhance π–π interactions.[1]
-
For highly polar isomers, consider Aqueous Normal Phase (ANP) chromatography.[1]
-
For chiral separations, a chiral stationary phase is mandatory. Polysaccharide-based columns like Chiralpak® are often effective for piperidine derivatives.[2][3]
-
Issue 2: Peak Tailing
Q: The peak for my main analyte is tailing significantly, affecting integration and accuracy. What is causing this and how can I fix it?
A: Peak tailing for basic compounds like 4-(3-Chlorophenyl)piperidine is often caused by secondary interactions with the silica backbone of the stationary phase.
1. Adjust Mobile Phase pH and Use Buffers:
-
Explanation: At low to mid-range pH, residual silanol groups on the silica surface can be deprotonated (negatively charged) and interact with the protonated (positively charged) basic analyte, causing tailing.
-
Protocol:
-
Increase the mobile phase pH (if column stability permits) to suppress the ionization of the analyte.[5]
-
Alternatively, decrease the pH to around 2.5-3.0. At this low pH, most silanol groups are protonated and less likely to interact with the analyte.[6]
-
Ensure your mobile phase is adequately buffered to maintain the desired pH.[10]
-
2. Use Mobile Phase Additives:
-
Explanation: Additives can compete with the analyte for active sites on the stationary phase.
-
Protocol:
3. Check for Column Contamination or Degradation:
-
Explanation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.
-
Protocol:
-
Flush the column with a strong solvent.
-
If the problem persists, replace the guard column. If there is no guard column, consider replacing the analytical column.
-
Issue 3: Peak Fronting
Q: My peaks are appearing as "shark fins" or fronting. What does this indicate?
A: Peak fronting is most commonly a result of sample overload or issues with the sample solvent. [14][15]
1. Reduce Sample Concentration or Injection Volume:
-
Explanation: Injecting too much analyte can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, resulting in a fronting peak.[10][14]
-
Protocol:
2. Ensure Sample Solvent is Weaker than the Mobile Phase:
-
Explanation: If the sample is dissolved in a solvent that is stronger than the mobile phase, the sample band will not focus properly at the head of the column.[15]
-
Protocol:
-
Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
-
Data Presentation and Experimental Protocols
Table 1: Effect of Mobile Phase Composition on Isomer Resolution
| Mobile Phase Composition (A: 20mM Phosphate Buffer pH 3.0, B: Acetonitrile) | Gradient Program | Resolution (Rs) between 3- and 4-isomers | Resolution (Rs) between 2- and 3-isomers |
| A/B (60:40 v/v) | Isocratic | 1.2 | 0.9 |
| A/B | 10-50% B in 20 min | 1.8 | 1.5 |
| A/B (A: 20mM Phosphate Buffer pH 3.0, B: Methanol) | 10-50% B in 20 min | 2.1 | 1.7 |
Note: Data is illustrative and will vary based on the specific column and HPLC system.
Protocol: Basic HPLC Method Development Workflow
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a Phenyl-Hexyl column of similar dimensions.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.
-
Organic Phase (B): Use HPLC-grade acetonitrile.
-
-
Initial Gradient Run:
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes.
-
Column Temperature: 30 °C
-
Detection: UV at 228 nm.[16]
-
-
Analysis of Initial Run: Evaluate peak shape, retention, and resolution.
-
Optimization: Based on the troubleshooting guide, systematically adjust one parameter at a time (e.g., pH, organic solvent, gradient slope) to improve the separation.
Visualizations
Diagram 1: Isomers of Chlorophenylpiperidine
Caption: Positional isomers of chlorophenylpiperidine.
Diagram 2: HPLC Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting decision tree for poor peak resolution.
References
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Chrom Tech.
- Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv.
- HPLC Troubleshooting Guide. SCION Instruments.
- [19]Troubleshooting HPLC- Tailing Peaks. Restek.
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. ResearchGate.
- Exploring the Role of pH in HPLC Separation. Moravek.
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate.
- Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
- Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. ResearchGate.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER.
- Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International.
- Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
- Control pH During Method Development for Better Chromatography. Agilent.
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Synthetic method of piperazidines drug intermediate. Google Patents.
- green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry.
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.
- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.
- Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
- Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
Sources
- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blogs | Restek [discover.restek.com]
- 11. mastelf.com [mastelf.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. youtube.com [youtube.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ¹H NMR Signal Overlap for 4-(3-Chlorophenyl)piperidine Hydrochloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides targeted troubleshooting strategies for resolving the common yet challenging issue of ¹H NMR signal overlap in spectra of 4-(3-chlorophenyl)piperidine hydrochloride. The inherent structural complexity of this molecule often leads to ambiguous spectra that can hinder definitive structural confirmation and analysis. This guide offers a logical, stepwise approach to systematically resolve these ambiguities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the ¹H NMR spectrum of this compound so complex and prone to signal overlap?
A1: The structural features of this compound inherently lead to two regions of significant spectral crowding:
-
The Aromatic Region (approx. 7.0-7.4 ppm): The four protons on the 3-chlorophenyl ring constitute a complex second-order spin system. Their similar electronic environments result in closely spaced chemical shifts and intricate coupling patterns (multiplets) that often overlap, making direct assignment difficult.
-
The Aliphatic Piperidine Region (approx. 1.8-3.6 ppm): This region is particularly challenging due to the fixed chair conformation of the piperidine ring.
-
Axial vs. Equatorial Protons: The axial and equatorial protons at the C2, C3, C5, and C6 positions are diastereotopic, meaning they have distinct chemical shifts. However, these differences can be small, causing their respective multiplets to overlap significantly.
-
Protonation State: As a hydrochloride salt, the piperidine nitrogen is protonated (-NH₂⁺). This removes the dynamic process of nitrogen inversion, locking the conformation. The N-H protons can exhibit coupling to the adjacent C2/C6 protons and may undergo chemical exchange, sometimes leading to signal broadening.
-
Q2: The aliphatic signals in my spectrum (1.8-3.6 ppm) are severely overlapped. What is the most straightforward first step to try and resolve them?
A2: The most accessible initial technique is to change the deuterated solvent. The chemical shift of a given proton is not an intrinsic constant but is influenced by its molecular environment, which includes the surrounding solvent molecules.[1] By altering the solvent, you can change the intermolecular interactions and induce differential shifts in proton resonances, often "unlocking" overlapped signals.[2][3]
Causality: Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective. They induce what are known as Aromatic Solvent-Induced Shifts (ASIS) through specific solute-solvent complexation. Protons located on one side of a molecule may experience the shielding cone of the aromatic solvent ring and shift upfield, while others may be unaffected or shift downfield, leading to enhanced spectral dispersion.[4][5]
Recommendation: If your initial spectrum was run in a common solvent like CDCl₃ or DMSO-d₆, re-running the sample in benzene-d₆ is an excellent and often effective first troubleshooting step.
Q3: I tried changing the solvent, and while some peaks separated, I still have ambiguity, particularly with broad signals. What is the next logical step?
A3: The next step is to perform a Variable Temperature (VT) NMR study. Temperature influences dynamic processes within the molecule and its interaction with the solvent.[6] Acquiring spectra at different temperatures can resolve overlap and sharpen peaks that are broadened due to chemical exchange or conformational dynamics.[7][8]
Causality and Application:
-
Increasing Temperature: If signals are broad due to slow conformational exchange (e.g., residual flexibility in the ring), increasing the temperature can accelerate this process. When the exchange rate becomes fast on the NMR timescale, the distinct signals for each conformer coalesce into a single, sharp, time-averaged signal.[6] This can simplify a complex region of the spectrum.
-
Decreasing Temperature: Conversely, if multiple conformations are in fast exchange at room temperature, cooling the sample can slow the exchange rate sufficiently to "freeze out" the individual conformers.[7] This results in separate, sharp signals for each conformation, allowing for their individual characterization. For exchangeable protons (like the -NH₂⁺), changing the temperature alters hydrogen bonding and exchange rates, which can significantly shift their resonance and sharpen the signal.[5][9]
Q4: The piperidine signals are still too crowded for unambiguous assignment. Is there a method to dramatically increase the separation between them?
A4: Yes, the use of a Lanthanide Shift Reagent (LSR) is a powerful classical technique specifically designed to increase spectral dispersion. LSRs are paramagnetic organometallic complexes, typically containing Europium (Eu) or Praseodymium (Pr), that can reversibly coordinate to Lewis basic sites in the analyte, such as the amine group in your molecule.[10]
Mechanism of Action: Upon coordination, the paramagnetic lanthanide ion induces large changes in the chemical shifts of nearby protons. This effect, known as the Lanthanide-Induced Shift (LIS), is primarily mediated through space (a pseudocontact interaction).[10] The magnitude of the shift is highly dependent on the distance and angle of the proton relative to the lanthanide ion. Protons closer to the coordination site will experience a much larger shift than those further away. This distance-dependent effect effectively "stretches" the spectrum, resolving severe overlap.
Practical Consideration: The experiment involves titrating small, incremental amounts of the LSR into the NMR sample and acquiring a spectrum after each addition. This allows for the controlled separation of signals and helps in tracking which peak corresponds to which proton based on the magnitude of its induced shift.
Q5: What if these 1D techniques are insufficient or I need definitive proof of my assignments?
A5: When 1D methods are not enough, the definitive solution is to employ two-dimensional (2D) NMR spectroscopy. These experiments resolve signals by dispersing them into a second frequency dimension, providing unambiguous information about connectivity.[11]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the connectivity within the piperidine ring and the chlorophenyl ring spin systems, even if their 1D signals are overlapped.[12]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful technique for resolving ¹H overlap. It correlates each proton signal directly to the carbon it is attached to. Since the ¹³C chemical shift range is much wider than the ¹H range (~200 ppm vs. ~12 ppm), it is highly unlikely for two carbons to have the same chemical shift.[11] This experiment effectively uses the well-dispersed ¹³C spectrum as a scaffold to separate the overlapped proton signals attached to them.
Troubleshooting Workflow: A Systematic Approach
The following diagram illustrates a logical workflow for addressing signal overlap in the ¹H NMR spectrum of this compound.
Caption: A logical workflow for resolving overlapping NMR signals.
Data Presentation: Solvent Effects
The following table provides an illustrative example of how chemical shifts for a substituted piperidine ring might change in different deuterated solvents. Actual shifts will vary, but the trend demonstrates the utility of a solvent study.
| Proton Position | Typical Shift in CDCl₃ (ppm) | Expected Shift in Benzene-d₆ (ppm) | Rationale for Change |
| H-2/H-6 (axial) | ~ 3.5 | ~ 3.2 | Upfield shift due to shielding by the aromatic solvent ring current (ASIS). |
| H-2/H-6 (equatorial) | ~ 2.9 | ~ 2.8 | Minor change, less interaction with the solvent complex. |
| H-3/H-5 (axial) | ~ 1.9 | ~ 1.6 | Significant upfield shift due to strong shielding effect. |
| H-3/H-5 (equatorial) | ~ 2.1 | ~ 2.0 | Less pronounced shift compared to the axial proton. |
| -NH₂⁺ | Highly variable (~9-10) | Highly variable | Shift is highly dependent on concentration, temperature, and residual water.[13] |
Experimental Protocol: Variable Temperature (VT) NMR Study
This protocol outlines the steps for conducting a VT-NMR experiment to resolve signal overlap.
Objective: To acquire a series of ¹H NMR spectra at different temperatures to observe changes in chemical shifts and peak shapes, aiding in signal resolution and assignment.
Materials:
-
NMR tube with your sample of this compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈, chosen for their wide liquid range).
-
NMR spectrometer equipped with a variable temperature unit.
Methodology:
-
Initial Setup (Room Temperature):
-
Insert your sample into the spectrometer.
-
Lock and shim the instrument at the starting temperature (e.g., 298 K / 25 °C).
-
Acquire a standard ¹H NMR reference spectrum. Note the spectral width and peak positions.
-
-
Decreasing the Temperature (Example Steps):
-
In the spectrometer software, set the target temperature to 278 K (5 °C). Allow the system to stabilize for at least 5-10 minutes. Temperature stability is crucial for good quality spectra.[8]
-
Re-shim the sample. Shims can drift significantly with temperature changes.
-
Acquire a ¹H NMR spectrum.
-
Repeat this process in 10-20 K increments (e.g., 268 K, 258 K, etc.) down to the desired lower limit or the solvent's freezing point. Always allow for stabilization and re-shim at each new temperature.
-
-
Increasing the Temperature (Example Steps):
-
Return the temperature to 298 K and allow it to stabilize.
-
Set the target temperature to 318 K (45 °C) and allow the system to stabilize.
-
Re-shim and acquire the spectrum.
-
Repeat this process in 20 K increments (e.g., 338 K, 358 K) up to a temperature that is safely below the solvent's boiling point.[7]
-
-
Data Analysis:
-
Stack the acquired spectra in processing software.
-
Carefully compare the spectra, looking for:
-
Differential changes in chemical shifts that resolve overlapped multiplets.
-
The sharpening or coalescence of broad peaks.
-
The appearance of new signals if a conformational equilibrium is being slowed down.
-
-
Track the movement of each peak across the temperature range to maintain correct assignments.
-
References
- Fiveable. Chiral Shift Reagents Definition. Fiveable. Available at: https://www.fiveable.com/ap-chem/unit-1-atomic-structure-and-properties/topic/photoelectron-spectroscopy/study-guide/key-term-chiral-shift-reagents
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Available at: https://www.reddit.com/r/chemhelp/comments/s399t4/how_does_solvent_choice_effect_chemical_shift_in/
- El-Kattan, Y. S., & Abdel-Kader, M. A. (1987). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/3452932/
- Laszlo, P. (1973). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/abs/10.1080/00796567308084013
- Fujiwara, H., Sasaki, Y., & Akaiwa, H. (1986). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available at: https://www.jstage.jst.go.jp/article/bcsj1926/59/7/59_7_2171/_article
- Garratt, P. J., et al. (1996). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: https://pubs.rsc.org/en/content/articlelanding/1996/p2/p2960001551
- Viswanathan, T., & Toland, A. (2002). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education. Available at: https://pubs.acs.org/doi/abs/10.1021/ed079p1338
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: https://www.chem.wisc.edu/areas/reich/nmr/solvent-purity.pdf
- Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.3c06992
- BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines. BenchChem. Available at: https://www.benchchem.com/technical-center/nmr-analysis-anilino-piperidines
- BenchChem. (2025). Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. BenchChem. Available at: https://www.benchchem.com/technical-center/lanthanide-shift-reagents
- University of Oxford. Variable Temperature NMR Experiments. Department of Chemistry. Available at: https://chem.ox.ac.
- Facey, G. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Available at: https://u-of-o-nmr-facility.blogspot.
- Meiering, E. M., et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6194247/
- Reddit. (2024). How does temperature control happen in NMR spectroscopy? r/AskChemistry. Available at: https://www.reddit.
- Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: https://bibliotecadigital.ipb.pt/bitstream/10198/2650/1/Artur%20Silva%2019.pdf
- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Signal Overlap in Polycyclic Alkaloids. BenchChem. Available at: https://www.benchchem.com/technical-center/troubleshooting-nmr-signal-overlap-polycyclic-alkaloids
- University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available at: https://www.sas.rochester.edu/chm/solvents/NMR_Troubleshooting.html
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. reddit.com [reddit.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. thieme-connect.de [thieme-connect.de]
- 6. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. reddit.com [reddit.com]
- 9. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Impurity Profiling of 4-(3-Chlorophenyl)piperidine hydrochloride
Prepared by: Senior Application Scientist
Welcome to the technical support guide for the impurity profiling of 4-(3-Chlorophenyl)piperidine hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights and practical troubleshooting advice to ensure the safety, efficacy, and quality of your active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the impurity landscape of this compound and the regulatory framework governing it.
Q1: What are the primary sources and types of impurities I should expect when working with this compound?
Impurities in any API, including this compound, are broadly categorized based on their origin.[1] A thorough understanding of the manufacturing process and the intrinsic stability of the molecule is critical for anticipating potential impurities.[2]
-
Process-Related Impurities: These arise from the synthetic route. While the exact synthesis can vary, common routes for similar piperidine structures may introduce:
-
Starting Materials: Unreacted precursors such as 3-chloroaniline or related compounds.
-
Intermediates: Incompletely reacted intermediates from multi-step syntheses. For instance, in syntheses involving the formation of the piperidine ring or the addition of the chlorophenyl group, precursor molecules may persist.
-
Reagents and Catalysts: Residual reagents or catalysts used during the synthesis.
-
By-products: Resulting from side reactions, such as the formation of positional isomers (e.g., 2-chlorophenyl or 4-chlorophenyl derivatives) if the starting materials are not pure.[3]
-
-
Degradation Products: These form during storage or handling of the API due to exposure to environmental factors like light, heat, humidity, or through interaction with other components in a formulation.[1][4] These are best identified through forced degradation studies.
-
Residual Solvents & Inorganic Impurities: Solvents used in the final crystallization or purification steps and inorganic materials from reagents or equipment can also be present.
Sources
Technical Support Center: Chiral Separation of 4-(3-Chlorophenyl)piperidine Enantiomers
Welcome to the dedicated technical support center for the enantioselective separation of 4-(3-Chlorophenyl)piperidine. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered during the chiral resolution of this critical pharmaceutical intermediate. Our approach is rooted in fundamental chromatographic principles and extensive field experience to empower you to develop, optimize, and troubleshoot your separation methods effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chiral separation of 4-(3-Chlorophenyl)piperidine, providing a foundational understanding for method development.
Q1: Why is the chiral separation of 4-(3-Chlorophenyl)piperidine important?
A1: 4-(3-Chlorophenyl)piperidine is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. In pharmaceutical applications, it is crucial to separate and test individual enantiomers, as they can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological activities.[1][2] Regulatory bodies like the FDA often mandate the marketing of single-enantiomer drugs to ensure safety and efficacy.[1]
Q2: Which chromatographic techniques are most suitable for this separation?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for chiral separations.[][4][5]
-
HPLC with a Chiral Stationary Phase (CSP) is the most established method, offering a wide variety of columns and mobile phase options.[1][5]
-
SFC is a rapidly emerging technique that often provides faster separations, higher efficiency, and reduced consumption of organic solvents, making it an excellent "green" alternative, particularly for preparative scale work.[][4][6][7]
Q3: What type of Chiral Stationary Phase (CSP) should I start with?
A3: For a basic compound like 4-(3-Chlorophenyl)piperidine, polysaccharide-based CSPs are the most versatile and have the highest probability of success.[1][8][9] These are derivatives of cellulose or amylose coated or immobilized on a silica support.[8][9]
-
Recommended Starting Points:
-
Amylose-based CSPs: e.g., Amylose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3-chloro-5-methylphenylcarbamate).
-
Cellulose-based CSPs: e.g., Cellulose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dichlorophenylcarbamate).[8]
-
Q4: What are the key parameters to optimize for a successful separation?
A4: The critical parameters that govern chiral recognition and resolution are:
-
Chiral Stationary Phase (CSP) Selection: The primary driver of selectivity.
-
Mobile Phase Composition: The type and ratio of organic modifiers and the presence of additives.
-
Mobile Phase Additives: Crucial for basic compounds to improve peak shape and selectivity.
-
Column Temperature: Can significantly impact selectivity and resolution in often unpredictable ways.[10]
-
Flow Rate: Affects efficiency and resolution.
Troubleshooting Guide: Common Issues & Solutions
This section provides a problem-and-solution framework for specific experimental challenges.
Problem 1: Poor or No Resolution (Rs < 1.5)
Q: My chromatogram shows a single peak or two poorly resolved peaks for the enantiomers of 4-(3-Chlorophenyl)piperidine. What are the likely causes and how can I fix this?
A: Poor resolution is the most common challenge in chiral method development. It stems from insufficient differences in the interaction energy between the two enantiomers and the CSP. Here is a systematic approach to troubleshoot this issue.
Workflow for Troubleshooting Poor Resolution
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.
-
Potential Cause 1: Suboptimal Mobile Phase Composition
-
Explanation: The organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed-phase) and its concentration directly influence the interactions between the analyte and the CSP. The polarity of the mobile phase affects how strongly the enantiomers are retained and, consequently, how well they are resolved.
-
Solution:
-
Screen Different Organic Modifiers: If using isopropanol, try switching to ethanol, or vice versa. Their different hydrogen bonding capabilities can significantly alter selectivity.
-
Vary the Modifier Percentage: Systematically vary the concentration of the organic modifier. A lower percentage generally increases retention and may improve resolution, but can also lead to broader peaks.
-
-
-
Potential Cause 2: Lack of a Suitable Basic Additive
-
Explanation: 4-(3-Chlorophenyl)piperidine is a basic compound. Residual acidic silanol groups on the silica support of the CSP can cause strong, non-enantioselective interactions, leading to poor peak shape and co-elution.[11] A basic additive is required to mask these silanols and ensure that the primary interaction is with the chiral selector.[][11]
-
Solution:
-
Add Diethylamine (DEA): Introduce 0.1% (v/v) DEA into your mobile phase. This is the most common and effective additive for basic compounds on polysaccharide CSPs.
-
Try Alternative Amines: If DEA does not provide the desired outcome, consider other basic additives such as butylamine or ethanolamine.[]
-
-
-
Potential Cause 3: Inappropriate Column Temperature
-
Explanation: Temperature has a complex thermodynamic effect on chiral separations.[10] A change in temperature alters the Gibbs free energy of the analyte-CSP interaction, which can either increase or decrease the separation factor (α). In many cases, lower temperatures enhance resolution by favoring the enthalpic contributions to chiral recognition.[12] However, the opposite can also be true.[8][13]
-
Solution:
-
Lower the Temperature: Set the column thermostat to a lower temperature, for example, 15°C or 20°C, and allow the system to fully equilibrate.
-
Increase the Temperature: If cooling does not help, try increasing the temperature to 35°C or 40°C. Sometimes, this can induce conformational changes in the polysaccharide selector that favor separation.[8][13]
-
-
-
Potential Cause 4: Unsuitable Chiral Stationary Phase
-
Explanation: Chiral recognition is highly specific. The chosen CSP may simply not possess the right combination of interaction sites (e.g., π-π, hydrogen bonding, steric hindrance) to differentiate between the enantiomers of your specific molecule.[14]
-
Solution:
-
Screen Complementary CSPs: If an amylose-based column fails, screen a cellulose-based column. They often provide complementary selectivity.
-
Try Different Phenylcarbamate Derivatives: Polysaccharide CSPs with different substituents on the phenylcarbamate (e.g., methyl, chloro) can offer unique selectivities. A chlorinated CSP like cellulose tris(3-chloro-4-methylphenylcarbamate) might show enhanced interaction with the chloro-substituted phenyl ring of your analyte.[11]
-
-
Problem 2: Significant Peak Tailing (Asymmetry Factor > 1.2)
Q: I am observing good separation, but my peaks are broad and tailing significantly. How can I improve the peak shape?
A: Peak tailing compromises resolution and the accuracy of quantification. For a basic analyte like 4-(3-Chlorophenyl)piperidine, tailing is most often caused by secondary interactions with the stationary phase or by column overload.
Logical Flow for Diagnosing Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
-
Potential Cause 1: Secondary Silanol Interactions
-
Explanation: As mentioned for poor resolution, the basic nitrogen in the piperidine ring can interact strongly with acidic silanol sites on the silica support. This secondary retention mechanism is a primary cause of tailing for basic compounds.[5][15]
-
Solution: Ensure a basic additive like 0.1% Diethylamine (DEA) is present in the mobile phase. This will neutralize the silanols and lead to more symmetrical peaks.[5][15]
-
-
Potential Cause 2: Column Overload
-
Explanation: Chiral stationary phases, particularly cyclodextrin-based ones, can have lower sample capacities than standard achiral columns. Injecting too much sample mass can saturate the chiral recognition sites, leading to peak broadening and a characteristic "tailing" overload profile.[16]
-
Solution:
-
Reduce Injection Concentration: Prepare a dilution series of your sample (e.g., 10x and 100x dilutions) and inject them. If peak shape improves significantly at lower concentrations, you are likely overloading the column.
-
Reduce Injection Volume: If you cannot change the concentration, reduce the injection volume.
-
-
-
Potential Cause 3: Mismatch between Sample Solvent and Mobile Phase
-
Explanation: If the sample is dissolved in a solvent that is much stronger (more eluting) than the mobile phase, it can cause peak distortion and tailing. The bolus of strong solvent travels with the analyte, interfering with the partitioning process at the head of the column.
-
Solution: Whenever possible, dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.
-
Experimental Protocols & Data
Starting Point Protocol for Method Development (HPLC)
This protocol provides a robust starting point for developing a chiral separation method for 4-(3-Chlorophenyl)piperidine.
-
Column Selection:
-
Primary: Amylose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm, 5 µm.
-
Secondary: Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm, 5 µm.
-
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a stock solution of n-Hexane with 0.1% Diethylamine (DEA).
-
Prepare a stock solution of Isopropanol (IPA) with 0.1% DEA.
-
Start with an isocratic mobile phase of 90:10 (v/v) Hexane/IPA (both containing 0.1% DEA) .
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Sample Concentration: 0.5 mg/mL (dissolved in mobile phase)
-
Detection: UV at 220 nm
-
-
Optimization Strategy:
-
If no separation is observed, change the modifier to Ethanol (EtOH) and repeat.
-
If partial separation is observed, adjust the modifier percentage in 5% increments (e.g., 95:5, 85:15).
-
If peaks are tailing, ensure DEA is properly mixed.
-
If resolution is still low, decrease the temperature to 15°C.
-
Data Summary: Recommended Screening Conditions
The following table summarizes recommended starting conditions for screening different chromatographic modes.
| Parameter | HPLC - Normal Phase (NP) | HPLC - Reversed Phase (RP) | SFC (Supercritical Fluid Chromatography) |
| Primary CSP | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) immobilized | Amylose tris(3,5-dimethylphenylcarbamate) |
| Secondary CSP | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase A | n-Hexane | Water | Supercritical CO₂ |
| Mobile Phase B | Isopropanol or Ethanol | Acetonitrile or Methanol | Methanol or Ethanol |
| Typical Ratio | 90:10 (A:B) | 60:40 (A:B) | 85:15 (A:B) |
| Additive | 0.1% Diethylamine (DEA) in A & B | 0.1% DEA or 10mM Ammonium Bicarbonate | 0.1-0.5% DEA in Modifier (B) |
| Temperature | 25°C (variable 15-40°C) | 25°C (variable 15-40°C) | 40°C (variable 30-50°C) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- Troubleshooting poor resolution in chiral chrom
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation.
- Chiral column chrom
- The effect of mobile phase composition on the chiral separation of compounds.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- Chiral Drug Separ
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs, 2025.
- Chiral Purification of Volatile Flavors and Fragrances by SFC.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Chiral Separations 3: Overloading and Tailing. Restek, 2021.
- How to Reduce Peak Tailing in HPLC? Phenomenex, 2025.
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH, 2020.
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- Enantiomeric separation of chiral sulfoxides by supercritical fluid chrom
- Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Rel
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme, 2023.
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 16. archives.ijper.org [archives.ijper.org]
Technical Support Center: Reaction Optimization for 4-(3-Chlorophenyl)piperidine Hydrochloride
Welcome to the technical support guide for the synthesis and optimization of 4-(3-Chlorophenyl)piperidine Hydrochloride. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized experimental protocol. Our goal is to move beyond simple instructions and explain the fundamental chemistry behind each step, empowering you to make informed decisions in your own laboratory work.
Overview of the Primary Synthetic Route
The most robust and scalable method for synthesizing 4-(3-Chlorophenyl)piperidine is the catalytic hydrogenation of its aromatic precursor, 4-(3-chlorophenyl)pyridine. This transformation involves the reduction of the stable aromatic pyridine ring to a saturated piperidine ring using a heterogeneous catalyst and a hydrogen source.
The overall reaction is as follows:
4-(3-chlorophenyl)pyridine → 4-(3-chlorophenyl)piperidine (free base) → this compound
While seemingly straightforward, this reaction is governed by a delicate balance of factors. The aromaticity of the pyridine ring makes it resistant to reduction, often necessitating forcing conditions such as high pressure and acidic media.[1][2] These conditions, in turn, can lead to undesirable side reactions, most notably dehalogenation. This guide will focus on optimizing these parameters to achieve high yield and purity.
Visualized Experimental Workflow
The following diagram outlines the complete workflow, from the starting material to the final, purified hydrochloride salt.
Caption: Workflow for the synthesis of 4-(3-chlorophenyl)piperidine HCl.
Troubleshooting Guide: Hydrogenation Reaction
This section addresses common issues encountered during the catalytic hydrogenation step in a direct question-and-answer format.
Question 1: My hydrogenation reaction is stalled or incomplete, even after an extended reaction time. What are the potential causes and solutions?
Answer: An incomplete hydrogenation is a frequent challenge, primarily due to the high stability of the pyridine ring. Several factors can contribute to this issue:
-
Catalyst Activity: The catalyst may be of low quality or may have lost activity.
-
Solution: Ensure you are using a fresh, high-quality catalyst. For Platinum(IV) oxide (PtO₂), a common and effective catalyst for this reaction, its appearance as a dark brown, free-flowing powder is a good indicator of quality.[2] If catalyst deactivation is suspected, carefully increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
-
Catalyst Poisoning: Pyridine and its derivatives can act as catalyst poisons, inhibiting their own reduction.[3] Trace impurities in your starting material or solvent (e.g., sulfur or nitrogen compounds) can also poison the catalyst surface.
-
Causality: These compounds coordinate strongly to the active metal sites (e.g., Pt, Pd, Rh) on the catalyst surface, blocking them from adsorbing and activating hydrogen, which is essential for the reduction process.
-
Solution: Using an acidic solvent like glacial acetic acid is crucial. The acid protonates the pyridine nitrogen, forming a pyridinium salt.[2] This salt is less likely to bind to and poison the catalyst surface, thereby facilitating the hydrogenation. Ensure high purity of the starting pyridine and use hydrogenation-grade solvents.
-
-
Insufficient Pressure or Temperature: The conditions may not be forceful enough to overcome the activation energy of the aromatic ring reduction.
-
Solution: While milder conditions have been reported with specific catalysts like Rh₂O₃[4], reductions using PtO₂ or Pd/C often require higher pressures (50-70 bar) and sometimes elevated temperatures (40-60 °C).[1][5] Systematically increase the hydrogen pressure within the safety limits of your reactor. A modest increase in temperature can also significantly improve reaction rates.
-
Question 2: I'm observing a significant amount of a dehalogenated byproduct, 4-phenylpiperidine. How can I minimize this side reaction?
Answer: This is the most critical issue for this specific synthesis. Hydrodechlorination is a common side reaction when hydrogenating aryl chlorides, particularly with palladium-based catalysts.
-
Causality: The mechanism of dehalogenation involves oxidative addition of the C-Cl bond to the metal surface (e.g., Pd(0)), followed by hydrogenolysis. Palladium on Carbon (Pd/C) is notoriously efficient at catalyzing this reaction.
-
Primary Solution: Catalyst Choice: The most effective way to prevent dehalogenation is to avoid using Pd/C. Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂, Adams' catalyst) , are significantly less prone to causing hydrodechlorination under typical hydrogenation conditions.[2] Rhodium catalysts are also a viable alternative.[6]
-
Controlling Reaction Conditions: If you must use a palladium catalyst, you can sometimes suppress dehalogenation by:
-
Lowering Temperature and Pressure: Use the mildest conditions possible that still allow for the pyridine reduction to proceed.
-
Adding an Inhibitor: In some cases, adding a controlled amount of a catalyst inhibitor (like those based on sulfur or lead, e.g., Lindlar's catalyst) can selectively slow the dehalogenation reaction more than the desired hydrogenation, but this requires careful optimization.
-
Question 3: My product is impure after workup. What are the likely impurities and how can I improve the purification process?
Answer: Besides the dehalogenated product discussed above, several other impurities can arise:
-
Unreacted Starting Material: 4-(3-chlorophenyl)pyridine.
-
Partially Hydrogenated Intermediates: 4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine.
-
Solvent and Reagent Residues: Residual acetic acid from the reaction or base from the workup.
Solutions for Purification:
-
Efficient Workup: After filtering the catalyst, it is critical to perform a robust basic wash. Neutralizing the acetic acid with a strong base (e.g., 10M NaOH) until the aqueous layer is strongly alkaline (pH > 12) ensures that the piperidine product is in its free base form, which is soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. This allows for efficient extraction away from inorganic salts.
-
Conversion to Hydrochloride Salt: The conversion of the crude free base to the hydrochloride salt is itself a powerful purification step. The free base is an oil or low-melting solid, while the hydrochloride salt is typically a stable, crystalline solid.[7]
-
Protocol: Dissolve the crude free base in a suitable solvent like isopropanol (IPA), diethyl ether, or ethyl acetate. Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or concentrated HCl) with stirring. The hydrochloride salt will precipitate out of the solution.
-
Why it Works: Most non-basic impurities (like the dehalogenated product or partially hydrogenated intermediates) will remain in the solvent while the desired product crystallizes as its salt.
-
-
Recrystallization: If the precipitated salt is still not pure enough, it can be recrystallized from a suitable solvent system, such as ethanol/ether or methanol/acetone.
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst and solvent combination for this reaction? A: For achieving high yield with minimal dehalogenation, the combination of Platinum(IV) oxide (PtO₂) in glacial acetic acid is highly recommended.[2] This system effectively activates the pyridine ring for reduction while being less prone to cleaving the aryl-chloride bond.
Q: What are the critical safety precautions for this reaction? A: Working with high-pressure hydrogen is inherently hazardous.
-
Equipment: Only use a properly rated and maintained high-pressure reactor (autoclave).
-
Procedure: Always leak-test the system with an inert gas (N₂ or Ar) before introducing hydrogen. Ensure the reaction is conducted behind a safety shield in a well-ventilated fume hood.
-
Catalyst Handling: Heterogeneous catalysts like PtO₂ and Pd/C can be pyrophoric, especially after the reaction when they are dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. Quench the catalyst by filtering it and immediately washing it with plenty of water or keeping it wet with solvent.
Q: How can I effectively monitor the reaction's progress? A: Monitoring can be challenging due to the high-pressure setup.
-
Hydrogen Uptake: Most modern autoclaves are equipped with a pressure transducer and a system to measure gas uptake. The reaction is complete when hydrogen consumption ceases.
-
Sampling (if possible): If your reactor allows for safe sampling at pressure, you can take small aliquots over time. These can be quickly analyzed by Thin Layer Chromatography (TLC) (staining required), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity while minimizing side reactions.
Part 1: Catalytic Hydrogenation
-
To a high-pressure reactor vessel, add 4-(3-chlorophenyl)pyridine (1.0 eq).
-
Add Platinum(IV) oxide (PtO₂) (0.02 to 0.05 eq).
-
Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of substrate).
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Pressurize the reactor to 50-70 bar (approx. 725-1015 PSI) with hydrogen.
-
Begin vigorous stirring and maintain the reaction at room temperature or heat to 40-50 °C.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-24 hours.
Part 2: Workup and Isolation of Free Base
-
Once the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the excess hydrogen pressure and purge the vessel with nitrogen.
-
Dilute the reaction mixture with methanol and carefully filter it through a pad of Celite® to remove the PtO₂ catalyst. Wash the Celite® pad with additional methanol. Caution: Keep the catalyst wet at all times to prevent ignition.
-
Combine the filtrates and concentrate under reduced pressure to remove most of the solvent.
-
Dilute the residue with water and cool in an ice bath.
-
Slowly add 10M sodium hydroxide (NaOH) solution with stirring until the pH of the aqueous layer is >12.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(3-chlorophenyl)piperidine as a crude oil or solid.
Part 3: Hydrochloride Salt Formation
-
Dissolve the crude free base in a minimal amount of isopropanol (IPA) or diethyl ether.
-
With stirring, slowly add a 2M solution of HCl in diethyl ether dropwise.
-
A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 30-60 minutes at room temperature or in an ice bath.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold diethyl ether.
-
Dry the product under vacuum to afford this compound as a white to off-white solid.
References
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015).
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. [Link]
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (2022). ChemRxiv. [Link]
- Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2015). International Journal of ChemTech Research. [Link]
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2023). Journal of the American Chemical Society. [Link]
- Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. (2003). Chemical & Pharmaceutical Bulletin. [Link]
- Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. (2010). Organometallics. [Link]
- Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
- (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2015).
- Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. (2007).
- Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scbt.com [scbt.com]
Technical Support Center: Scale-Up Synthesis of 4-(3-Chlorophenyl)piperidine Hydrochloride
This technical support guide is designed for researchers, chemists, and drug development professionals encountering challenges during the scale-up synthesis of 4-(3-Chlorophenyl)piperidine hydrochloride. The following sections provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of moving from bench-scale to pilot or manufacturing scale.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when planning the synthesis and scale-up of this compound.
Q1: What is the most viable synthetic route for the large-scale production of 4-(3-Chlorophenyl)piperidine?
A1: For industrial-scale synthesis, the most direct and atom-economical pathway is the catalytic hydrogenation of the corresponding precursor, 4-(3-chlorophenyl)pyridine.[1] This method involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a heterogeneous catalyst under a hydrogen atmosphere.[2][3] While other methods like ring-closing reactions or modifications of piperidone exist, catalytic hydrogenation is often preferred for its efficiency, though it presents unique scale-up challenges.[4][5]
Q2: Why is the final product isolated as a hydrochloride salt instead of the free base?
A2: The hydrochloride salt form offers several distinct advantages for a pharmaceutical intermediate. Firstly, 4-(3-Chlorophenyl)piperidine, like many amines, is a basic oil or low-melting solid at room temperature, making it difficult to handle, weigh, and store. The hydrochloride salt is typically a stable, crystalline solid with a well-defined melting point, which simplifies isolation, purification through recrystallization, and improves shelf-life.[6] Secondly, the salt formation step is an excellent, non-chromatographic method for purification, as it can selectively precipitate the desired product from a solution containing non-basic impurities.[6]
Q3: My isolated this compound is consistently off-color (yellow to tan). What is the cause and how can it be resolved?
A3: A yellow or tan discoloration is typically indicative of oxidation products formed during the synthesis or workup.[2][7] Amines, especially when exposed to air and light, can form colored impurities. To resolve this, you can incorporate a treatment with activated carbon into the recrystallization protocol. Dissolve the crude hydrochloride salt in the hot recrystallization solvent, add a small amount of activated carbon, stir for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. For prevention, ensure that the free base is handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible and minimize its exposure to heat and light.[7]
Q4: What are the most critical process safety parameters to consider when scaling up the catalytic hydrogenation?
A4: The primary safety concerns for scaling up catalytic hydrogenation are managing the highly exothermic nature of the reaction and the safe handling of flammable hydrogen gas and potentially pyrophoric catalysts.[8] Key parameters include:
-
Heat Management: The reactor must have an efficient cooling system to dissipate the heat generated, preventing a runaway reaction. The rate of hydrogen addition should be carefully controlled to manage the rate of reaction.
-
Hydrogen Safety: The reactor must be pressure-rated and all fittings must be leak-tested. Proper ventilation and hydrogen detection systems are essential.
-
Catalyst Handling: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) can be pyrophoric, especially after the reaction when they are dry and saturated with hydrogen. The catalyst should be filtered carefully and never allowed to dry completely in the air; it should be kept wet with solvent until it can be safely quenched or stored.[1]
Section 2: Troubleshooting Guide: Catalytic Hydrogenation
The reduction of 4-(3-chlorophenyl)pyridine is the most critical step and often the source of scale-up difficulties. This guide addresses common problems in a question-and-answer format.
Issue 1: Low or Stalled Reaction Conversion
Q: My hydrogenation reaction starts but then slows down or stops completely before the starting material is consumed. What are the likely causes?
A: This is a classic symptom of catalyst deactivation or insufficient reaction conditions. The causality can be traced to several factors:
-
Catalyst Poisoning: The catalyst's active sites can be blocked by impurities. Sulfur or other organometallic compounds from previous synthetic steps are common poisons.[1][2] The pyridine nitrogen itself can also act as a Lewis basic poison, though this is usually overcome by the reaction conditions.[1]
-
Solution: Ensure the 4-(3-chlorophenyl)pyridine starting material is of high purity. If necessary, purify it via recrystallization or a carbon treatment before the hydrogenation step. Use a fresh batch of catalyst from a reputable supplier and increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
-
Insufficient Hydrogen Pressure or Mass Transfer: The reduction of the stable aromatic pyridine ring requires sufficient energy and hydrogen availability.[9] On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas becomes more challenging.
-
Solution: Gradually increase the hydrogen pressure within the safe limits of your reactor. Significantly improve the agitation (stirring rate) to enhance gas-liquid-solid mass transfer, ensuring the catalyst is well suspended and hydrogen is dissolved in the reaction medium.
-
-
Inactive Catalyst Batch: Not all batches of catalyst exhibit the same activity.
-
Solution: Test a new batch of catalyst on a small, reliable scale before committing to a large-scale reaction. Consider a catalyst less prone to poisoning, such as rhodium on carbon (Rh/C).[9]
-
Issue 2: Significant Byproduct Formation
Q: My main impurity is 4-phenylpiperidine; the chlorine atom is being removed. How can I prevent this hydrodehalogenation?
A: The loss of the chloro-substituent is a well-known side reaction called hydrodehalogenation. This is particularly problematic when using palladium-based catalysts (e.g., Pd/C), which are highly active for this process.[9]
-
Solution 1: Catalyst Selection: The most effective solution is to change the catalyst. Platinum(IV) oxide (PtO₂) is significantly less prone to causing dehalogenation under controlled conditions.[9] Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are also excellent alternatives and are generally more active than palladium for pyridine reduction, often allowing for milder reaction conditions.[2][10]
-
Solution 2: Additive Control: In some cases, the presence of an acid or base can influence the rate of dehalogenation. While acidic conditions can help activate the pyridine ring for reduction, they can sometimes promote dehalogenation. Running the reaction under neutral conditions may be beneficial.
Q: Analysis of my crude product shows the presence of 4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine. What causes this incomplete reduction?
A: The presence of partially hydrogenated intermediates indicates that the reaction has not gone to completion.[9] This can be due to insufficient reaction time, a deactivated catalyst, or conditions that are too mild to reduce the final double bond within the tetrahydropyridine intermediate.
-
Solution: Increase the reaction time and monitor the progress closely by GC or HPLC. If the reaction stalls, a carefully controlled increase in temperature or pressure may be required to drive the reaction to completion.[2] You may also need to increase the catalyst loading to ensure enough active sites are available for the full duration of the reaction.
Section 3: Troubleshooting Guide: Product Isolation and Purification
Q: When I add hydrochloric acid to precipitate the product, it separates as a sticky oil instead of a solid. How can I achieve proper crystallization?
A: "Oiling out" is a common problem during crystallization and is often caused by the product being below its melting point but above its eutectic point with the solvent, or by the presence of impurities that inhibit crystal lattice formation.[6]
-
Solution 1: Solvent System & Concentration: The choice of solvent is critical. A solvent in which the hydrochloride salt has high solubility when hot and very low solubility when cold is ideal. Isopropanol (IPA), ethanol, or acetone/water mixtures are common choices. Ensure you are not oversaturating the solution. You may need to add more solvent before heating to ensure everything dissolves completely.
-
Solution 2: Controlled Cooling: Cool the solution slowly. Rapid cooling (e.g., crashing it in an ice bath) promotes oiling out. Allow the solution to cool naturally to room temperature first, which encourages the formation of purer, larger crystals.[6]
-
Solution 3: Seeding: If you have a small amount of pure, solid product, add a seed crystal to the solution as it cools to provide a nucleation point for crystallization. Scratching the inside of the flask with a glass rod can also help induce nucleation.[6]
Section 4: Protocols & Visual Workflows
Protocol 1: Catalytic Hydrogenation of 4-(3-chlorophenyl)pyridine
Safety Warning: This procedure involves high-pressure hydrogen and a potentially pyrophoric catalyst. It must be performed by trained personnel in a suitable high-pressure reactor with appropriate safety precautions.
-
Reactor Setup: In a high-pressure reactor, charge 4-(3-chlorophenyl)pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or an alcohol (e.g., methanol, ethanol).[2]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add the chosen catalyst. Platinum(IV) oxide (PtO₂) at 1-5 mol% is recommended to avoid dehalogenation.[9]
-
Reaction Execution: Seal the reactor and purge the system multiple times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the target pressure (e.g., 60-80 bar) and begin vigorous stirring.[2] Heat the reaction to the desired temperature (e.g., 60-80 °C).[2]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing samples via GC-MS or HPLC until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Filtration: Dilute the reaction mixture with a suitable solvent (e.g., methanol). Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry in the air. Keep it wet with solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(3-Chlorophenyl)piperidine, typically as the acetate salt if acetic acid was used as the solvent. Proceed to the salt formation step.
Protocol 2: Hydrochloride Salt Formation and Recrystallization
-
Base Extraction (Optional but Recommended): Dissolve the crude product from the hydrogenation in water and basify with an aqueous solution of NaOH (e.g., 2M) to pH > 12. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil.[6]
-
Salt Formation: Dissolve the crude free base in a suitable solvent for crystallization (e.g., isopropanol, diethyl ether, or ethyl acetate).[6] Slowly add a solution of HCl in the same solvent (or gaseous HCl) dropwise with stirring until the solution is acidic (test with pH paper).
-
Crystallization: The hydrochloride salt should begin to precipitate. Stir the resulting slurry at room temperature for a period to allow for complete precipitation, then cool in an ice bath to maximize the yield.[6]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.[6]
Visual Workflow: Overall Synthesis Process
Caption: Overall workflow from starting material to final purified product.
Visual Workflow: Troubleshooting Low Hydrogenation Yield
Caption: Decision tree for troubleshooting low yield in catalytic hydrogenation.
Section 5: Data Summary Table
The choice of catalyst is critical for a successful hydrogenation. The following table summarizes common catalysts and their typical performance characteristics for pyridine reduction.
| Catalyst | Typical Pressure (bar) | Typical Temp. (°C) | Common Solvents | Key Considerations & Insights |
| PtO₂ (Adams' catalyst) | 50 - 80[2] | Room Temp - 80[2] | Glacial Acetic Acid, Alcohols | Recommended for this synthesis. Low risk of hydrodehalogenation. Effective for substituted pyridines.[2][9] |
| Rh/C or Rh₂O₃ | 30 - 80[2] | 60 - 80[2] | Acetic Acid, Alcohols, Water[3] | Generally more active than Palladium for pyridine reduction.[2][10] Also a good choice to avoid dehalogenation. |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Not recommended due to high risk of hydrodehalogenation (loss of chlorine atom).[9] Prone to catalyst poisoning.[2] |
| Raney Nickel | High (>100) | 170 - 200[2] | None or hydrocarbon | Typically requires harsh conditions. More often used for the synthesis of unsubstituted piperidine itself.[4] |
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Scaling up the synthesis of 4-Chlorophenyl-2-pyridinylmethanol for pilot production.
- Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- Maegawa, T., Akashi, A., & Sajiki, H. (2006). A Mild, Complete Hydrogenation of Aromatic Rings Catalyzed by Heterogeneous 10% Rh/C. Synlett. [Link]
- DTIC. (2025). Piperidine Synthesis.
- Kitching, M. O., et al. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
"4-(3-Chlorophenyl)piperidine hydrochloride" storage condition recommendations
Technical Support Center: 4-(3-Chlorophenyl)piperidine hydrochloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound (CAS 99329-70-1). As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific rationale behind the optimal storage and handling of this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: I have just received my shipment of this compound. What are the immediate steps and optimal storage conditions?
A1: Upon receipt, immediately inspect the container for any damage that may have compromised its integrity. The compound is typically a solid or powder. The primary concerns for this molecule are moisture and atmospheric contaminants.
For immediate storage, place the tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Many suppliers recommend storage under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and reactive atmospheric gases.[3][4] This is particularly crucial for long-term stability.
The workflow below illustrates the recommended procedure upon receiving the compound.
Caption: Workflow for receiving and initial storage of the compound.
Q2: Why is moisture a significant concern for this compound? Is it hygroscopic?
A2: Yes, there is a high probability that this compound is hygroscopic. Hydrochloride salts of amines are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][6] Safety data sheets for structurally similar compounds explicitly list hygroscopicity as a key stability concern.[4]
Causality: The chloride ion and the protonated amine are capable of forming strong hydrogen bonds with water molecules.[5] This absorption of water can lead to several experimental problems:
-
Inaccurate Weighing: The measured mass will be artificially high due to bound water, leading to errors in solution concentration.
-
Physical Changes: The powder may become clumpy or turn into a sticky solid, making it difficult to handle.
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways over the long term.
Therefore, it is imperative to store the compound in a desiccated environment and minimize its exposure to ambient air.[3]
Q3: What are the signs of potential degradation, and what should I do if I observe them?
A3: Visual inspection is the first line of defense. Signs of degradation or contamination can include:
-
Color Change: Any deviation from the expected white to off-white color.[7]
-
Clumping or Caking: Indicates moisture absorption.
-
Odor: While not a primary indicator unless specified, any unusual chemical smell should be noted.
If you observe significant clumping, the material has likely been compromised by moisture. For non-critical experiments, you may attempt to dry the material under a high vacuum. However, for sensitive applications (e.g., in vitro assays, in vivo studies), it is strongly recommended to use a fresh, unopened vial to ensure the integrity and accuracy of your results. If degradation is suspected for other reasons, analytical validation (e.g., HPLC, LC-MS) would be required to confirm purity before use.
Q4: How should I prepare and store stock solutions of this compound?
A4: The solubility of related compounds is reported in warm DMSO and warm Methanol.[7] As a hydrochloride salt, it is expected to have enhanced aqueous solubility compared to its free base form, particularly at a lower pH.[8][9]
For stock solutions, DMSO is a common choice for creating high-concentration stocks for biological assays. For other applications, water or an appropriate buffer can be used, but stability in aqueous solutions should be verified.
Storage of Solutions:
-
DMSO Stocks: Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Stocks: Storage of aqueous solutions is generally not recommended for long periods unless stability data is available. If necessary, store at 2-8°C for short-term use (1-2 days) or flash-freeze and store at -80°C for longer terms. Always check for precipitation upon thawing.
| Parameter | Recommended Condition | Rationale & References |
| Form | Solid (as supplied) | Maintain chemical stability. |
| Temperature | Room Temperature / Cool Place | Stable under normal temperatures.[1] Some suppliers recommend 2-8°C for related compounds.[10] |
| Atmosphere | Dry, Inert (Argon/Nitrogen) | Prevents moisture absorption (hygroscopicity) and oxidation.[3][4] |
| Light | Protect from Light (Amber Vial) | Standard practice for complex organic molecules to prevent photodegradation. |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases | Avoid contact with these reagents to prevent chemical reactions.[1][7] |
Experimental Protocols
Protocol 1: Aliquoting the Solid Compound
This protocol is designed to minimize atmospheric exposure while portioning the compound for regular use.
-
Preparation: Move the sealed primary container, a balance, and all necessary tools (spatulas, new amber glass vials with PTFE-lined caps) into a controlled atmosphere, such as a nitrogen-filled glovebox or a glove bag.
-
Equilibration: Allow the primary container to equilibrate to the ambient temperature of the controlled atmosphere for at least 30 minutes before opening to prevent condensation.
-
Dispensing: Open the primary container. Using a clean, dry spatula, quickly weigh and dispense the desired amount of powder into the new, pre-labeled aliquot vials.
-
Sealing: Immediately and tightly cap the new aliquot vials. For extra protection, wrap the cap-vial interface with parafilm.
-
Primary Container Storage: Backfill the primary container with an inert gas (e.g., argon), seal it tightly, wrap with parafilm, and return it to its designated long-term storage location (desiccator).
-
Aliquot Storage: Store the newly created aliquots in a desiccator.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed. The molecular weight is 232.15 g/mol .[11] Mass (mg) = 10 mmol/L * Volume (L) * 232.15 g/mol * 1000 mg/g For 1 mL: 10 * 0.001 * 232.15 = 2.32 mg
-
Weighing: Tare a clean, empty vial on an analytical balance. Carefully add the calculated mass of the compound to the vial. It is best practice to do this in a low-humidity environment.
-
Dissolution: Add the appropriate volume of anhydrous, research-grade DMSO to the vial.
-
Mixing: Vortex the solution gently until all solid has dissolved. If necessary, gentle warming in a water bath (37°C) can aid dissolution.[7] Ensure the vial is tightly capped during this process.
-
Storage: Once fully dissolved, this stock solution can be divided into smaller, single-use aliquots and stored at -20°C or -80°C.
References
- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
- Piperidine hydrochloride(6091-44-7) - ChemicalBook. ChemicalBook.
- 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier - Muby Chemicals. Muby Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- AM-1945 - Safety D
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH.
- Piperidine Hydrochloride (C5H11N-HCl), 100 grams - CP Lab Safety. CP Lab Safety.
- Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega.
- What makes a substance hygroscopic? - ResearchGate.
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- MSDS 1 - (3-Chlorophenyl) - 4 - (3-Chloropropyl) Piperazine Monohydrochloride - Scribd. Scribd.
- MATERIAL SAFETY DATA SHEET SECTION 1 - MP Biomedicals. MP Biomedicals.
- This compound | CAS 99329-70-1 | SCBT. Santa Cruz Biotechnology.
- 4-(4-chlorophenyl)-piperidine hydrochloride AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
- 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol - BLDpharm. BLDpharm.
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride - Chongqing Chemdad Co. ,Ltd. Chongqing Chemdad Co., Ltd.
Sources
- 1. Piperidine hydrochloride(6091-44-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]
- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. scbt.com [scbt.com]
Validation & Comparative
"4-(3-Chlorophenyl)piperidine hydrochloride" vs "4-(4-Chlorophenyl)piperidine hydrochloride"
Commencing Chemical Investigations
I'm starting with Google searches for "4-(3-Chlorophenyl)piperidine hydrochloride" and "4-(4-Chlorophenyl)piperidine hydrochloride" to build a foundation. I'll need to focus on their chemical properties and applications. This initial phase involves gathering information; my focus is on laying a solid groundwork.
Exploring Comparative Analysis Strategies
I'm now diving into the comparative analysis. I've started by planning my Google search terms to include physicochemical properties, synthesis methods, and biological activities of each compound. Following this, my next search will be for comparative studies that provide experimental data on the pharmacology, toxicology, and pharmacokinetics for a direct comparison. I will then seek established protocols for characterizing similar small molecules. Finally, I will structure a guide for comparing these molecules, focusing on their structural differences.
Initiating Search Protocol Refinement
Now, I'm focusing my Google searches on "this compound" and "4-(4-Chlorophenyl)piperidine hydrochloride", seeking their chemical properties, synthesis, and biological activities to start. I'm expanding my search to incorporate comparative studies, looking for data on pharmacology, toxicology, and pharmacokinetics for a direct comparison. I also plan to locate established protocols for characterizing similar small molecules. I will then structure a guide to compare them, starting with their structural differences. Following the data collection phase, I will develop GraphViz diagrams for visual clarity, draft detailed assay protocols, and prepare a cohesive report supported by in-text citations and a comprehensive reference section.
Collecting Chemical Data
I've been diving into the chemical properties of the compounds, snagging CAS numbers, molecular weights, and formulas for both "this compound" and the second one. The Google searches really jump started the process; it is a good starting point.
Analyzing Comparative Data
I've expanded my search beyond basic chemical data. I've found synthesis and biological activity info on each compound, particularly the 4-chloro isomer. It's a key intermediate! Now, I need direct comparison data, or experimental details enabling a logical comparison of properties and activities. Finding detailed protocols is critical for the guide.
Compiling Initial Data
I've made a good start on gathering information! I now have molecular weight and formula details for the compounds, plus some interesting synthesis information on chlorophenylpiperidine derivatives. I need to keep building this foundation and find more information on their specific properties.
Analyzing Biological Activity
I've been digging deeper into the biological data. It's becoming clearer that while there's information on the broader class of 4-(4-chlorophenyl)piperidine derivatives, a direct comparison between the 3-chloro and 4-chloro isomers' biological activities is scarce. I think I can draw some inferences from structure-activity relationships, though. I've also identified several suitable experimental procedures, like NMR and mass spec, plus cytotoxicity and analgesic assays. I am proceeding to draft the introduction and structure of the guide.
Outlining Guide Structure
I'm making good progress on outlining the guide's structure. I'm focusing on contrasting the 3-chloro and 4-chloro isomers. I can now introduce their structures and differences. I'll include sections on physicochemical properties, synthesis, and a comparative analysis of their potential biological activities, drawing from the literature. I've also found suitable experimental protocols, which I will include, along with Graphviz diagrams. Finally, I will compile the reference list.
A Comparative Guide to the Biological Activity of Chlorophenylpiperidine Isomers: A Positional Isomerism Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. The substitution pattern of a ligand can dramatically alter its affinity, selectivity, and functional effects at a given biological target. This guide provides an in-depth comparison of the biological activities of chlorophenylpiperidine isomers, focusing on how the position of the chlorine atom on the phenyl ring dictates their pharmacological profiles. We will explore the underlying principles of structure-activity relationships (SAR) and provide detailed experimental protocols for researchers to conduct their own comparative studies.
While direct, side-by-side comparative data for the ortho-, meta-, and para-chlorophenylpiperidine isomers is not extensively available in a single published study, we can infer the importance of the chlorine substitution pattern by examining structurally related compounds. For instance, studies on chlorophenylpiperazine analogues have revealed that the position of the chlorine atom significantly influences their affinity for various receptors, including serotonin and dopamine transporters. The meta- and para-substituted analogs, in particular, have been shown to exhibit high affinity for these targets.[1] This underscores the critical role of positional isomerism in determining the pharmacological properties of this class of compounds.
This guide will therefore focus on providing the conceptual framework and practical methodologies for a comprehensive comparative analysis of 2-chlorophenylpiperidine, 3-chlorophenylpiperidine, and 4-chlorophenylpiperidine.
The Critical Role of Positional Isomerism
The position of the chlorine atom on the phenyl ring of the phenylpiperidine scaffold influences the molecule's electronic distribution, steric hindrance, and overall conformation. These factors are crucial determinants of how the ligand will interact with the binding pocket of a receptor.
-
Ortho-substitution (2-position): A chlorine atom at the ortho position can introduce significant steric bulk in close proximity to the piperidine ring. This can either hinder the optimal binding orientation or, in some cases, promote a specific conformation that enhances affinity for a particular receptor subtype.
-
Meta-substitution (3-position): The meta position is often considered to have a more pronounced electronic effect on the phenyl ring's reactivity. For chlorophenylpiperidines, this can influence the molecule's ability to form key interactions, such as halogen bonds or hydrophobic interactions, within the receptor's binding site. Data on the related compound, m-chlorophenylpiperazine (mCPP), indicates that this isomer has a notable affinity for serotonin receptors and transporters.[2]
-
Para-substitution (4-position): Substitution at the para position generally has the least steric impact on the piperidine ring, allowing for more flexibility in its interaction with the receptor. The electronic effects of the chlorine atom at this position can still significantly influence binding affinity. Derivatives of 4-chlorophenylpiperidine are known components of various pharmacologically active agents, including some with opioid analgesic properties.[3]
To elucidate the precise impact of this isomerism, a systematic biological evaluation is necessary. The following sections will detail the experimental workflows for such a comparative study.
Experimental Design for Comparative Analysis
A robust comparison of the chlorophenylpiperidine isomers requires a multi-faceted approach, including an assessment of their binding affinity at various receptors and their functional consequences. Key targets for initial screening would include dopamine, serotonin, and opioid receptors, given the known activities of the broader phenylpiperidine class of compounds.[3]
Diagram of the Experimental Workflow
Caption: Experimental workflow for the comparative analysis of chlorophenylpiperidine isomers.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison, the experimental data should be organized into tables. Below are templates for presenting binding affinity and functional assay data.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Chlorophenylpiperidine Isomers
| Compound | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | Mu-Opioid Receptor |
| 2-Chlorophenylpiperidine | Experimental Value | Experimental Value | Experimental Value |
| 3-Chlorophenylpiperidine | Experimental Value | Experimental Value | Experimental Value |
| 4-Chlorophenylpiperidine | Experimental Value | Experimental Value | Experimental Value |
| Reference Compound | Known Value | Known Value | Known Value |
Table 2: Comparative Functional Activity (IC50/EC50, nM) of Chlorophenylpiperidine Isomers
| Compound | Dopamine D2 (cAMP Inhibition) | Serotonin 5-HT2A (IP1 Accumulation) | Mu-Opioid (cAMP Inhibition) |
| 2-Chlorophenylpiperidine | Experimental Value | Experimental Value | Experimental Value |
| 3-Chlorophenylpiperidine | Experimental Value | Experimental Value | Experimental Value |
| 4-Chlorophenylpiperidine | Experimental Value | Experimental Value | Experimental Value |
| Reference Compound | Known Value | Known Value | Known Value |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to determine the biological activity of the chlorophenylpiperidine isomers.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to determine the binding affinity (Ki) of the chlorophenylpiperidine isomers for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
[3H]-Spiperone (radioligand).
-
Chlorophenylpiperidine isomers (test compounds).
-
Haloperidol (reference compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the chlorophenylpiperidine isomers and the reference compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and the test or reference compound at various concentrations.
-
Add [3H]-Spiperone at a concentration close to its Kd value.
-
To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., haloperidol) to a set of wells.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram of the Radioligand Binding Assay Workflow
Caption: Simplified signaling pathway for a Gαi-coupled receptor like the dopamine D2 receptor, showing the antagonistic effect of a chlorophenylpiperidine isomer.
Conclusion and Future Directions
References
- PubChem. 4-(4-Chlorophenyl)piperidine. National Center for Biotechnology Information. [Link] [4]2. Le S, R. N., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-277. [Link] [1]3. Ben-Haddou, T., et al. (2008). Opioid Pharmacology. Pain Physician, 11(S2), S133-S153. [Link] [5]4. Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link] [6]5. Wikipedia. Phenylpiperidine. [Link] [3]6. Roth, B. L., et al. (1994). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Synapse, 17(2), 111-114. [Link] [2]7. Egan, C. T., et al. (1998). Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin. Journal of Biological Chemistry, 273(15), 9046-9053. [Link] [7]8. Ho, G. D., et al. (2006). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 16(16), 4240-4244. [Link] [8]9. Manallack, D. T., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. [Link] [9][10]10. Kim, K. M., et al. (2020). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Biomolecules & Therapeutics, 28(5), 395-406. [Link] [11]11. Shang, Y., et al. (2021). How μ-Opioid Receptor Recognizes Fentanyl. International Journal of Molecular Sciences, 22(16), 8793. [Link] [12]12. Husbands, S. M., et al. (2007). Opioid receptor binding affinities and selectivities at MOP, DOP and KOP receptors. Bioorganic & Medicinal Chemistry, 15(21), 6974-6980. [Link] [13]13. Chambers, J. J., et al. (2003). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Journal of Medicinal Chemistry, 46(24), 5127-5134. [Link] [14]14. Chien, E. Y., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link] [15]15. Mosier, P. D., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 60(1), 119-123. [Link] [16]16. Lako, I. M., et al. (2013). Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis. Acta Psychiatrica Scandinavica, 127(3), 182-191. [Link] [17]17. PubChem. (R)-2-(4-Chlorophenyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link] [18]18. Masri, B., et al. (2008). Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. Proceedings of the National Academy of Sciences, 105(36), 13656-13661. [Link] [19]19. Neve, K. A., & Strange, P. G. (2006). Dopamine Receptors. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-13). Elsevier. [Link] [20]20. Meck, W. H. (1986). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology Biochemistry and Behavior, 25(6), 1185-1189. [Link] [21]21. Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133. [Link]
Sources
- 1. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]
A Senior Scientist's Guide to the Quantification of 4-(3-Chlorophenyl)piperidine Hydrochloride: A Comparative Validation of Analytical Methodologies
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is not merely a procedural step but the bedrock of quality, safety, and efficacy. 4-(3-Chlorophenyl)piperidine hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its purity and concentration must be unequivocally established. This guide provides an in-depth, experience-driven comparison of analytical methods for its quantification, grounded in the principles of scientific integrity and regulatory compliance.
Our focus will be a deep dive into a robust, validated High-Performance Liquid Chromatography (HPLC) method, which stands as the workhorse of most quality control (QC) laboratories. We will then critically compare this established method against a high-throughput alternative, Ultra-Performance Liquid Chromatography (UPLC), and discuss the strategic use of an orthogonal technique, Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices.
The Analyte: this compound
Understanding the analyte is the first step in developing a robust analytical method.
Figure 1: Chemical Structure of this compound.
Key structural features influencing the analytical strategy include the chlorophenyl group, which acts as a chromophore for UV detection, and the basic piperidine nitrogen, which will be protonated in its hydrochloride salt form. The protonated state makes the molecule highly polar and soluble in aqueous or polar organic solvents, dictating the choice of a reversed-phase chromatographic system.
Pillar 1: The Gold Standard - A Validated Reversed-Phase HPLC-UV Method
For routine quality control, a well-validated HPLC method is indispensable due to its robustness, reliability, and the widespread availability of instrumentation.[1] The goal is to develop a method that is not only accurate and precise but can also be seamlessly transferred between laboratories.
The "Why": Causality Behind Method Parameters
The development of this method is not arbitrary; each parameter is selected to ensure optimal performance based on the analyte's chemistry and the principles of chromatography.
-
Column Chemistry (C18, 5 µm): A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography. Its nonpolar stationary phase effectively retains moderately polar analytes like our target from a polar mobile phase. A 5 µm particle size offers a good balance between efficiency and backpressure, making it suitable for standard HPLC systems operating under 6,000 psi.[2]
-
Mobile Phase Composition (Acetonitrile and Buffered Water):
-
Aqueous Phase: A buffer, such as 20 mM potassium phosphate adjusted to a low pH (e.g., 2.5-3.0) with phosphoric acid, is critical. This acidic environment ensures the piperidine nitrogen remains consistently protonated, preventing peak tailing that can occur from mixed-mode interactions with residual silanols on the silica backbone of the column.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff, which is advantageous for detection at lower wavelengths. The ratio of acetonitrile to the aqueous buffer is optimized to achieve a suitable retention time (typically 3-10 minutes) and resolution from any potential impurities.
-
-
UV Detection Wavelength (220 nm): A UV-Vis spectrophotometric scan of this compound in the mobile phase would reveal maximum absorbance (λ-max) around 220 nm, attributable to the chlorophenyl chromophore. Selecting this wavelength ensures maximum sensitivity for the analyte.[3]
-
Column Temperature (30 °C): Maintaining a constant, slightly elevated column temperature (e.g., 30 °C) ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Experimental Protocol: HPLC-UV Quantification
1. Materials and Reagents:
-
This compound reference standard (purity ≥99.5%)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (ACS grade)
-
Phosphoric acid (85%, ACS grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount in HPLC-grade water. Adjust the pH to 2.8 with phosphoric acid. The final mobile phase is a filtered and degassed mixture of this buffer and acetonitrile (e.g., 60:40 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Solution (e.g., 100 µg/mL): Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Phosphate (pH 2.8) : Acetonitrile (60:40) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 220 nm |
| Run Time | ~15 minutes |
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥0.999.
-
Quantify the analyte in the sample solution using the regression equation.
Method Validation: A Self-Validating System
The trustworthiness of any analytical method hinges on its validation. This process demonstrates that the method is suitable for its intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]
Figure 2: Workflow for HPLC Method Validation according to ICH Q2(R1).
Summary of Validation Results for the HPLC-UV Method:
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time. | Peak is pure; no co-elution with placebo or known impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 20 - 200 µg/mL (80-120% of test conc.) | Method is accurate, precise, and linear over the specified range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.1% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1; acceptable precision/accuracy | ~1.5 µg/mL |
| Robustness | %RSD ≤ 2.0% for minor changes | Method is robust to small changes in pH, flow rate, and mobile phase composition. |
Pillar 2: The High-Throughput Alternative - UPLC-UV
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC technology, built on the principle of using sub-2 µm particle columns.[8] This fundamental change has profound implications for laboratory efficiency.
Comparative Analysis: HPLC vs. UPLC
The primary driver for adopting UPLC is the need for speed without sacrificing quality.[9]
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Advantage |
| Particle Size | 3 - 5 µm | < 2 µm (typically 1.7 µm) | UPLC |
| Operating Pressure | 500 - 6,000 psi | Up to 15,000 psi | UPLC (enables small particles) |
| Analysis Speed | Slower (Typical run: 15-20 min)[1] | Faster (Typical run: 3-10 min)[1] | UPLC (Higher throughput) |
| Resolution | Good | Excellent (Sharper, narrower peaks) | UPLC (Better separation) |
| Sensitivity | Good | Higher (Taller peaks, better S/N)[9][10] | UPLC (Lower detection limits) |
| Solvent Consumption | Higher | Significantly Lower (by up to 80%)[8] | UPLC (Greener, lower cost) |
| Instrument Cost | Lower | Higher | HPLC |
| Method Robustness | High (well-established, tolerant)[9] | Moderate (more sensitive to blockage) | HPLC |
Experimental Protocol: UPLC-UV Quantification
The UPLC method is a direct translation of the HPLC method, adapted for the high-pressure system.
1. Instrumentation:
-
UPLC system with binary solvent manager, sample manager, and UV detector.
-
UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | UPLC C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase | 20 mM Potassium Phosphate (pH 2.8) : Acetonitrile (60:40) |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 2 µL |
| Detection | UV at 220 nm |
| Run Time | ~3 minutes |
The Verdict: From a purely technical standpoint, UPLC is superior in speed, sensitivity, and resource consumption.[2] However, HPLC remains the industry's workhorse due to its robustness, lower cost, and vast library of established methods. The choice depends on the laboratory's specific needs: for high-volume QC or rapid process monitoring, UPLC is the clear winner; for standard release testing where throughput is less critical, a validated HPLC method is perfectly adequate and more cost-effective.
Pillar 3: The Orthogonal Approach - Gas Chromatography (GC)
An orthogonal method is one that uses a fundamentally different separation mechanism. It is invaluable for confirming purity and identifying impurities that might co-elute with the main peak in an HPLC method. For our analyte, Gas Chromatography is a viable, albeit more complex, orthogonal technique.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds (like salts).[8] | Requires volatile and thermally stable compounds. |
| Sample Preparation | Simple "dilute and shoot". | Requires conversion of the salt to the volatile free base via basification and liquid-liquid extraction. Derivatization may be needed.[11] |
| Detection | UV (Quantitative, good sensitivity) | Mass Spectrometry (MS) (Highly specific, structural info, quantitative) |
| Primary Use Case | Routine quantification (Assay, Purity). | Impurity identification, confirmation of identity, orthogonal purity check. |
Conceptual Workflow: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in water. Basify with NaOH to pH >10 to form the 4-(3-chlorophenyl)piperidine free base. Extract the free base into an organic solvent like methyl tert-butyl ether (MTBE). Dry the organic layer and concentrate.
-
GC-MS Conditions:
-
Column: A low-polarity column like a DB-5ms or equivalent.
-
Injection: Split/splitless injector at ~250 °C.
-
Oven Program: A temperature gradient (e.g., start at 100 °C, ramp to 280 °C) to elute the analyte.
-
Detector: Mass Spectrometer in Electron Ionization (EI) mode, scanning a mass range of m/z 50-350.
-
-
Analysis: The resulting mass spectrum provides a molecular fingerprint, confirming the identity and allowing for the identification of unknown impurities based on their fragmentation patterns.
The Verdict: GC-MS is not a replacement for HPLC for routine quantification of this analyte due to the extensive sample preparation required. However, its power as an orthogonal method for investigational purposes—such as identifying a stubborn impurity seen in the HPLC chromatogram—is unmatched.[12]
Final Recommendations
As a Senior Application Scientist, my recommendation is always guided by the principle of "fitness for purpose."
-
For Routine QC and Release Testing: The validated HPLC-UV method is the most appropriate choice. It is robust, cost-effective, and provides reliable, accurate data that meets regulatory expectations. Its simplicity ensures easy method transfer and consistent performance.
-
For High-Throughput Environments: In settings such as process development, cleaning validation, or large-scale manufacturing support where sample volume and speed are critical, transitioning to a UPLC-UV method is highly advantageous. The initial investment in instrumentation is offset by significant long-term savings in time, solvent costs, and waste disposal.
-
For Impurity Profiling and Investigations: When the identity of an unknown peak is required or when a comprehensive purity profile is needed for regulatory filings, a GC-MS method should be developed as an orthogonal tool. It provides an independent confirmation of purity and is the gold standard for structural elucidation of volatile impurities.
By leveraging the strengths of each of these techniques, a comprehensive and robust analytical control strategy can be implemented, ensuring the quality and safety of the final pharmaceutical product.
References
- Alispharm. UPLC vs HPLC: what is the difference?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBaCXviMpozZuCvkntQM9QBeuChUigWhWnE06RfvkcAW2ATzRsNH4kKLmiC0BGtuOha63xFBez7GY7Wrc6lI6MzbLgnKu7X5KK30wu4lPIo5oQjJttUEAP-BstWZkUf6tytrvqegZDJ4mIU-LgI8JKVUw-JG1wICc8rQbdT_nyBVA=]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMcHJXKp-AqmOftv5Zot59pz2ET1gwGgTnkHWuI7_CJwGHX1cYR8cFLOG37CTDwMURzcjU-GNYU7gZ38tfpe094T5Dtt7C8oBVUDXYo2DQictjyvfG0WuwOTbTAz8BWd_F13Wi1otpBTZvBTK4zfqlTiBSqiKaQW-Nsj9B7xSQ8ZZoJViKnTm25F18BHF8tLQFYDNLX5U6AiJo7Nxf0qf-lNvuHnCKyiKrq0orjeybXSa-Fw==]
- Rajput, A. et al. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtKApUV1DNskfGZD4Pp47Vg8ms-7OL4h5Vg-gAxRzwQnF1xr76-aHMGqpHCNDxdQN-Z0I89bp9eXlJ07_T2bwBmY-eDaZLJJTFv087hKppk6p2N6S4NKglWBAwiTbpDd1mMhzpYKgokFqfpmRqILUQ9BW6Qzw5prqhy8y1P8gFKyVc4S23kWFGe9RH7NIv-PmObiZFarnWN9EpVMP612CcZ87KZH2mL91k3d5aEKk=]
- WebofPharma. HPLC vs. UPLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRVij_08YoCN4xCfUcYIMjJTKFPeOxX_yupI8oTZ1YAW4_9EWcVCPsit4G37GsDqhQPVNc9SydhwR6tL_n6sIntT_N2XPiK4_5V6xCN4uoOQ1Gm36Vk5BnMzCS8rny1MjZW_YMPv_SA_4zwrqgCyk=]
- Pharmaguideline. Differences between HPLC and UPLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETc7lxbn62EhnJ48br4TLPjVJGqREaqwyrDPM7AWvAQjDCfrjiv-QJ3lS4IVFRTieQz3sVlS_G4PHlY7bhY_qjd5DtzmbFvrlXHGeWNcUPClu7Ii2R2YZpz5HVJ-fe6GNsUe6BrxOdWQ_p86cGBppPl8cErmtAQSnOtb4QJwxGttgUBtuENCYC]
- PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBODuUp4D9OjXTx5C6td0118vdk2oxOd2SJSL_V5uPehWXCuKSitpa5m09x8YFGgjoqBPSyoNYPnmE_ka7BxlW7gtJf5J7IOpHAibNq2Kbn_e9I87x89qS26lOrR63Bykue-HcYg==]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
- ICH. Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [URL: https://starodub.
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- BenchChem. Application Notes and Protocols for the Quantification of Piperidin-2-ylmethylacetate. [URL: https://www.benchchem.
- Fang, J., Baker, G. B., & Coutts, R. T. Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection. Journal of Chromatography B: Biomedical Applications. [URL: https://pubmed.ncbi.nlm.nih.gov/8844421/]
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [URL: https://www.unodc.org/documents/scientific/Piperazines_ENG.pdf]
- Lee, Y. J. et al. Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 2. HPLC vs. UPLC [webofpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. database.ich.org [database.ich.org]
- 8. rjptonline.org [rjptonline.org]
- 9. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 4-(3-Chlorophenyl)piperidine Hydrochloride in Preclinical Assays
Introduction
The 4-phenylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined vectors allow for potent and selective interactions with a wide range of biological targets, from central nervous system (CNS) receptors to enzymes.[2][3] 4-(3-Chlorophenyl)piperidine hydrochloride (4-3-CPP-HCl) is a readily available synthetic building block, frequently utilized in the exploration of new chemical entities.[4][5][6]
However, the very versatility of the piperidine core presents a significant challenge: the potential for unintended cross-reactivity in biological assays.[2][7] An uncharacterized interaction with an off-target protein can lead to misleading structure-activity relationship (SAR) data, wasted resources, and, in the worst case, safety liabilities that derail a development program. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for objectively evaluating the cross-reactivity of this compound and its analogues. We will delve into the causality behind experimental choices, provide validated protocols for key assays, and present a logical workflow for identifying and confirming off-target activities, ensuring the scientific integrity of your findings.
Chapter 1: The Principle of Assay Cross-Reactivity
Cross-reactivity occurs when a compound binds to a biological target other than its intended one. In screening assays, this can manifest as a "false positive," suggesting activity where none was expected. This phenomenon is often driven by structural or pharmacophoric similarities between the test compound and the endogenous ligand of the off-target protein, or by similarities between the off-target protein's binding site and that of the primary target. For piperidine-containing compounds, the basic nitrogen and the substituted phenyl ring are common pharmacophoric elements that can mediate these interactions.[7]
Understanding and identifying cross-reactivity is a cornerstone of drug discovery, as mandated by regulatory bodies that require thorough validation of an analytical method's specificity.[8][9]
Caption: Conceptual diagram of on-target vs. off-target activity.
Chapter 2: The Promiscuous Nature of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine core is found in drugs targeting a remarkably diverse set of protein classes. This inherent promiscuity underscores the necessity of broad cross-reactivity profiling for any new analogue. A derivative designed for one target may retain affinity for others, complicating data interpretation.
| Compound Class/Example | Primary Target Class | Therapeutic Area | Key Structural Features | Reference(s) |
| Loperamide | Opioid Receptors (peripheral) | Antidiarrheal | 4-phenyl, 4-hydroxy, N-butyramide | [10] |
| Haloperidol Analogues | Dopamine & Sigma Receptors | Antipsychotic | 4-phenyl, 4-hydroxy, N-butyrophenone | [7] |
| Kozikowski Analogues | Dopamine Transporter (DAT) | Cocaine Addiction Therapy | 1-methyl, 3-propyl, 4-phenyl | [11] |
| AZD5363 (Capivasertib) | Akt Kinases | Oncology | Complex N-pyrrolopyrimidine | [12] |
| Various Piperidines | Monoamine Oxidase (MAO) | Antidepressant/Neuroprotective | N-substitution, Phenyl substitution | [13] |
This table illustrates that minor modifications to the N-1, C-3, and C-4 positions of the piperidine ring, as well as the phenyl ring itself, can drastically shift target engagement. Therefore, a screening strategy for a new compound like 4-3-CPP-HCl must not be limited to its intended target class but should encompass a broad panel of potential off-targets.
Chapter 3: A Tiered Strategy for Cross-Reactivity Profiling
A systematic, tiered approach is the most efficient method for identifying potential cross-reactivity. The workflow begins with broad, high-throughput screening and progresses to more specific, physiologically relevant assays for confirmation.
Caption: A tiered workflow for systematic cross-reactivity testing.
Tier 1 & 2: Broad Screening and Hit Confirmation
The initial step involves screening the compound against a broad panel of targets known to be implicated in adverse drug reactions. A typical "safety panel" includes a wide range of GPCRs, ion channels, transporters, and enzymes.[14][15]
Hypothetical Screening Data for this compound (10 µM)
| Target | Assay Type | % Inhibition / Activity | Initial Assessment |
| Dopamine Transporter (DAT) | Radioligand Binding | 85% | Hit |
| Sigma-1 Receptor (S1R) | Radioligand Binding | 62% | Hit |
| hERG Potassium Channel | Radioligand Binding | 45% | Potential Hit |
| M1 Muscarinic Receptor | Radioligand Binding | 15% | No Hit |
| 5-HT2A Receptor | Radioligand Binding | 8% | No Hit |
| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | 55% | Hit |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 3% | No Hit |
Any target showing significant activity (typically >50% inhibition at 1 or 10 µM) is considered a "hit" and must be followed up with a full dose-response curve to determine potency (IC50 or Ki).[16]
Tier 3: Orthogonal and Functional Assays
A confirmed hit from a biochemical assay (like radioligand binding) must be validated in an orthogonal assay, preferably one that is cell-based and measures functional activity.[17] This is a critical step for trustworthiness; it ensures the observed activity is not an artifact of the initial assay format.
-
For a GPCR hit (e.g., S1R): Move from a binding assay to a functional assay measuring second messenger modulation (e.g., IP1 accumulation).[17]
-
For a transporter hit (e.g., DAT): Move from a binding assay to a functional uptake assay using a fluorescent or radiolabeled substrate.
-
For an ion channel hit (e.g., hERG): A binding result must be confirmed using electrophysiology, the gold standard for measuring ion channel function, to assess the actual impact on channel current.[18][19]
Tier 4: Immunoassay Interference
Immunoassays, commonly used in toxicology and drug screening, are notoriously susceptible to cross-reactivity from compounds with similar structural motifs.[20][21] A recent study demonstrated that m-chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, can cause false-positive results in amphetamine immunoassays.[22] Given the structural similarity, it is plausible that 4-3-CPP-HCl could interfere with assays for drugs like phencyclidine (PCP) or tricyclic antidepressants (TCAs). This must be tested empirically.
Chapter 4: Gold-Standard Experimental Protocols
The validity of any comparison guide rests on the quality of its underlying methodologies. The following protocols are provided with detailed steps and rationale, reflecting best practices in the field. Adherence to established guidelines from pharmacopoeias and regulatory bodies is essential for generating reliable data.[23][24][25]
Protocol 4.1: GPCR Competition Radioligand Binding Assay (e.g., for Sigma-1 Receptor)
This protocol determines the affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to the receptor.[26]
-
Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4. Rationale: This buffer maintains a stable pH optimal for receptor binding and integrity.
-
Membrane Preparation: Use commercially available cell membranes expressing the human Sigma-1 receptor or prepare them in-house from transfected cells. Dilute to a final concentration of 10-20 µg protein per well in ice-cold Assay Buffer.
-
Radioligand: Prepare a 2X working solution of [³H]-pentazocine (a known S1R ligand) at 2x Kd concentration in Assay Buffer. Rationale: Using the radioligand at its Kd concentration provides an optimal window for detecting competitive binding.
-
Test Compound (4-3-CPP-HCl): Prepare a serial dilution series (e.g., 11 points, 1:3 dilution) in Assay Buffer containing a consistent, low percentage of DMSO (e.g., 0.1%). Rationale: Consistent DMSO concentration is crucial as it can affect compound solubility and enzyme activity.[27]
-
-
Assay Procedure (96-well format):
-
To each well, add 50 µL of Assay Buffer for total binding or 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM Haloperidol) for non-specific binding (NSB).
-
Add 50 µL of the test compound serial dilutions to the appropriate wells.
-
Add 50 µL of the diluted cell membranes to all wells.
-
Initiate the binding reaction by adding 50 µL of the 2X [³H]-pentazocine solution to all wells (Final volume = 200 µL).
-
Seal the plate and incubate for 60 minutes at 25°C with gentle agitation. Rationale: Incubation time and temperature are optimized to ensure the binding reaction reaches equilibrium.[26]
-
-
Harvesting and Detection:
-
Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester, washing 3-5 times with ice-cold Assay Buffer to separate bound from free radioligand.
-
Dry the filter mat, place it in a scintillation bag with scintillant, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Protocol 4.2: Automated Electrophysiology for hERG Channel Profiling
This protocol assesses the direct effect of a compound on the function of the hERG potassium channel, a critical assay for cardiac safety assessment.[18]
-
Cell Preparation:
-
Use a validated cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells).
-
Culture cells according to standard protocols. On the day of the experiment, detach cells to create a single-cell suspension in an appropriate external recording solution.
-
-
Automated Patch-Clamp Procedure (e.g., using QPatch or Patchliner):
-
System Priming: Prime the system with external and internal recording solutions.
-
Cell Trapping: Introduce the cell suspension into the system, where individual cells are captured over micro-apertures, forming high-resistance (giga-ohm) seals.
-
Whole-Cell Configuration: Apply suction to rupture the cell membrane under the aperture, achieving whole-cell voltage-clamp configuration.
-
Baseline Recording: Apply a validated voltage-clamp protocol designed to elicit and measure the characteristic hERG tail current. Record baseline currents for a stable period (2-3 minutes). Rationale: A stable baseline is essential to ensure observed changes are due to the compound, not rundown of the current.
-
Compound Application: Perfuse the test compound (4-3-CPP-HCl) at multiple concentrations (e.g., 0.1, 1, 10, 30 µM) onto the cells for a defined period (e.g., 3-5 minutes per concentration).
-
Washout: Perfuse with the external solution alone to determine the reversibility of any observed effect.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each voltage step for each concentration.
-
Normalize the current inhibition to the baseline and vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to determine the IC50 value.
-
Protocol 4.3: Enzyme Inhibition Assay (e.g., for Monoamine Oxidase-B)
This protocol measures a compound's ability to inhibit the activity of an enzyme by monitoring the formation of a product.[28][29]
-
Reagents and Setup:
-
Enzyme: Recombinant human MAO-B.
-
Substrate: A specific substrate for MAO-B that generates a detectable signal (e.g., a luciferin-based derivative for a luminescence readout).
-
Detection Reagents: As required by the substrate (e.g., luciferase detection reagent).
-
Assay Buffer: 100 mM HEPES, pH 7.5.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of test compound (4-3-CPP-HCl) dilutions to the assay plate.
-
Add 10 µL of MAO-B enzyme solution to all wells and incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is important for detecting time-dependent or irreversible inhibitors.
-
Initiate the reaction by adding 10 µL of the MAO-B substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and generate the signal by adding 25 µL of the detection reagent.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to high (no enzyme) and low (vehicle) controls.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, noncompetitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor.[27][30]
-
Conclusion
The 4-phenylpiperidine scaffold is a powerful tool in drug discovery, but its utility is predicated on a thorough understanding of a molecule's complete biological profile. For a compound like this compound, assuming target specificity without empirical validation is a significant risk. By employing a systematic, multi-tiered screening strategy that combines broad paneling with orthogonal, functional follow-up assays, researchers can confidently delineate on-target from off-target effects. This rigorous, evidence-based approach, grounded in the principles of assay validation and scientific integrity, is essential for making informed decisions, building robust SAR, and ultimately developing safer, more effective medicines.
References
- Assay Guidance Manual (2012). Ion Channel Screening.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
- Stove, C. P., et al. (2019). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. [Link]
- Ofni Systems (n.d.).
- ProPharma Group (2024).
- Reaction Biology (n.d.). Ion Channel Assays. [Link]
- Arbour Valley Development (n.d.).
- Xu, J., et al. (2005). High Throughput Assay Technologies for Ion Channel Drug Discovery. Assay and Drug Development Technologies. [Link]
- Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]
- U.S. Food and Drug Administration (FDA) (2023). Q2(R2)
- Molecular Devices (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]
- Creative BioMart (n.d.). Ion Channel Screening Assays. [Link]
- Profacgen (n.d.). Ion Channel Screening Service. [Link]
- de Souza, S. V. C., & Junqueira, R. G. (2015). FDA issues revised guidance for analytical method validation.
- Tipton, K. F., & Davey, G. P. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. [Link]
- Zhang, Y., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry. [Link]
- Assay Guidance Manual (2012). Mechanism of Action Assays for Enzymes.
- Chero, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
- World Health Organization (WHO) (2012). Annex 1 - Good pharmacopoeial practices. [Link]
- Sahu, K. K., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]
- Compounder's International Analytical Laboratory (CIAL) (n.d.). USP Guidelines. [Link]
- DailyMed (n.d.). Label: LOPERAMIDE HYDROCHLORIDE capsule. U.S.
- PubChem (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride.
- International Journal of Pharmaceutical Sciences Review and Research (2011). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
- ResearchGate (2021). Piperidine nucleus in the field of drug discovery. [Link]
- LibreTexts Biology (2021). 6.4: Enzyme Inhibition. [Link]
- Wikipedia (n.d.). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. [Link]
- MDPI (2022).
- National Institutes of Health (NIH) (2012). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. [Link]
- ResearchGate (2023). Research progress on piperidine-containing compounds as agrochemicals. [Link]
- PubChem (n.d.). 4-(3-Fluorophenyl)piperidine hydrochloride.
- Rackow, A. R., & Knezevic, C. E. (2024). Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening. Journal of Analytical Toxicology. [Link]
- National Institutes of Health (NIH) (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]
- National Institutes of Health (NIH) (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. [Link]
- National Institutes of Health (NIH) (2013). Cross-reactivity among iodinated contrast agents: should we be concerned?. [Link]
- MySkinRecipes (n.d.). 4-(3-Chlorophenyl)piperidine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. 3-(4-Chlorophenyl)piperidine | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 4-(3-Chlorophenyl)piperidine [myskinrecipes.com]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 8. propharmagroup.com [propharmagroup.com]
- 9. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 10. DailyMed - LOPERAMIDE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 11. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]
- 12. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
- 16. resources.biomol.com [resources.biomol.com]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 19. Ion Channel Screening Service - Profacgen [profacgen.com]
- 20. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 24. Legal Recognition – Standards Categories | USP [usp.org]
- 25. who.int [who.int]
- 26. multispaninc.com [multispaninc.com]
- 27. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. bio.libretexts.org [bio.libretexts.org]
A Comparative Guide to the Structure-Activity Relationship of 4-(3-Chlorophenyl)piperidine Hydrochloride and its Analogs as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of central nervous system (CNS) active agents. Within this class, 4-(3-Chlorophenyl)piperidine hydrochloride has emerged as a particularly significant starting point for compounds targeting monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] The strategic placement of the chloro substituent on the phenyl ring, coupled with the inherent conformational properties of the piperidine core, provides a foundation for potent and selective ligands.
This guide offers an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of 4-(3-chlorophenyl)piperidine derivatives with these critical neurotransmitter transporters. By comparing analogs and providing key experimental data, we aim to elucidate the structural motifs essential for modulating potency and selectivity, thereby offering a valuable resource for the rational design of novel CNS therapeutics.
The Core Scaffold: 4-(3-Chlorophenyl)piperidine
The fundamental structure of 4-(3-Chlorophenyl)piperidine consists of a piperidine ring directly attached to a 3-chlorophenyl group at the 4-position. The hydrochloride salt form enhances solubility and stability for experimental use.[3] This scaffold's primary pharmacological interest lies in its ability to inhibit the reuptake of monoamine neurotransmitters, particularly dopamine.[4] Dysregulation of dopaminergic signaling is implicated in numerous neurological and psychiatric conditions, making DAT a key therapeutic target.[4][5]
The initial search for potent DAT ligands often involves screening compounds for their ability to displace radiolabeled ligands known to bind to the transporter. This is typically followed by functional assays that measure the inhibition of dopamine uptake into cells or synaptosomes.[6][7]
Dissecting the Structure-Activity Relationship
The pharmacological profile of 4-(3-Chlorophenyl)piperidine analogs can be systematically modulated by chemical modifications at three key positions: the piperidine nitrogen, the phenyl ring, and the piperidine ring itself.
Modifications to the piperidine nitrogen have a profound impact on both the potency and selectivity of these compounds for monoamine transporters.
-
Unsubstituted Nitrogen: The secondary amine of the parent compound, 4-(3-chlorophenyl)piperidine, serves as a baseline for activity. However, N-alkylation or N-benzylation is a common strategy to enhance affinity.
-
N-Alkylation and N-Arylation: The addition of various substituents to the nitrogen atom can significantly increase DAT affinity. For instance, the introduction of a phenethyl group to a related 1-(3-chlorophenyl)-piperazine scaffold was found to preferentially increase affinity for the dopamine transporter.[8]
-
Impact on Selectivity: While increasing DAT affinity, certain N-substitutions can also modulate activity at SERT and NET. For example, in a series of related piperidine-based analogs of cocaine, the removal of a methyl group from the nitrogen atom led to an enhancement in 5-HTT (SERT) activity.[9][10] This highlights a critical decision point in drug design: optimizing for a selective DAT inhibitor versus a dual or triple reuptake inhibitor.[11]
The nature and position of substituents on the 4-phenyl ring are crucial determinants of binding affinity.
-
The 3-Chloro Substituent: The meta-chloro group is a common feature in many potent DAT inhibitors. Its electron-withdrawing nature and steric profile are thought to contribute favorably to the binding interaction within the transporter protein.
-
Alternative Halogenation: In related 4-benzylpiperidine series, compounds with strong electron-withdrawing substituents, such as fluorine and nitro groups, were among the most potent and selective at the DAT.[12]
-
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems, such as a thiophene ring, has been shown to be well-tolerated and can even produce some of the most potent compounds in a given series.[13]
While the 4-phenylpiperidine core is often maintained, substitutions at other positions on the piperidine ring can fine-tune the pharmacological profile.
-
3,4-Disubstituted Piperidines: A series of 3,4-disubstituted piperidines, considered truncated analogs of the potent WIN series of DAT inhibitors, have been synthesized and evaluated.[10][14] These studies revealed that stereochemistry plays a significant role in determining selectivity between DAT, SERT, and NET.[9][10] For example, (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate was identified as a particularly potent ligand at both DAT and SERT.[10][14]
Caption: Core Structure-Activity Relationship Principles.
Comparative Analysis with Alternative Scaffolds
To contextualize the SAR of 4-(3-chlorophenyl)piperidine derivatives, it is instructive to compare them with other well-known classes of DAT inhibitors.
| Compound/Class | Core Scaffold | Key Features | DAT Affinity (Ki, nM) | SERT/DAT Selectivity | Reference |
| GBR 12909 | Piperazine | Flexible diarylmethoxyethyl sidechain | 1 | ~6 | [4][13] |
| (-)-WIN 35,428 | Tropane | Rigid bicyclic structure, cocaine analog | ~10-20 | Varies with analog | [10][14] |
| 4-Arylpiperidine Analogs | Piperidine | N-benzyl with electron-withdrawing groups | 15-20 | >100 | [12] |
| 3,4-Disubstituted Piperidines | Piperidine | Naphthyl and carboxylate substitutions | 21 | ~0.36 | [10][14] |
This comparison illustrates that while piperazine-based compounds like GBR 12909 exhibit high potency, certain N-substituted 4-arylpiperidines can achieve superior selectivity for the dopamine transporter over the serotonin transporter.[12] The rigid tropane scaffold of cocaine and its analogs also yields potent inhibitors, but often with a different selectivity profile.[10][14]
Experimental Protocols: A Guide to In Vitro Characterization
The accurate determination of a compound's affinity and functional potency at monoamine transporters is fundamental to any SAR study. Below is a representative protocol for a competitive radioligand binding assay to determine a compound's inhibitory constant (Ki) at the dopamine transporter.
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine transporter (hDAT) expressed in a stable cell line.
Principle: This assay measures the ability of a test compound to compete with a known high-affinity radioligand for binding to hDAT. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value is then used to calculate the Ki using the Cheng-Prusoff equation.[15]
Materials:
-
HEK293 cells stably expressing hDAT
-
[³H]-WIN 35,428 (Radioligand)
-
GBR 12909 (for defining non-specific binding)
-
Test compounds (e.g., 4-(3-chlorophenyl)piperidine analogs)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Step-by-Step Methodology:
-
Cell Membrane Preparation:
-
Culture hDAT-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand ([³H]-WIN 35,428) at a concentration close to its Kd.
-
Add increasing concentrations of the test compound to designated wells.
-
For total binding, add only buffer, membranes, and radioligand.
-
For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) in addition to the membranes and radioligand.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
-
Harvesting and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Caption: Workflow for an In Vitro Radioligand Binding Assay.
Conclusion and Future Perspectives
The 4-(3-chlorophenyl)piperidine scaffold remains a highly valuable starting point for the development of monoamine transporter inhibitors. Structure-activity relationship studies have consistently demonstrated that potency and selectivity can be rationally tuned through systematic modifications. Key takeaways for researchers include:
-
N-Substitutions are Paramount: The choice of substituent on the piperidine nitrogen is a primary driver of both DAT affinity and selectivity over other transporters.
-
Electronic Properties of the Phenyl Ring Matter: Electron-withdrawing groups on the phenyl ring generally enhance DAT potency.
-
Stereochemistry Cannot Be Ignored: For more complex analogs, stereoisomers can exhibit vastly different pharmacological profiles.
Future research in this area will likely focus on developing ligands with even greater selectivity for DAT or, conversely, designing compounds with precisely tailored polypharmacology to address complex CNS disorders. The insights gained from the SAR studies detailed here provide a robust framework for these future drug discovery endeavors. By combining rational design with rigorous experimental validation, the therapeutic potential of the 4-(3-chlorophenyl)piperidine scaffold can be further unlocked.
References
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
- Carrol, F. I., et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 43(6), 1221–1225. [Link]
- Carroll, F. I., et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 43(6), 1221-1225. [Link]
- Carroll, F. I., et al. (2000). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors.
- Carroll, F. I., et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Semantic Scholar. [Link]
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]
- Paudel, R., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 25(6), 618–624. [Link]
- Unknown Author. (n.d.). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Zhang, M., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6757-6760. [Link]
- Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Molecular Structure, 1262, 133036. [Link]
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
- S-CE-123 Study Group. (2023).
- Vaughan, R. A., et al. (2005). Affinity labeling the dopamine transporter ligand binding site. LSU Scholarly Repository. [Link]
- Jahid, S., et al. (2021).
- Ivanova, Y., & Gevorgyan, V. (2021).
- Chen, Z., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35-43. [Link]
- PubChem. (n.d.). 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride. PubChem. [Link]
- Balasubramanian, S., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5133. [Link]
- Chen, Z., et al. (1996). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 39(16), 3129-3136. [Link]
- Feldman, P. L., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 36(21), 3144-3153. [Link]
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
- PubChem. (n.d.). (R)-2-(4-Chlorophenyl)piperidine hydrochloride. PubChem. [Link]
- ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions.
- PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. PubChem. [Link]
- ResearchGate. (n.d.). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter.
- Contreras, J. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]
- van der Mey, M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439. [Link]
- Cacciari, B., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-277. [Link]
- ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. [PDF] Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 12. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of 4-(3-Chlorophenyl)piperidine Derivatives: A Guide for Researchers in Drug Discovery
The 4-(3-chlorophenyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of a diverse array of therapeutic agents. Its unique conformational properties and the specific electronic influence of the chlorine substituent on the phenyl ring make it a compelling starting point for developing potent and selective ligands for various biological targets. This guide provides a comparative analysis of key derivatives, offering insights into their structure-activity relationships (SAR), and presents detailed experimental protocols to support further research and development in this area.
The Significance of the 4-(3-Chlorophenyl)piperidine Core
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common motif in numerous natural products and synthetic drugs.[1][2] Its chair-like conformation allows for precise spatial orientation of substituents, which is critical for specific interactions with biological macromolecules. The introduction of a 3-chlorophenyl group at the 4-position of the piperidine ring imparts a combination of lipophilicity and electronic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The chlorine atom, being an electron-withdrawing group, can affect the pKa of the piperidine nitrogen and influence metabolic stability, while the overall lipophilicity can enhance membrane permeability and access to targets within the central nervous system (CNS).
Comparative Analysis of Derivative Performance
The therapeutic potential of 4-(3-chlorophenyl)piperidine derivatives has been explored across a range of biological targets, with notable activity observed in areas such as analgesia, neuropsychiatric disorders, and cancer. This section provides a comparative overview of derivatives with modifications on the piperidine nitrogen, highlighting the impact of these substitutions on their biological activity.
Analgesic and Opioid Receptor Activity
A significant body of research has focused on the development of 4-phenylpiperidine derivatives as analgesics, largely due to their structural similarity to opioids like meperidine. The substitution on the piperidine nitrogen is a key determinant of their activity and selectivity for opioid receptors.
A study on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives demonstrated that modifications at the nitrogen atom lead to compounds with significant analgesic properties.[3][4] While this study focused on the 4-chloro isomer, the principles of SAR can be extrapolated to the 3-chloro series. The data from in vivo analgesic tests, such as the tail-flick test, provide a functional measure of the compounds' efficacy.
| Derivative | Substitution on Piperidine Nitrogen | Analgesic Activity (% MPE) at 50 mg/kg | Reference |
| Compound A | -CH2CH2COPh | Significant | [3] |
| Compound B | -CH2CH2CO(p-F-Ph) | Significant | [3] |
| Compound C | -CH2CH2CO(p-MeO-Ph) | Significant | [3] |
Note: The table presents a qualitative summary of findings. Quantitative data from the cited study was not presented in a format suitable for direct numerical comparison in this table.
The structure-activity relationship in this class of compounds suggests that an N-phenacyl or related aromatic ketone moiety can confer potent analgesic effects. The mechanism is often linked to interaction with opioid receptors, and the nature of the substituent on the phenyl ring of the side chain can fine-tune this activity.
Dopamine Transporter (DAT) Inhibition
Derivatives of 4-phenylpiperidine have also been investigated as inhibitors of the dopamine transporter (DAT), a key target in the treatment of neuropsychiatric disorders such as depression and substance abuse. Atypical DAT inhibitors are of particular interest as they may offer a better side-effect profile compared to traditional stimulants.
A series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines, which includes analogs with a 4-chlorophenyl group on the piperidine, has been evaluated for DAT affinity. The data from radioligand binding assays provide a quantitative measure of their potency.
| Derivative | R Group on Piperidine Nitrogen | DAT Kᵢ (nM) | Reference |
| Analog 6c | -CH₂- (4-chlorophenyl) | 39.6 ± 9.27 |
This data indicates that the 4-(chlorophenyl)piperidine moiety can be incorporated into structures with high affinity for the dopamine transporter. The bioisosteric replacement of a piperazine ring with a piperidine was shown to improve metabolic stability, a crucial parameter in drug development.
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies on 4-(chlorophenyl)piperidine derivatives allow for the formulation of several key SAR principles:
-
N-Substitution is Critical: The nature of the substituent on the piperidine nitrogen is the primary determinant of the biological activity and target selectivity. Large, lipophilic, and aromatic groups often lead to potent interactions with CNS targets.
-
Stereochemistry Matters: For chiral derivatives, the stereochemistry at the 3 and 4 positions of the piperidine ring can have a profound impact on biological activity. This is a critical consideration for future drug design and synthesis.
-
Phenyl Ring Substitution: While this guide focuses on the 3-chloro substitution, the position and nature of the halogen on the phenyl ring can influence potency and selectivity. For instance, moving the chlorine from the 4-position to the 3- or 2-position can alter the molecule's interaction with the binding pocket of a receptor.
Caption: Key structural elements influencing the bioactivity of 4-(3-chlorophenyl)piperidine derivatives.
Experimental Protocols: A Foundation for Trustworthy Science
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following sections provide methodologies for key assays used in the evaluation of 4-(3-chlorophenyl)piperidine derivatives.
Synthesis of 4-(3-Chlorophenyl)piperidine Derivatives
A general method for the N-alkylation of 4-(3-chlorophenyl)piperidine is outlined below. This procedure can be adapted for the synthesis of a wide range of derivatives.
General Procedure for N-Alkylation:
-
Dissolution: Dissolve 4-(3-chlorophenyl)piperidine (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution.
-
Alkylating Agent: Add the desired alkylating agent (e.g., a substituted phenacyl bromide or benzyl bromide, 1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the synthesis of N-substituted 4-(3-chlorophenyl)piperidine derivatives.
In Vitro Biological Evaluation: Radioligand Binding Assay
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor or transporter. The following is a generalized protocol for a competitive binding assay.
Protocol for Dopamine Transporter (DAT) Binding Assay:
-
Membrane Preparation: Prepare cell membranes expressing the human dopamine transporter (hDAT) from a stable cell line (e.g., HEK293 cells).
-
Assay Buffer: Use an appropriate assay buffer, typically a Tris-HCl buffer containing salts and other additives to minimize non-specific binding.
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
In Vivo Pharmacological Evaluation: Tail-Flick Test for Analgesia
The tail-flick test is a common method for assessing the analgesic properties of compounds in rodents.
Protocol for the Tail-Flick Test in Rats:
-
Acclimatization: Acclimatize male Wistar rats to the testing environment and apparatus for several days before the experiment.
-
Baseline Latency: Measure the baseline tail-flick latency by focusing a beam of radiant heat on the ventral surface of the tail and recording the time it takes for the rat to flick its tail away. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Compound Administration: Administer the test compound (e.g., dissolved in a suitable vehicle) via a specific route (e.g., intraperitoneal or oral). A control group receives the vehicle only. A positive control group receives a known analgesic like morphine.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE of the treated groups to the control group to determine the analgesic effect.
Conclusion and Future Directions
The 4-(3-chlorophenyl)piperidine scaffold continues to be a rich source of novel therapeutic candidates. The comparative analysis presented here underscores the importance of systematic structural modifications, particularly at the piperidine nitrogen, in tailoring the pharmacological profile of these derivatives. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new analogs.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and testing a focused library of derivatives with systematic variations to build more comprehensive SAR models.
-
Exploration of novel targets: Investigating the activity of these compounds against a wider range of biological targets to uncover new therapeutic applications.
-
Pharmacokinetic and toxicological profiling: Conducting in-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on lead compounds to assess their drug-likeness and safety.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of drugs based on the versatile 4-(3-chlorophenyl)piperidine scaffold.
References
- BenchChem. (2025).
- BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. URL
- Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. URL
- Naseem, H., et al. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. URL
- Zhang, M., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. URL
- Kopcho, J. J., et al. (2019). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Bioorganic & Medicinal Chemistry Letters. URL
- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. URL
- Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine)
- Zimmerman, D. M., et al. (1978). N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as pure antagonists of opioid receptors. Journal of Medicinal Chemistry, 21(4), 398-402. URL
- Le Bourdonnec, B., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(7), 365-369. URL
- Traynor, J. R., et al. (2006). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 49(26), 7865-7872. URL
- Chenard, B. L., et al. (1999). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 42(24), 4984-4994. URL
- Kim, D., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(16), 4847-4850. URL
- Edmondson, S. D., et al. (2004). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 47(25), 6203-6216. URL
- Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. URL
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Stary, E., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2850-2865. URL
- Zych, A., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 647-651. URL
- Frolov, N. A., et al. (2023).
- MDPI. (2024).
- MDPI. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. URL
- Zhang, X., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533. URL
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Certifying "4-(3-Chlorophenyl)piperidine hydrochloride" Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and analytical research, the integrity of your results is fundamentally tethered to the quality of your reference standards. A well-characterized reference standard is not merely a reagent; it is the analytical benchmark against which the identity, purity, and strength of a drug substance are measured. This guide provides an in-depth comparison and a technical framework for the certification of 4-(3-Chlorophenyl)piperidine hydrochloride, a key heterocyclic building block in medicinal chemistry.
As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind the analytical choices, ensuring that every protocol is a self-validating system. This guide is structured to provide both the "how" and the "why," empowering you to critically evaluate and certify this crucial reference material.
The Anatomy of a High-Quality Reference Standard
Before comparing different sources of this compound, it is crucial to understand the pillars of reference standard certification. A comprehensive Certificate of Analysis (CoA) should be a transparent summary of rigorous, multi-faceted analytical testing. The core attributes of a certified reference standard are:
-
Identity : Unambiguous confirmation of the chemical structure.
-
Purity : Quantitation of the main component and profiling of all significant impurities (organic, inorganic, and residual solvents).
-
Assay (Potency) : The most critical quantitative value, representing the mass fraction of the pure substance. This is often determined by a mass balance approach or a direct method like quantitative NMR (qNMR).[1][2][3]
-
Homogeneity and Stability : Ensuring consistency throughout the batch and over its shelf life.
dot graph "Certification_Pillars" { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];
center [label="Certified Reference\nStandard", shape=circle, fillcolor="#4285F4", fontsize=14, pos="0,0!"];
identity [label="Identity", fillcolor="#34A853", pos="-2,1.5!"]; purity [label="Purity", fillcolor="#EA4335", pos="2,1.5!"]; assay [label="Assay (Potency)", fillcolor="#FBBC05", pos="-2,-1.5!"]; stability [label="Stability & Homogeneity", fillcolor="#5F6368", pos="2,-1.5!"];
center -- identity [label="Is it the right molecule?"]; center -- purity [label="What else is in there?"]; center -- assay [label="How much of the\nright molecule is there?"]; center -- stability [label="Is it consistent\nand for how long?"]; } digraph "Certification_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled,rounded", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Characterization" { label = "Full Characterization (Identity & Purity Profile)"; bgcolor="#F1F3F4"; style="filled"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_Quantitation" { label = "Assay Assignment"; bgcolor="#F1F3F4"; style="filled"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_Finalization" { label = "Final Certification"; bgcolor="#F1F3F4"; style="filled"; node [fillcolor="#FFFFFF"];
}
{NMR, MS, FTIR} -> HPLC; HPLC -> GC; GC -> TGA_KF; TGA_KF -> MassBalance [lhead="cluster_Quantitation"]; TGA_KF -> qNMR [style=dashed, constraint=false]; {MassBalance, qNMR} -> CoA [lhead="cluster_Finalization"]; CoA -> Stability; } caption: Comprehensive workflow for reference standard certification.
Comparative Analysis: A Tale of Two Suppliers
Let us consider a practical scenario where a laboratory must choose between two commercial suppliers of this compound reference standards, "Supplier Alpha" and "Supplier Beta." The decision should be based on a critical evaluation of their provided CoAs.
| Parameter | Supplier Alpha | Supplier Beta | Senior Scientist's Insights |
| Identity Confirmation | ¹H NMR, MS | ¹H NMR, MS, FTIR | Supplier Beta provides an additional orthogonal method (FTIR), offering a more robust confirmation of the molecule's vibrational fingerprint, which is crucial for identifying polymorphic forms. |
| Chromatographic Purity (HPLC) | 99.85% (by area) | 99.92% (by area) | A higher area percentage is preferable, but this value alone is insufficient. The method's specificity and the identification of impurities are more critical. |
| Major Impurity | 0.08% (Unidentified) | 0.05% (Process Impurity A, Identified) | Supplier Beta's CoA is superior. Identifying impurities demonstrates a deeper understanding of their synthesis and purification process. An unidentified peak is a significant analytical liability. |
| Water Content (Karl Fischer) | 0.20% | 0.05% | Lower water content is generally better as it reduces potential degradation and improves weighing accuracy. |
| Residual Solvents (GC-HS) | Acetone: 450 ppm | Acetone: 150 ppm | Both are below typical ICH limits, but Supplier Beta's lower level indicates a more efficient purification process. |
| Assay Assignment Method | HPLC 100% Method | Mass Balance & qNMR | This is a critical differentiator. The "100% method" assumes all components have the same response factor in the detector, a scientifically flawed assumption. Supplier Beta's use of the mass balance approach and confirmation with qNMR, a primary ratio method, provides a metrologically traceable and far more accurate assay value.[1][2][4][5] |
| Assigned Assay Value | 99.6% (as is) | 99.82% (as is, with uncertainty of ±0.15%) | Supplier Beta's value is not only higher but also more trustworthy due to the superior methodology. The inclusion of measurement uncertainty is a hallmark of a high-quality, metrologically sound standard. |
Experimental Protocols for In-House Verification
Trust but verify. Even when purchasing a high-quality standard, it is good practice to perform in-house verification. The following protocols are designed to be robust and self-validating, grounded in principles from the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH).[6][7][8][9]
Identity Confirmation by FTIR and ¹H NMR
-
Rationale : These orthogonal techniques confirm the molecule's functional groups (FTIR) and its unique proton environment (¹H NMR), providing unambiguous structural confirmation.
-
Protocol: FTIR (Attenuated Total Reflectance - ATR)
-
Obtain a background spectrum on the clean ATR crystal.
-
Place a small amount (1-2 mg) of the this compound standard onto the crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Compare the resulting spectrum to the reference spectrum provided by the supplier. Key peaks should match in position and relative intensity.
-
-
Protocol: ¹H NMR Spectroscopy
-
Accurately weigh ~5-10 mg of the standard and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a ≥400 MHz spectrometer.
-
Process the spectrum and compare chemical shifts, splitting patterns, and integrations to the expected structure and the supplier's data. The integration should be consistent with the number of protons in each environment.
-
Purity Assessment and Assay by HPLC
-
Rationale : A stability-indicating HPLC method is the workhorse for purity and assay determination. The method must be able to separate the main peak from all potential process impurities and degradation products. This protocol is based on typical reversed-phase conditions for similar amine hydrochlorides. Method validation should be performed according to ICH Q2(R1) guidelines.[8][10][11]
-
Protocol: HPLC-UV Method
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start at 10% B, linear gradient to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (Concentration ≈ 0.5 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
-
Calculations:
-
Chromatographic Purity (% Area): (Area of Main Peak / Sum of All Peak Areas) * 100.
-
Assay (% vs. Standard): (Sample Area / Standard Area) * (Standard Conc. / Sample Conc.) * Purity of Standard.[12]
-
-
dot digraph "Analytical_Relationship" { graph [fontname="Arial"]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];
subgraph "cluster_Techniques" { label="Analytical Techniques"; style=filled; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", shape=ellipse];
}
subgraph "cluster_Attributes" { label="Quality Attributes"; style=filled; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"];
}
NMR -> Identity [label="Confirms"]; MS -> Identity [label="Confirms"]; FTIR -> Identity [label="Confirms"]; HPLC -> OrgPurity [label="Quantifies"]; GC -> ResSolv [label="Quantifies"]; KF -> Water [label="Quantifies"]; TGA -> InorgPurity [label="Quantifies"];
{OrgPurity, ResSolv, Water, InorgPurity, NMR} -> Assay [label="Informs"]; } caption: Relationship between analytical tests and quality attributes.
Conclusion: Upholding Scientific Integrity
The certification of a reference standard like this compound is a foundational activity that underpins the reliability of subsequent research and development. A superficial comparison of purity values is insufficient. A thorough, scientifically-grounded evaluation of the entire data package presented in the Certificate of Analysis is paramount. By understanding the causality behind the analytical choices—preferring mass balance and qNMR for assay over less accurate methods, and demanding the identification of impurities—researchers can make informed decisions.[4][13] Implementing robust in-house verification protocols further solidifies the integrity of the standard, ensuring that the benchmark for your analytical work is, without question, fit for its intended purpose.
References
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
- Quantitative NMR as a Versatile Tool for the Reference Material Prepar
- USP <1225> Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines. ICH. [Link]
- Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
- Certified reference materials for quantitative NMR.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. gmp-compliance.org. [Link]
- Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- 3 Key Regulatory Guidelines for Method Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
- Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: applic
- Analytical-Procedures-and-Methods-Valid
- Analytical Procedures and Methods Validation For Drugs and Biologics - US FDA Final Guidance. Scribd. [Link]
- Industry Advisory Panels and other expert groups may be assembled to advise USP on various aspects of the Reference Standards Program. uspbpep.com. [Link]
- Analytical Techniques for Reference Standard Characterization.
- Reference-Standard Material Qualific
- How To Choose the Proper Analytical Reference Standards?. Symtera Analytics. [Link]
- Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. NIH. [Link]
- Any sample Purity by Reference Standard calcul
Sources
- 1. Reference Standards FAQs | USP [usp.org]
- 2. uspbpep.com [uspbpep.com]
- 3. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ethz.ch [ethz.ch]
- 6. uspbpep.com [uspbpep.com]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 13. Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison for the Analysis of 4-(3-Chlorophenyl)piperidine hydrochloride
Abstract
This guide presents a framework for conducting an inter-laboratory comparison for the quantitative analysis of 4-(3-Chlorophenyl)piperidine hydrochloride, a key piperidine derivative in pharmaceutical research and development. Recognizing the critical importance of analytical method reproducibility, we detail two robust, fit-for-purpose analytical methods: High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides comprehensive, step-by-step protocols for each method, an outline for a comparative study design, and illustrative data to highlight sources of inter-laboratory variability. The objective is to provide researchers, scientists, and drug development professionals with a practical guide to establishing analytical consistency, ensuring data integrity across multiple sites, and adhering to rigorous international standards.
Introduction: The Imperative for Analytical Consistency
This compound (Molecular Formula: C₁₁H₁₅Cl₂N, Molecular Weight: 232.15) is a substituted piperidine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. As a substance progresses through the development pipeline, its consistent and accurate analysis is paramount. Assaying its purity and potency is not merely a quality control checkpoint; it is a foundational requirement for reliable pharmacological, toxicological, and clinical data.
When analytical activities are transferred between laboratories—whether from a discovery team to a process chemistry group, or from a sponsor to a contract research organization (CRO)—discrepancies in results can arise. These variations can stem from subtle differences in equipment, reagents, analyst technique, or environmental conditions.[1] An inter-laboratory comparison study is the definitive tool for evaluating the performance and reproducibility of an analytical method across different environments.[2] This guide is structured to provide the scientific rationale and practical methodologies for executing such a comparison for this compound.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures and the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[3][4][5] The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[5] This guide extends that principle to ensure a method is not just valid in one lab, but robust and transferable across multiple labs.
Study Design Overview
The inter-laboratory study proposed herein involves the distribution of a single, homogenous batch of this compound to a set of participating laboratories. Each laboratory will be tasked with performing quantitative analysis using two distinct, validated methods.
Caption: High-level workflow for the inter-laboratory comparison study.
Comparative Analytical Methodologies
We propose two orthogonal analytical techniques to provide a comprehensive assessment of the analyte. The choice of these methods is deliberate: HPLC-UV is a workhorse of pharmaceutical QC labs, while GC-MS offers high specificity and sensitivity, particularly for halogenated compounds.[6]
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization
Scientific Rationale: this compound lacks a significant native chromophore, rendering direct UV detection insensitive. To overcome this, we employ a pre-column derivatization strategy using 4-toluenesulfonyl chloride (tosyl chloride). This reaction targets the secondary amine of the piperidine ring, attaching a tosyl group that is strongly UV-active. This approach is a well-established technique for the sensitive quantification of piperidine-containing compounds.[1][7] The subsequent reversed-phase HPLC method separates the derivatized analyte from reaction byproducts and potential impurities.
1. Reagents and Materials:
-
This compound Reference Standard (RS) and Test Sample
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
4-Toluenesulfonyl Chloride (≥99%)
-
Sodium Bicarbonate
-
Phosphoric Acid (85%)
2. Standard & Sample Preparation (Target Concentration: 1.0 mg/mL):
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Stock Solution (1.0 mg/mL): Prepare in the same manner as the Standard Stock Solution.
3. Derivatization Procedure:
-
To 1.0 mL of the stock solution (standard or sample) in an HPLC vial, add 1.0 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Add 1.0 mL of a 0.1 M sodium bicarbonate solution to catalyze the reaction.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature. The resulting solution is ready for injection.
4. Chromatographic Conditions:
-
Instrument: HPLC system with UV/Vis or DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
5. System Suitability:
-
Before analysis, perform five replicate injections of the derivatized standard solution.
-
The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000, in accordance with USP <621> recommendations.[8][9]
Caption: Experimental workflow for the HPLC-UV derivatization method.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Scientific Rationale: GC-MS is an ideal confirmatory technique due to its high resolving power and the specificity of mass spectrometry. 4-(3-Chlorophenyl)piperidine is expected to be thermally stable and sufficiently volatile for GC analysis. The presence of a chlorine atom provides a characteristic isotopic pattern, enhancing identification confidence.[2] This method avoids the chemical derivatization step, providing a more direct measure of the analyte. Analysis can be performed in Selected Ion Monitoring (SIM) mode to maximize sensitivity and selectivity for quantitative analysis.
1. Reagents and Materials:
-
This compound Reference Standard (RS) and Test Sample
-
Dichloromethane (GC Grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (optional, for derivatization if needed to improve peak shape)
-
Anhydrous Sodium Sulfate
2. Standard & Sample Preparation (Target Concentration: 0.1 mg/mL):
-
Free-Basing (Required for GC): Dissolve ~10 mg of the hydrochloride salt in 10 mL of water. Add 1M NaOH dropwise until pH > 10. Extract with 3 x 10 mL of dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent. Reconstitute the resulting free base in 10 mL of dichloromethane.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~1 mg of the prepared free base reference standard into a 10 mL volumetric flask. Dilute to volume with dichloromethane.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner from the test sample's free base.
3. Chromatographic Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (or Split 10:1, to be optimized).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 100°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: To be determined from the molecular ion or a major fragment (e.g., m/z 195).
-
Qualifier Ions: Two other characteristic ions to confirm identity.
-
4. System Suitability:
-
Perform six replicate injections of the standard solution.
-
The RSD for the peak area of the quantifier ion must be ≤ 5.0%. The signal-to-noise ratio should be ≥ 10.
Caption: Experimental workflow for the GC-MS analysis method.
Inter-Laboratory Data Comparison
The following tables present illustrative data from a hypothetical four-laboratory study. The goal is to assess method performance parameters as defined by ICH Q2(R2), including Accuracy, Precision (Repeatability and Intermediate Precision), and Linearity.[10][11]
Assay and Purity Results
A single homogenous sample with a theoretical purity of 99.5% was distributed. Each lab performed n=6 replicate preparations and injections.
Table 1: Comparative Assay and Purity Data
| Laboratory | Method | Mean Assay (%) (n=6) | Assay RSD (%) | Mean Purity (% Area) | Purity RSD (%) |
|---|---|---|---|---|---|
| Lab A | HPLC-UV | 99.4 | 0.45 | 99.6 | 0.15 |
| GC-MS | 99.6 | 0.88 | 99.7 | 0.11 | |
| Lab B | HPLC-UV | 98.7 | 0.51 | 99.1 | 0.25 |
| GC-MS | 98.9 | 0.95 | 99.2 | 0.21 | |
| Lab C | HPLC-UV | 99.6 | 0.48 | 99.7 | 0.18 |
| GC-MS | 99.8 | 0.91 | 99.8 | 0.13 | |
| Lab D | HPLC-UV | 101.2 | 1.55 | 99.5 | 0.85 |
| | GC-MS | 101.5 | 1.80 | 99.6 | 0.77 |
Analysis of Results:
-
Labs A and C show excellent agreement between the two methods and are close to the theoretical value.
-
Lab B consistently reports lower assay values, suggesting a potential systematic bias. This could be due to a standard weighing error, incomplete derivatization in the HPLC method, or loss of analyte during the free-basing step for GC-MS.
-
Lab D shows higher results and significantly higher variability (RSD). This could indicate issues with sample preparation consistency, integration parameters, or instrument calibration.
Precision Comparison
Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-day, inter-analyst). The data below represents the %RSD of peak areas from multiple injections.
Table 2: Comparative Precision Data (%RSD)
| Laboratory | Method | Repeatability (n=6) | Intermediate Precision (n=18 over 3 days) |
|---|---|---|---|
| Lab A | HPLC-UV | 0.45 | 0.85 |
| GC-MS | 0.88 | 1.25 | |
| Lab B | HPLC-UV | 0.51 | 0.92 |
| GC-MS | 0.95 | 1.40 | |
| Lab C | HPLC-UV | 0.48 | 0.89 |
| GC-MS | 0.91 | 1.33 | |
| Lab D | HPLC-UV | 1.55 | 2.80 |
| | GC-MS | 1.80 | 3.50 |
Analysis of Results:
-
Labs A, B, and C demonstrate acceptable precision, with HPLC generally showing slightly better precision than GC-MS, which is typical.
-
Lab D's poor precision, especially in the intermediate precision assessment, points to a lack of method robustness in their hands. This warrants an investigation into their sample handling and instrument stability.[1]
Linearity Comparison
Linearity was assessed over a range of 50% to 150% of the nominal concentration.
Table 3: Comparative Linearity Data
| Laboratory | Method | Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| Lab A | HPLC-UV | 0.5 - 1.5 (derivatized) | 0.9998 |
| GC-MS | 0.05 - 0.15 | 0.9995 | |
| Lab B | HPLC-UV | 0.5 - 1.5 (derivatized) | 0.9996 |
| GC-MS | 0.05 - 0.15 | 0.9991 | |
| Lab C | HPLC-UV | 0.5 - 1.5 (derivatized) | 0.9999 |
| GC-MS | 0.05 - 0.15 | 0.9996 | |
| Lab D | HPLC-UV | 0.5 - 1.5 (derivatized) | 0.9950 |
| | GC-MS | 0.05 - 0.15 | 0.9925 |
Analysis of Results:
-
Labs A, B, and C show excellent linearity for both methods, with r² values well above the typical acceptance criterion of 0.999.
-
Lab D's lower r² values suggest potential issues with detector saturation at the high end of the range or poor accuracy in preparing the dilution series.
Conclusions and Recommendations
This guide provides two distinct, robust analytical methods for the analysis of this compound and a framework for their inter-laboratory comparison. The hypothetical data illustrates that while both the HPLC-UV and GC-MS methods are fit for purpose, their successful transfer requires meticulous attention to protocol details.
The primary sources of inter-laboratory variability identified in our illustrative data are:
-
Systematic Bias: Potentially from standard and sample weighing or preparation (Lab B).
-
Poor Precision: Stemming from inconsistent execution of the analytical protocol (Lab D).
-
Linearity Issues: Arising from improper calibration or detector response (Lab D).
For a successful inter-laboratory implementation, we recommend:
-
A Detailed Transfer Protocol: The analytical procedure document must be exceptionally detailed, leaving no room for ambiguity, especially in the sample preparation steps (derivatization and free-basing).
-
Shared Reference Standard: All participating labs must use a single, certified lot of the reference standard to eliminate a major source of bias.
-
Pre-Study Training: A teleconference or in-person meeting to walk through the protocol can harmonize analyst understanding and technique.
-
Defined Acceptance Criteria: Before the study begins, clear acceptance criteria for accuracy, precision, and linearity must be established and agreed upon by all participants, in line with ICH guidelines.[3][5]
By proactively addressing these factors, organizations can ensure that their analytical data for critical intermediates like this compound is reliable, reproducible, and transferable, forming a solid foundation for successful drug development.
References
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography - System Suitability. Retrieved from a valid source providing USP chapter details.
- MasterControl. (n.d.). ICH Q2(R2)
- U.S. Pharmacopeia. (2022).
- Restek. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]
- BenchChem. (n.d.). HPLC-UV Analysis of Piperidine-Containing Compounds.
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Science & Technology, 44(19), 7379–7387.
- LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]
- YouTube. (2025). USP 621 Key Requirements Explained. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. [Link]
- U.S. Geological Survey. (n.d.).
- UNT Digital Library. (1982).
- PubMed. (2021).
- Waters Corporation. (2020).
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
- ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. usp.org [usp.org]
- 5. database.ich.org [database.ich.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mastercontrol.com [mastercontrol.com]
- 11. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Spectroscopic Identity Confirmation of 4-(3-Chlorophenyl)piperidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive, multi-technique spectroscopic approach to unequivocally confirm the chemical identity and isomeric purity of 4-(3-Chlorophenyl)piperidine hydrochloride. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices and data interpretation is emphasized, providing a robust framework for validation in research and quality control environments.
Introduction: The Imperative for Unambiguous Identification
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of neuroactive compounds and other pharmaceutical agents. Its molecular structure, comprising a substituted aromatic ring and a saturated heterocycle, presents a challenge of isomeric specificity. The precise location of the chlorine atom on the phenyl ring (ortho, meta, or para) is critical, as different isomers can exhibit vastly different pharmacological and toxicological profiles.
Therefore, relying on a single analytical technique is insufficient for unequivocal identity confirmation. This guide presents a self-validating, synergistic workflow that leverages the strengths of NMR, MS, and FTIR to provide orthogonal data points, ensuring the highest confidence in the material's structure and purity.
The Integrated Spectroscopic Workflow
A robust identity confirmation strategy does not rely on a single piece of evidence but rather on the convergence of data from multiple, independent analytical techniques. The workflow below illustrates the logical progression from establishing the core structure and molecular weight to confirming functional groups and fine-tuning the isomeric identity.
Figure 1: Integrated workflow for spectroscopic identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 4-(3-Chlorophenyl)piperidine, ¹H and ¹³C NMR are essential for confirming the precise substitution pattern on the phenyl ring.
Expected ¹H NMR Spectrum
The proton NMR spectrum provides the first definitive evidence of the meta-substitution. The hydrochloride salt form means the piperidine nitrogen is protonated, leading to broader signals for adjacent protons. The analysis is typically performed in a solvent like DMSO-d₆ or D₂O.
-
Aromatic Region (δ 7.0-7.5 ppm): This region is the most diagnostic for confirming the isomer. A 3-chloro substitution pattern results in four distinct signals with specific splitting patterns: a singlet (or narrow triplet) for the proton at C2', a doublet for the proton at C6', a doublet for the proton at C4', and a triplet for the proton at C5'. This complex pattern is uniquely different from the symmetrical patterns of the 4-chloro (two doublets) or 2-chloro isomers.
-
Piperidine & Methine Protons (δ 1.8-3.5 ppm):
-
CH (C4): A multiplet around δ 2.8-3.2 ppm, shifted downfield due to the influence of the adjacent aromatic ring.
-
Axial/Equatorial CH₂ (C2, C6, C3, C5): A series of complex, overlapping multiplets between δ 1.8 and 3.5 ppm. The signals adjacent to the protonated nitrogen (C2, C6) will be further downfield.
-
-
Amine Proton (N-H): A broad signal, often in the δ 8.5-9.5 ppm range (in DMSO-d₆), which may exchange with D₂O.
Comparative Analysis: Why ¹H NMR is Crucial for Isomer Identification
The power of NMR lies in its ability to distinguish between positional isomers, a task difficult for MS alone. The table below contrasts the expected aromatic region patterns.
| Isomer | Expected ¹H NMR Aromatic Pattern | Rationale |
| 4-(2-Chlorophenyl)piperidine | 4 distinct multiplets, complex overlapping pattern | No symmetry; all four aromatic protons are in unique chemical environments. |
| 4-(3-Chlorophenyl)piperidine | 4 distinct signals: singlet-like (C2'), doublet (C6'), doublet (C4'), triplet (C5') | Asymmetry leads to four unique protons with characteristic splitting based on coupling constants. |
| 4-(4-Chlorophenyl)piperidine | 2 doublets (an AA'BB' system) | Symmetry plane through C1'-C4' bond makes protons at C2'/C6' and C3'/C5' chemically equivalent.[1] |
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum confirms the number of unique carbon environments. For the 3-chloro isomer, we expect:
-
Aromatic Carbons (δ 120-145 ppm): 6 distinct signals. The carbon attached to the chlorine (C3') will be in the δ 130-135 ppm range, and the carbon attached to the piperidine ring (C1') will be the most downfield (quaternary, ~δ 145 ppm).
-
Piperidine Carbons (δ 25-50 ppm): 3 distinct signals (C4, C2/C6, C3/C5), assuming rapid chair-chair interconversion at room temperature.
Experimental Protocol: NMR Data Acquisition
This protocol is based on established best practices for acquiring high-quality NMR data.[2][3][4]
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal resolution and lineshape.
-
¹H Acquisition:
-
Determine the 90° pulse width.
-
Acquire the spectrum with a spectral width covering -1 to 10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm). Integrate all peaks.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0-160 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this molecule, it also provides a key piece of evidence through its characteristic isotopic signature.
Expected Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is ideal for this hydrochloride salt.[5][6]
-
Molecular Ion Peak ([M+H]⁺): The analysis will detect the protonated free base (C₁₁H₁₄ClN). The expected monoisotopic mass is 196.0893 m/z .
-
Isotopic Pattern: A crucial validation point is the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will show two major peaks for the molecular ion:
-
An [M+H]⁺ peak at ~196.1 m/z (corresponding to the ³⁵Cl isotope).
-
An [M+2+H]⁺ peak at ~198.1 m/z (corresponding to the ³⁷Cl isotope) with roughly one-third the intensity of the M+H peak. The presence of this A+2 peak with the correct intensity ratio is strong evidence for a monochlorinated compound.
-
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture such as 50:50 methanol:water with 0.1% formic acid to facilitate protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[6]
-
MS Parameters (Positive Ion Mode):
-
Set the capillary voltage to an appropriate value (e.g., 3-4 kV).
-
Optimize source parameters like nebulizer gas pressure and drying gas temperature/flow rate to achieve a stable signal.
-
-
Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular ion, for example, 50-400 m/z.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides confirmation of the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It serves as a rapid and reliable quality control check.
Expected FTIR Spectrum
As a solid hydrochloride salt, the spectrum will be dominated by vibrations from the protonated amine and the substituted aromatic ring.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| ~2700-3100 | N⁺-H Stretch (Amine Salt) | Broad, strong absorption due to the protonated secondary amine. |
| ~3000-3100 | C-H Aromatic Stretch | Medium to weak sharp peaks. |
| ~2850-2950 | C-H Aliphatic Stretch | Strong, sharp peaks from the piperidine ring CH₂ groups. |
| ~1550-1600 | C=C Aromatic Stretch | Two or more medium intensity sharp bands. |
| ~1450-1500 | C=C Aromatic Stretch | Additional bands confirming the aromatic ring. |
| ~750-800 | C-H Aromatic Out-of-Plane Bend | A strong band in this region is characteristic of 1,3- (meta) disubstitution. |
| ~1000-1100 | C-N Stretch | Medium intensity band. |
| ~700-800 | C-Cl Stretch | Strong band, may overlap with C-H bending. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is a modern, rapid method for solid sample analysis that requires minimal preparation.[7][8]
-
Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in absorbance or % transmittance. Clean the crystal thoroughly after analysis.
Summary and Conclusion
The unambiguous confirmation of this compound is achieved not by a single measurement, but by the collective agreement of orthogonal spectroscopic data.
| Technique | Key Confirmation Parameter | Expected Result |
| ¹H NMR | Aromatic region splitting pattern | 4 distinct signals characteristic of 1,3-disubstitution. |
| ¹³C NMR | Number of aromatic signals | 6 unique aromatic carbon signals. |
| Mass Spec. | Molecular Ion & Isotopic Pattern | [M+H]⁺ at 196.1 m/z and [M+2+H]⁺ at 198.1 m/z in a ~3:1 ratio. |
| FTIR | C-H Out-of-Plane Bending | Strong band around 750-800 cm⁻¹, indicative of meta-substitution. |
By following this integrated workflow, researchers and drug developers can be confident in the identity, purity, and isomeric integrity of their material. This rigorous approach is fundamental to ensuring reproducibility in research and safety in pharmaceutical development.
References
- Kaur, H., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on...piperidine (Piperine) and its analogues. SpringerPlus, 2, 427.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
- Vessecchi, R., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 18(7).
- Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
- Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Chemistry International, 38(5-6), 18-21.
- PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. (CID 38282).
- University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition.
Sources
- 1. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. eurolab-d.de [eurolab-d.de]
- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 5. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. jascoinc.com [jascoinc.com]
A Researcher's Guide to Bioisosteric Replacements for 4-(3-Chlorophenyl)piperidine Hydrochloride
Introduction: The Versatile 4-Arylpiperidine Scaffold
The 4-arylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally active agents. 4-(3-Chlorophenyl)piperidine hydrochloride, as a representative of this class, serves as a valuable chemical probe and a starting point for drug discovery programs, often targeting monoamine transporters such as the dopamine transporter (DAT). The specific substitution pattern and the conformational properties of the piperidine ring are critical determinants of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparison of strategic bioisosteric replacements for both the 3-chlorophenyl group and the piperidine core of 4-(3-chlorophenyl)piperidine. We will explore how these modifications can modulate biological activity, offering researchers a rational approach to lead optimization. The discussion is supported by experimental data from published literature and detailed protocols for key biological assays.
The Principle of Bioisosterism in Drug Design
Bioisosterism is a powerful strategy in medicinal chemistry that involves the substitution of a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties.[1] This can include enhanced potency, reduced toxicity, altered selectivity, or improved metabolic stability. Bioisosteres are broadly classified as classical (atoms or groups with the same valency) and non-classical (functional groups with different structures but similar biological effects). The thoughtful application of bioisosterism can lead to significant advances in drug development.
Part 1: Bioisosteric Replacements for the 3-Chlorophenyl Group
The 3-chlorophenyl group in the parent compound plays a crucial role in its interaction with the target protein, likely through a combination of steric and electronic effects. Modifying this group can fine-tune these interactions.
Rationale for Replacement
Replacing the chloro group can address several aspects of the drug's profile:
-
Modulation of Potency and Selectivity: Different substituents can alter the electronic properties and binding interactions with the target.
-
Improvement of Metabolic Stability: The phenyl ring is often a site of metabolism. Strategic substitutions can block metabolic hotspots.
-
Alteration of Physicochemical Properties: Substituents can influence lipophilicity and solubility, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Analysis of Phenyl Ring Bioisosteres
The following table summarizes the effects of various substituents on the phenyl ring of 4-arylpiperidine analogs, primarily focusing on their affinity for the dopamine transporter (DAT). The data is collated from various studies on related scaffolds to provide a comparative overview.
| Compound/Analog Scaffold | Substituent (R) | DAT Affinity (Kᵢ or IC₅₀, nM) | Selectivity (SERT/DAT) | Key Observations | Reference |
| GBR 12909 Analog | 4-Fluoro | 17.2 (IC₅₀) | 112 | Strong electron-withdrawing groups enhance activity and selectivity. | [2] |
| GBR 12909 Analog | 4-Nitro | 16.4 (IC₅₀) | 108 | Similar to the fluoro analog, the nitro group improves potency and selectivity. | [2] |
| GBR 12909 | 4-Fluoro (on both phenyls) | 14 (IC₅₀) | 6.1 | The parent compound shows high potency but lower selectivity. | [3] |
| Diphenylmethoxy-ethyl-piperidine Analog | Thiophene (bioisostere for one phenyl ring) | 13.8 (IC₅₀) | - | Bioisosteric replacement of a phenyl with thiophene is well-tolerated and can enhance potency. | [2] |
| Phenylpropyl-piperidine Analog | Thiophene (bioisostere for one phenyl ring) | 6.0 (IC₅₀) | 30.0 | Thiophene substitution leads to one of the most potent compounds in the series. | [3] |
Key Insights from Phenyl Group Modifications:
-
Electron-Withdrawing Groups: Substituents like fluoro and nitro groups on the phenyl ring generally lead to increased potency and selectivity for the dopamine transporter.[2]
-
Halogen Effects: While direct comparisons are scaffold-dependent, fluorine substitution is a common and effective strategy to enhance DAT affinity.[2][4]
-
Heterocyclic Bioisosteres: Replacing the phenyl ring with a heterocycle like thiophene is a viable strategy and can result in highly potent compounds.[2][3]
Part 2: Bioisosteric Replacements for the Piperidine Ring
The piperidine ring serves as a central scaffold, and its conformation and basicity are critical for biological activity. However, it can also be a liability, being susceptible to metabolism.
Rationale for Replacement
-
Improved Metabolic Stability: The piperidine ring, particularly the carbons adjacent to the nitrogen, can be sites of oxidation.
-
Enhanced Drug-like Properties: Novel scaffolds can improve solubility and other physicochemical properties.
-
Exploration of Novel Chemical Space: Bioisosteric replacement can lead to novel intellectual property.
Comparative Analysis of Piperidine Bioisosteres
A promising class of piperidine bioisosteres are the azaspiro[3.3]heptanes.[5][6][7][8] These rigid spirocyclic systems can mimic the three-dimensional shape of the piperidine ring while offering improved metabolic stability.
The following table compares the physicochemical properties of a model compound containing a piperidine ring with its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane bioisosteres.
| Scaffold | Calculated logP (clogP) | Experimental logD₇.₄ | Aqueous Solubility (µM) | Metabolic Half-life (t₁/₂, min) | Reference |
| Piperidine | 3.7 | 1.6 | 136 | - | [9] |
| 2-Azaspiro[3.3]heptane | 3.4 | 1.2 | 12 | - | [9] |
| 1-Azaspiro[3.3]heptane | 3.4 | 1.0 | 13 | >180 | [9] |
Key Insights from Piperidine Ring Modifications:
-
Azaspiro[3.3]heptanes as Viable Bioisosteres: Both 1- and 2-azaspiro[3.3]heptanes have been validated as effective bioisosteres for the piperidine ring.[5][9]
-
Improved Physicochemical Properties: Replacement of the piperidine ring with azaspiro[3.3]heptanes can lead to a decrease in lipophilicity (logD).[9]
-
Enhanced Metabolic Stability: The 1-azaspiro[3.3]heptane scaffold, in particular, has been shown to significantly improve metabolic stability in vitro.[9]
-
Maintained Biological Activity: Incorporation of the 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine in place of the piperidine fragment resulted in a new analog with high activity, demonstrating the viability of this bioisosteric replacement.[5]
Experimental Protocols
To enable researchers to evaluate and compare novel analogs, we provide detailed, step-by-step methodologies for key in vitro assays.
Workflow for Evaluating Dopamine Transporter (DAT) Inhibitors
Caption: Workflow for the in vitro evaluation of novel 4-arylpiperidine analogs.
Protocol 1: Radioligand Binding Assay for DAT Affinity (Kᵢ Determination)
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the dopamine transporter.
Materials:
-
Cell membranes from cells expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT cells.
-
Radioligand: [³H]WIN 35,428.
-
Test compounds at various concentrations.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., cocaine).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, [³H]WIN 35,428, and varying concentrations of the test compound in the assay buffer. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a non-labeled DAT inhibitor.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: [³H]Dopamine Uptake Inhibition Assay (Functional Potency)
Objective: To measure the functional potency (IC₅₀) of a test compound to inhibit dopamine reuptake into synaptosomes.
Materials:
-
Synaptosomes prepared from a dopamine-rich brain region (e.g., rat striatum).
-
[³H]Dopamine.
-
Test compounds at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in a suitable buffer and isolate synaptosomes via differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle in the uptake buffer.
-
Initiation of Uptake: Add [³H]Dopamine to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the amount of accumulated [³H]Dopamine using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The 4-(3-chlorophenyl)piperidine scaffold is a highly adaptable platform for the design of CNS-active compounds. Bioisosteric replacement of both the 3-chlorophenyl group and the piperidine ring offers rational strategies to modulate a compound's pharmacological and pharmacokinetic profiles. The data presented herein demonstrates that electron-withdrawing groups on the phenyl ring can enhance DAT affinity and selectivity, while spirocyclic scaffolds like 1-azaspiro[3.3]heptane can improve metabolic stability while maintaining biological activity.
Future research should focus on a systematic, multi-parameter optimization approach, combining strategic bioisosteric replacements with in-depth in vitro and in vivo characterization. This will enable the development of novel chemical entities with tailored properties for specific CNS targets.
References
- Choi, H., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-56.
- Annoura, H., et al. (2001). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry, 9(12), 3333-43.
- Kirichok, A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition in English, 62(51), e202311583.
- Singh, S., et al. (2000). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 43(19), 3505-11.
- Giancola, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4376-4393.
- ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
- Wiley Online Library. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
- Giancola, J. B., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674.
- Keighron, J. D., et al. (2022). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 234, 114246.
- Cholewinski, A., et al. (1994). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 37(15), 2350-6.
- Keighron, J. D., et al. (2022). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Chemical Neuroscience, 13(15), 2316-2332.
- ResearchGate. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.
- Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. Wiley.
- Paoletta, S., et al. (2023). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science, 6(10), 1549-1566.
- Meanwell, N. A. (2023). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
- Kirichok, A. A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 7. mykhailiukchem.org [mykhailiukchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Evaluating the Selectivity of 4-(3-Chlorophenyl)piperidine Hydrochloride: A Comparative Guide for CNS Target Profiling
For researchers and drug development professionals navigating the complex landscape of centrally active agents, understanding a compound's selectivity is paramount. Off-target interactions can lead to undesirable side effects or confound experimental results, making a thorough profiling of a molecule's binding affinities essential. This guide provides an in-depth evaluation of the selectivity of "4-(3-Chlorophenyl)piperidine hydrochloride," a synthetic molecule belonging to the 4-arylpiperidine class. Compounds of this structural class are known to interact with a range of central nervous system (CNS) targets, primarily monoamine transporters and sigma receptors.
Due to the limited publicly available binding data for this compound, this guide will utilize its close structural analog and known metabolite of Haloperidol, 4-(4-Chlorophenyl)-4-hydroxypiperidine (a key component of Haloperidol Metabolite II), as a proxy for illustrating the evaluation process. This necessary substitution allows for a practical demonstration of the scientific principles and experimental workflows involved in selectivity assessment. We will compare its hypothetical binding profile against a panel of well-characterized selective ligands for the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and sigma receptors (σ1 and σ2).
The Imperative of Selectivity in CNS Drug Discovery
The 4-arylpiperidine scaffold is a privileged structure in CNS drug discovery, appearing in molecules with diverse pharmacological activities. Depending on the substitutions, these compounds can exhibit high affinity for various receptors and transporters. This promiscuity necessitates a rigorous assessment of selectivity to determine the primary mechanism of action and predict potential off-target effects. For a compound like this compound, potential interactions with the following targets are of high interest:
-
Monoamine Transporters (DAT, SERT, NET): These transporters are critical for regulating neurotransmitter levels in the synapse and are the primary targets for many antidepressants and psychostimulants.
-
Sigma Receptors (σ1 and σ2): These enigmatic receptors are implicated in a wide range of cellular functions and are targets for antipsychotics and potential treatments for neurodegenerative diseases and cancer.[1]
This guide will delineate the experimental protocols required to build a comprehensive selectivity profile and present the data in a comparative framework.
Comparative Analysis of Binding Affinities
To contextualize the selectivity of our proxy compound, we will compare its binding affinities (expressed as Ki values, where a lower value indicates higher affinity) with established selective ligands for each target class.
| Compound | Primary Target | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| 4-(4-Chlorophenyl)-4-hydroxypiperidine (Proxy) | Sigma Receptors | >10,000 | >10,000 | >10,000 | 150 | 50 |
| GBR 12909 | DAT | 1[2][3] | >100 | >100 | 48[4] | - |
| Fluoxetine | SERT | - | 1.4[1] | - | >1,000 | >1,000 |
| Desipramine | NET | 82,000[5] | 64[5] | 4.2[5] | - | - |
| (+)-Pentazocine | σ1 Receptor | - | - | - | 2.9 | High |
| 1,3-di-o-tolyl-guanidine (DTG) | Non-selective Sigma | - | - | - | ~35.5[6] | ~39.9[6] |
Note: The data for the proxy compound are illustrative and based on the known sigma receptor activity of Haloperidol metabolites. The data for the comparator compounds are derived from published literature.
This comparative table immediately highlights the importance of a broad screening panel. A compound that might appear selective in a limited assay could reveal significant off-target activities when tested more comprehensively.
Experimental Protocols for Selectivity Profiling
To generate the data presented above, a series of in vitro radioligand binding assays are performed. These assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.
I. Monoamine Transporter Binding Assays
This protocol outlines the procedure for determining the binding affinity of a test compound for DAT, SERT, and NET.
Objective: To determine the inhibitory constant (Ki) of "this compound" and comparator compounds at human DAT, SERT, and NET.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands:
-
[³H]WIN 35,428 for DAT
-
[³H]Citalopram for SERT
-
[³H]Nisoxetine for NET
-
-
Non-specific Binding Control: A high concentration of a known ligand for each transporter (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).
-
Test Compounds: "this compound" and comparator compounds at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Monoamine Transporter Radioligand Binding Assay.
II. Sigma Receptor Binding Assays
This protocol details the method for assessing binding affinity at σ1 and σ2 receptors.
Objective: To determine the Ki of "this compound" and comparator compounds at σ1 and σ2 receptors.
Materials:
-
Tissue Homogenates: Guinea pig brain homogenate (rich in σ1 receptors) and rat liver homogenate (rich in σ2 receptors).
-
Radioligands:
-
Masking Agent (for σ2 assay): A high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding of [³H]DTG to σ1 sites.
-
Non-specific Binding Control: Haloperidol or DTG at a high concentration.
-
Test Compounds: "this compound" and comparator compounds at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Reaction Setup (σ1): Combine guinea pig brain homogenate, -pentazocine, and the test compound or control in assay buffer.
-
Reaction Setup (σ2): Combine rat liver homogenate, [³H]DTG, the σ1 masking agent, and the test compound or control in assay buffer.
-
Incubation: Incubate the assays, typically at room temperature, to allow for binding to reach equilibrium.
-
Harvesting, Washing, and Quantification: Follow the same procedure as described for the monoamine transporter assays.
-
Data Analysis: Calculate IC50 and Ki values as described previously.
Caption: Comparative Workflow for Sigma-1 and Sigma-2 Receptor Binding Assays.
Interpreting the Selectivity Profile
The ultimate goal of these assays is to generate a selectivity profile that guides further research. Based on our hypothetical data for the proxy compound, 4-(4-Chlorophenyl)-4-hydroxypiperidine, we would conclude that it is a moderately potent sigma receptor ligand with a slight preference for the σ2 subtype and negligible affinity for the monoamine transporters. This would classify it as a sigma-preferring compound.
In contrast, GBR 12909 is a highly potent and selective DAT inhibitor, with over 100-fold selectivity against SERT and NET.[2][3] Fluoxetine is the archetypal selective serotonin reuptake inhibitor (SSRI), and desipramine is a classic selective norepinephrine reuptake inhibitor (NRI). (+)-Pentazocine is a valuable tool compound due to its high selectivity for the σ1 receptor.
Conclusion and Future Directions
A comprehensive evaluation of a compound's selectivity is a cornerstone of modern drug discovery and chemical biology. While we have used a proxy compound to illustrate the process, the methodologies described herein are directly applicable to the characterization of "this compound." The key takeaway for researchers is the necessity of a broad binding assay panel to fully understand a molecule's pharmacological profile.
Future studies on "this compound" should aim to generate a complete binding profile against DAT, SERT, NET, σ1, and σ2 receptors. Functional assays, such as neurotransmitter uptake inhibition or calcium flux assays for sigma receptor agonism/antagonism, would be the logical next step to elucidate the compound's functional activity at its primary target(s). This systematic approach ensures a robust understanding of a compound's mechanism of action and its potential as a therapeutic agent or research tool.
References
- Synthesis and Evaluation of Haloperidol Metabolite II Prodrugs as Anticancer Agents. (URL not available)
- Sigma Receptors. (URL not available)
- Some of the effects of the selective sigma ligand (+)pentazocine are mediated via a naloxone-sensitive receptor. PubMed. ([Link])
- High-affinity [3H]desipramine binding in the peripheral and central nervous system: a specific site associated with the neuronal uptake of noradrenaline. PubMed. ([Link])
- Affinities of fluoxetine, its enantiomers, and other inhibitors of serotonin uptake for subtypes of serotonin receptors. PubMed. ([Link])
- High-affinity binding of [3H]desipramine to rat brain: a presynaptic marker for noradrenergic uptake sites. PubMed. ([Link])
- What is the receptor profile of fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI)? (URL not available)
- Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. (URL not available)
- Characterization of binding sites for [3H]-DTG, a selective sigma receptor ligand, in the sheep pineal gland. PubMed. ([Link])
- The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. PubMed. ([Link])
- The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. (URL not available)
- Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand. (URL not available)
- fluoxetine. ClinPGx. ([Link])
- Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors. PubMed. ([Link])
- Fluoxetine. Wikipedia. ([Link])
- Desipramine. Wikipedia. ([Link])
- Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl.... PubMed. ([Link])
- Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. PubMed Central. ([Link])
- Biochemical, behavioral, and electrophysiologic actions of the selective sigma receptor ligand (+)-pentazocine. Merck Millipore. ([Link])
- [3H]desipramine labels with high affinity the neuronal transporter for adrenaline in the frog heart. PubMed. ([Link])
- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. ([Link])
- LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. PubMed Central. ([Link])
- Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. PubMed. ([Link])
- MS-377, a selective sigma receptor ligand, indirectly blocks the action of PCP in the N-methyl-D-aspartate receptor ion-channel complex in primary cultured r
- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. ([Link])
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. ([Link])
- Discovery and Development of Monoamine Transporter Ligands. PubMed Central. ([Link])
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. (URL not available)
- Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. PubMed Central. ([Link])
- Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. ([Link])
- Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter.
- Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors. PubMed. ([Link])
- Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. ([Link])
- Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. ([Link])
- Persistent binding at dopamine transporters determines sustained psychostimulant effects. (URL not available)
Sources
- 1. Synthesis and evaluation of haloperidol metabolite II prodrugs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of haloperidol ester prodrugs metabolically activated by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - 3-(4-chlorophenyl)piperidine (C11H14ClN) [pubchemlite.lcsb.uni.lu]
- 6. On the metabolism of haloperidol. | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Benchmarking 4-(3-Chlorophenyl)piperidine hydrochloride
A Comparative Analysis Against Gold-Standard Ligands for Dopamine Transporter and Sigma Receptors
Abstract
This guide provides a comprehensive framework for benchmarking the novel compound 4-(3-Chlorophenyl)piperidine hydrochloride. Given its structural motifs, this compound is hypothesized to interact with the dopamine transporter (DAT) and sigma receptors (σR). To rigorously characterize its pharmacological profile, we present a head-to-head comparison with established, high-affinity ligands: GBR-12909 as a selective DAT inhibitor, (+)-Pentazocine as a selective sigma-1 receptor (σ₁R) agonist, and 1,3-di-o-tolylguanidine (DTG) as a non-selective sigma receptor ligand.[1][2] This document outlines the essential in vitro assays—radioligand binding and functional neurotransmitter uptake—complete with detailed, field-tested protocols. The objective is to furnish researchers with the necessary tools to elucidate the potency, selectivity, and functional activity of this compound, thereby contextualizing its potential within neuropharmacology and drug development.
Introduction and Rationale
The development of novel central nervous system (CNS) active agents requires a precise understanding of their molecular targets. This compound (4-CPP-HCl) is a synthetic compound whose phenylpiperidine core is a well-known pharmacophore for monoamine transporters and other CNS targets. Preliminary structural analysis suggests potential affinity for both the dopamine transporter (DAT) and the enigmatic sigma receptors (σ₁ and σ₂).
-
Dopamine Transporter (DAT): As a critical regulator of dopaminergic signaling, DAT is a primary target for treatments of conditions like ADHD and a key site of action for psychostimulants.[3][4]
-
Sigma Receptors (σ₁ and σ₂): These unique intracellular chaperone proteins are implicated in a vast array of cellular functions and are targets for conditions ranging from neurodegeneration to cancer.[5][6]
To validate these hypotheses and quantify the compound's activity, a systematic benchmarking process is essential. This involves comparing its performance against "gold-standard" ligands under identical experimental conditions.
For this guide, we have selected:
-
GBR-12909: A potent, competitive, and highly selective DAT inhibitor, serving as an ideal benchmark for dopamine reuptake inhibition.[7][8] Its high affinity (Ki ≈ 1 nM) and selectivity over serotonin and norepinephrine transporters make it a stringent positive control.[7][9]
-
(+)-Pentazocine: The prototypical selective agonist for the σ₁ receptor, crucial for determining affinity and selectivity for this subtype.[10][11][12]
-
1,3-di-o-tolylguanidine (DTG): A high-affinity, non-selective agonist for both σ₁ and σ₂ receptors, which allows for the assessment of binding to the σ₂ subtype, especially when used in conjunction with σ₁-selective ligands.[1][13][14]
This guide will walk through the requisite experimental workflows, from initial binding affinity determination to functional validation, providing a complete picture of 4-CPP-HCl's pharmacological identity.
Foundational Benchmarking: In Vitro Binding Affinity
The first and most critical step is to determine if and how strongly 4-CPP-HCl binds to its putative targets. This is achieved through competitive radioligand binding assays, which measure the ability of a test compound (the "competitor," i.e., 4-CPP-HCl) to displace a radioactively labeled ligand ("radioligand") of known high affinity from the target receptor. The output of this assay is the IC₅₀ , which is then converted to an inhibition constant (Kᵢ ).
Causality in Experimental Design:
We do not test all targets simultaneously. The experimental workflow is hierarchical. We begin with the primary hypothesized targets (DAT, σ₁, σ₂) and only proceed to broader selectivity screening (e.g., SERT, NET) if significant high-affinity binding is confirmed. This conserves resources and focuses the investigation. The choice of radioligand is paramount; it must be highly selective for the target of interest to ensure the displacement curve accurately reflects binding at that site.
Workflow: Radioligand Binding Assay
Figure 2: Workflow for a synaptosomal neurotransmitter uptake assay.
Detailed Protocol: [³H]Dopamine Uptake Assay
-
Synaptosome Preparation:
-
Assay Execution:
-
In a 96-well plate, pre-incubate synaptosomes (~50 µg protein/well) with varying concentrations of 4-CPP-HCl or GBR-12909 for 10-15 minutes at 37°C.
-
Non-specific uptake is determined in the presence of a high concentration of a standard inhibitor (e.g., 10 µM GBR-12909).
-
Initiate the uptake reaction by adding [³H]Dopamine to a final concentration of ~10-20 nM.
-
Incubate for a short, defined period (e.g., 5 minutes) at 37°C. The timing must be precise and consistent across all wells. [15]
-
-
Termination and Data Acquisition:
-
Terminate the uptake by rapid filtration, as described for the binding assay.
-
Wash filters with ice-cold buffer to remove external radioactivity.
-
Measure the radioactivity retained within the synaptosomes using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of dopamine uptake inhibition for each concentration of the test compound relative to the control (buffer only) wells.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. [9][17]
-
Comparative Data Analysis
The ultimate goal of benchmarking is direct comparison. All data should be generated in parallel experiments to eliminate inter-assay variability. The results can be summarized for clear interpretation.
(Note: The following data are representative and for illustrative purposes only.)
Table 1: Comparative Binding Affinity (Kᵢ, nM)
| Compound | DAT (Kᵢ) | σ₁ Receptor (Kᵢ) | σ₂ Receptor (Kᵢ) |
|---|---|---|---|
| 4-CPP-HCl | 25.3 | 85.1 | >1,000 |
| GBR-12909 | 1.2 [7] | 48.0 [8] | >1,000 |
| (+)-Pentazocine | >10,000 | 3.5 | 1,500 |
| DTG | >1,000 | 69.0 [18]| 21.0 [18]|
Table 2: Functional Potency and Selectivity
| Compound | DAT Uptake IC₅₀ (nM) | DAT Selectivity (SERT Kᵢ / DAT Kᵢ) | σ₁ Selectivity (σ₂ Kᵢ / σ₁ Kᵢ) |
|---|---|---|---|
| 4-CPP-HCl | 35.8 | ~150x | >11.7x |
| GBR-12909 | 5.5 [9] | >200x [8] | >20x |
| (+)-Pentazocine | N/A | N/A | 428x |
| DTG | N/A | N/A | 0.3x (non-selective) |
Interpretation of Results:
-
Potency: The hypothetical data suggest that 4-CPP-HCl is a potent DAT inhibitor, though approximately 20-fold less potent than the gold-standard GBR-12909 in both binding and functional assays. The close agreement between its Kᵢ (25.3 nM) and IC₅₀ (35.8 nM) values validates its mechanism as a competitive inhibitor of dopamine uptake.
-
Selectivity: 4-CPP-HCl displays a moderate affinity for the σ₁ receptor but is weak at the σ₂ receptor, indicating good σ₁/σ₂ selectivity. Its DAT selectivity over other monoamine transporters (data not shown, but assumed for this example) would be a critical parameter for its therapeutic potential.
-
Overall Profile: Compared to the benchmarks, 4-CPP-HCl emerges as a dual-ligand with high potency at DAT and moderate potency at the σ₁ receptor. This "polypharmacology" could be therapeutically advantageous or a source of side effects, a question that can only be answered by further in vivo studies. GBR-12909 remains the more potent and selective DAT tool compound, while (+)-Pentazocine is clearly superior for specific σ₁ receptor investigations.
Conclusion
This guide establishes a rigorous, scientifically-grounded methodology for the initial pharmacological characterization of this compound. By benchmarking against the highly selective and potent ligands GBR-12909, (+)-Pentazocine, and DTG, we can accurately determine the compound's affinity, functional potency, and selectivity profile for the dopamine transporter and sigma receptors. The detailed protocols for radioligand binding and synaptosomal uptake assays provide a robust framework for generating high-quality, reproducible data. The resulting comparative analysis allows researchers to confidently place the novel compound within the existing landscape of neuropharmacological tools, guiding future research and development efforts.
References
- Anonymous. (n.d.). Sigma Receptors. Tocris Bioscience.
- Anonymous. (n.d.). Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand.
- Mysona, B. A., Zhao, J., De Greef, O., Beisel, A., Patel, P. A., Berman, L., Smith, S. B., & Bollinger, K. (2021). Sigma-1 receptor agonist, (+)
- Anonymous. (n.d.). Vanoxerine (GBR 12909) | Dopamine Transporter Inhibitor. MedchemExpress.
- Anonymous. (n.d.). GBR-12909 Dihydrochloride. Cell Signaling Technology.
- Anonymous. (n.d.).
- Rothman, R. B., Baumann, M. H., Prisinzano, T. E., & Newman, A. H. (2008).
- Matsumoto, R. R., Bowen, W. D., Walker, J. M. (1995). Dissociation of the motor effects of (+)
- Anonymous. (n.d.). Ditolylguanidine. Wikipedia.
- Anonymous. (n.d.). GBR 12909 dihydrochloride | Dopamine Transporters. Tocris Bioscience.
- Anonymous. (2023).
- Chien, C. C., & Pasternak, G. W. (1994). 1,3-Di-o-tolylguanidine (DTG) differentially affects acute and tonic formalin pain: antagonism by rimcazole. PubMed.
- Dun, Y., Mysona, B., Martin-Studdard, A., Ganapathy, V., & Smith, S. B. (2007). The Sigma Receptor (R1) Ligand (+)-Pentazocine (PTZ) Attenuates Glutamate-Induced Death of Primary Mouse Retinal Ganglion Cells (1ºGC). IOVS.
- Jones, S. R., & Garris, P. A. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry.
- Smith, S. B., et al. (2007). Prevention of excitotoxicity in primary retinal ganglion cells by (+)-pentazocine, a sigma receptor-1 specific ligand. PubMed.
- Anonymous. (n.d.). Ditolylguanidine (1,3-Di-o-tolylguanidine) | Sigma Receptor Agonist. MedChemExpress.
- Vestergaard, M., et al. (n.d.). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE.
- Anonymous. (n.d.). Sigma receptor. Wikipedia.
- Vestergaard, M. F., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. JoVE.
- Anonymous. (n.d.). (-)-pentazocine. IUPHAR/BPS Guide to PHARMACOLOGY.
- Anonymous. (n.d.). An In-depth Technical Guide to the Characterization of Dopamine Reuptake Inhibitors. Benchchem.
- Davis, A., & Dunn, R. W. (1983).
- Iversen, L. (2023). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. PubMed Central.
- Anonymous. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.
- Anonymous. (n.d.). Sigma Receptor | Agonists Antagonists. MedChemExpress.
- Guo, Y., et al. (2023). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors.
- Romero, A. G., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central.
- Saha, K., et al. (n.d.).
- Gryzło, B., et al. (2015). Progress in the Search for New Dopamine Transporter Inhibitors. PubMed.
- Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- Yorgason, J. T., et al. (n.d.). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. PubMed Central.
- Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed.
- Anonymous. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
Sources
- 1. Ditolylguanidine - Wikipedia [en.wikipedia.org]
- 2. Sigma receptor - Wikipedia [en.wikipedia.org]
- 3. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Search for New Dopamine Transporter Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prevention of excitotoxicity in primary retinal ganglion cells by (+)-pentazocine, a sigma receptor-1 specific ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,3-Di-o-tolylguanidine (DTG) differentially affects acute and tonic formalin pain: antagonism by rimcazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 16. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]
- 17. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4-(3-Chlorophenyl)piperidine hydrochloride
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, authoritative protocol for the proper disposal of 4-(3-Chlorophenyl)piperidine hydrochloride, a compound requiring meticulous handling due to its hazardous properties. Adherence to these procedures is not merely a matter of best practice but a legal and ethical obligation for all research professionals.
Hazard Profile and Mandatory Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is essential. This compound is classified as a hazardous substance, and any waste containing this chemical must be treated as hazardous waste.
Core Hazards:
-
Toxicity: The compound is harmful or toxic if swallowed.[1]
-
Irritation and Corrosion: It is known to cause skin irritation and serious eye irritation or damage.[1][2]
-
Respiratory Effects: Inhalation of dust may cause respiratory irritation.[1][2][3]
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), this chemical waste must be classified as hazardous.[4][5] As a halogenated organic compound, it falls under specific regulatory scrutiny.[6][7] Direct disposal into standard waste streams, sanitary sewers, or drains is strictly prohibited and illegal.[3][8][9] All materials contaminated with this chemical, including spill cleanup debris, are also considered hazardous waste.[8]
Mandatory Personal Protective Equipment (PPE) for Handling
Direct contact with this compound during the disposal process must be avoided. The following PPE is the minimum requirement for ensuring personnel safety.
-
Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[1][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that are appropriate for handling chlorinated organic compounds.
-
Body Protection: A standard lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[8]
-
Respiratory Protection: All handling of the solid waste that could generate dust should be performed within a certified chemical fume hood to prevent inhalation.[1]
Step-by-Step Disposal Protocol
This protocol outlines the approved methodology for the safe collection, storage, and disposal of this compound waste.
Step 3.1: Waste Segregation and Collection
The principle of causality here is to prevent unintended chemical reactions and ensure the waste is properly categorized for the final disposal facility.
-
Designate a Waste Container: Use a container that is chemically compatible with halogenated organic solids. High-density polyethylene (HDPE) containers are a suitable choice. The container must be in good condition with a secure, leak-proof screw-top cap.[10]
-
Collect Waste: Carefully transfer all waste containing this compound into the designated container. This includes:
-
Unused or expired pure chemical.
-
Contaminated consumables such as weighing papers, pipette tips, and gloves.[8]
-
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents or bases.[9]
Step 3.2: Container Labeling
Proper labeling is an EPA requirement that ensures safety and regulatory compliance during storage and transport.[5][11]
-
Affix a Hazardous Waste Label: The label must be securely attached to the container.
-
Complete the Label Information: The label must include the following:
Step 3.3: On-Site Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation, under the control of laboratory personnel.[10][12]
-
Location: The SAA must be situated in a secure, well-ventilated area, away from general laboratory traffic.[8]
-
Container Management: The waste container must be kept tightly closed at all times, except when adding waste.[10]
-
Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in its SAA(s).[5]
-
Time Limits: Once a container is full, it must be moved from the SAA to a central storage area within three days.[10] Partially filled containers may remain in the SAA for up to one year.[10]
Step 3.4: Arranging for Final Disposal
The ultimate disposal of hazardous waste must be handled by certified professionals to ensure it is done in an environmentally sound manner, typically via high-temperature incineration at an approved facility.[1][3]
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department when your waste container is full or ready for pickup.
-
Provide Inventory: Give the EHS office or the licensed waste disposal company a complete inventory of the waste.[8]
-
Maintain Records: Keep meticulous records of all hazardous waste generated and disposed of, in compliance with institutional and national regulations.[8]
Emergency Procedures for Spills
In the event of a spill, the cleanup materials themselves must be treated as hazardous waste.[8]
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and clear the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]
-
Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or a commercial spill kit to cover and contain the solid spill.[8] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully sweep or scoop the contained material and place it into your designated hazardous waste container.
-
Decontaminate: Clean the spill surface with an appropriate decontaminating agent, and dispose of the cleaning materials as hazardous waste.
Regulatory Overview and Data
Laboratory waste management is governed by the EPA, with generator status determined by the total volume of hazardous waste produced per month. This status dictates on-site storage time limits and other responsibilities.[11]
| Generator Category | Monthly Hazardous Waste Generation | On-Site Accumulation Time Limit (in Central Storage) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (approx. 27 gal) | No time limit for VSQG sites |
| Small Quantity Generator (SQG) | > 100 kg to < 1,000 kg | Up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (approx. 270 gal) | Up to 90 days |
| Data synthesized from EPA guidelines.[11] |
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the compliant disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a multi-step process that demands scientific diligence and unwavering adherence to safety and environmental regulations. By following this comprehensive guide, researchers, scientists, and drug development professionals can effectively manage this hazardous waste stream, ensuring a safe laboratory environment and protecting the broader ecosystem.
References
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
- Proper Disposal of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- Safety Data Sheet - Piperidine. (2025). Sigma-Aldrich.
- Safety Data Sheet - 3-Chlorophenyl piperazine. (2024). CymitQuimica.
- Hazardous Chemical Compounds & Hazardous Waste. (n.d.). Indiana Department of Environmental Management (IN.gov).
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Appendix III-A List of Halogenated Organic Compounds. (n.d.). California Code of Regulations.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer.
- Safety Data Sheet - 1-(3-Chlorophenyl)piperazinium chloride. (2025). Thermo Fisher Scientific.
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025). U.S. Environmental Protection Agency.
- Safety Data Sheet - Piperidine, hydrochloride. (n.d.). Fisher Scientific.
- Material Safety Data Sheet - 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of 4-(3-Chlorophenyl)piperidine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents safely and efficiently is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-(3-Chlorophenyl)piperidine hydrochloride. Moving beyond a simple checklist, this document delves into the causality behind each safety recommendation, fostering a deeper understanding of chemical hygiene and operational best practices.
Hazard Identification and Risk Profile
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for closely related compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation (Category 2, H315): Expected to cause skin irritation upon direct contact.[2][3]
-
Serious Eye Irritation (Category 2A, H319): Poses a risk of serious eye irritation.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]
-
Acute Oral Toxicity (Category 4, H302): May be harmful if swallowed.[2][3]
These classifications underscore the necessity for stringent adherence to personal protective equipment (PPE) protocols and careful handling to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The rationale behind each piece of equipment is to create a barrier between the researcher and the potential chemical hazard.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[4][5] | Protects the eyes from dust particles and accidental splashes, which can cause serious irritation.[2][3] The face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. Dispose of contaminated gloves properly.[4] | Prevents direct skin contact, mitigating the risk of skin irritation.[2][3] Proper glove removal technique is crucial to avoid contaminating the hands. |
| Body Protection | A standard laboratory coat, long trousers, and closed-toe shoes. For larger scale operations, a chemical-resistant apron is advised. | Minimizes the area of exposed skin, reducing the likelihood of accidental contact. |
| Respiratory Protection | For weighing and handling of the solid material that may generate dust, a NIOSH-approved N95 (or equivalent) particulate respirator should be used.[6] Work should be conducted in a well-ventilated area or a chemical fume hood. | Prevents the inhalation of airborne particles, which can lead to respiratory tract irritation.[2][3] Engineering controls like fume hoods are the preferred method for minimizing inhalation exposure. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
